molecular formula C11H11NO4 B1397457 Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate CAS No. 23348-98-3

Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate

Cat. No.: B1397457
CAS No.: 23348-98-3
M. Wt: 221.21 g/mol
InChI Key: WZBRUNXCRWCZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate (CAS 23348-98-3) is a high-purity chemical compound for laboratory research use. This ester features a cyclopropane ring substituted with both a 4-nitrophenyl group and a methoxycarbonyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound's key research value lies in its structure. The cyclopropane ring is a common motif in medicinal chemistry, and its reactivity can be tuned by the electron-withdrawing nitroaromatic system. This structure is of significant interest in the development of pharmaceutical agents, as cyclopropane derivatives are explored for their potential to inhibit the biosynthesis of inflammatory mediators like leukotrienes, which are implicated in respiratory and inflammatory diseases . Furthermore, cyclopropane rings bearing electron-withdrawing substituents, such as the nitrophenyl group in this molecule, are known to be susceptible to nucleophilic addition reactions, which can be exploited to synthesize more complex molecular architectures . The ester functionality also provides a handle for further synthetic modification, such as hydrolysis to the corresponding carboxylic acid. This compound is for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-16-10(13)11(6-7-11)8-2-4-9(5-3-8)12(14)15/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBRUNXCRWCZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic protocol and a detailed analytical characterization of this compound, a compound of interest due to the prevalence of the cyclopropane motif in medicinal chemistry.[1][2] The rigid, three-dimensional nature of the cyclopropane ring makes it a valuable bioisostere for phenyl groups and other functionalities, often leading to improved metabolic stability and binding affinity in drug candidates. This document is structured to deliver not just a methodology, but the scientific rationale underpinning the experimental design, ensuring both reproducibility and a deeper understanding of the core chemical transformations.

Part 1: Strategic Approach to Synthesis

The construction of the strained cyclopropane ring requires a carefully chosen synthetic strategy.[1] For the target molecule, which features an electron-withdrawing group (the nitrophenyl moiety) attached to a quaternary center of the cyclopropane, a Michael-Initiated Ring Closure (MIRC) strategy is exceptionally well-suited.[3] Specifically, the Johnson-Corey-Chaykovsky reaction, which utilizes a sulfur ylide, offers a reliable and high-yielding pathway for the cyclopropanation of electron-poor olefins like α,β-unsaturated esters.[1][4][5]

The core principle of this approach involves the 1,4-conjugate addition of a nucleophilic sulfur ylide to an electrophilic Michael acceptor.[5][6] This is followed by an intramolecular 3-exo-tet cyclization, where the resulting enolate displaces the sulfonium group to form the three-membered ring. This method is favored over other cyclopropanation techniques, such as those involving carbenoids, due to its high selectivity for α,β-unsaturated systems and its operational simplicity.[6][7]

The chosen synthetic pathway is outlined below.

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification TMSOI Trimethylsulfoxonium iodide (TMSOI) Ylide Dimethylsulfoxonium methylide (Ylide) TMSOI->Ylide Deprotonation Base Strong Base (e.g., NaH) Base->Ylide Intermediate Betaine Intermediate Ylide->Intermediate Acceptor Methyl (E)-3-(4-nitrophenyl)acrylate (Michael Acceptor) Acceptor->Intermediate 1,4-Conjugate Addition Product This compound Intermediate->Product Intramolecular Cyclization Quench Reaction Quenching Product->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterization Purify->Characterize

Figure 1: Overall workflow for the synthesis and purification of the target compound.

Part 2: Detailed Experimental Protocol

This protocol is designed as a self-validating system. The successful formation of the product is contingent upon the careful execution of each step, from the in situ generation of the reactive ylide to the final purification.

Materials and Reagents:

  • Methyl (E)-3-(4-nitrophenyl)acrylate

  • Trimethylsulfoxonium iodide (TMSOI)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion).

    • Wash the NaH three times with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, then carefully decant the hexanes.

    • Add anhydrous DMSO (approx. 0.5 M relative to TMSOI) to the flask.

    • Slowly add trimethylsulfoxonium iodide (1.2 eq.) portion-wise to the NaH suspension at room temperature. The causality here is critical: the strong base (NaH) deprotonates the sulfoxonium salt to generate the nucleophilic dimethylsulfoxonium methylide ylide in situ.[6][7] The reaction is exothermic and may evolve hydrogen gas; careful, slow addition is necessary for safety and control.

    • Stir the resulting milky-white suspension at room temperature for 45-60 minutes until hydrogen evolution ceases, indicating complete formation of the ylide.

  • Cyclopropanation Reaction:

    • In a separate flame-dried flask, dissolve Methyl (E)-3-(4-nitrophenyl)acrylate (1.0 eq.) in a minimal amount of anhydrous DMSO.

    • Cool the ylide suspension to 0-5 °C using an ice bath.

    • Add the solution of the acrylate dropwise to the cold ylide suspension over 20-30 minutes. Maintaining a low temperature is crucial to control the reaction rate and prevent potential side reactions.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water to quench the reaction.

    • Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine. This washing sequence removes residual DMSO and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound as a solid.

Part 3: Reaction Mechanism

The Johnson-Corey-Chaykovsky reaction proceeds through a well-established mechanism involving conjugate addition followed by intramolecular substitution. The use of a sulfoxonium ylide, as opposed to a less stable sulfonium ylide, favors the desired 1,4-addition pathway leading to cyclopropanation.[4]

Figure 2: Mechanism of the Corey-Chaykovsky Cyclopropanation. (Note: Placeholder images are used in the DOT script for structural representation)

Part 4: Comprehensive Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized product. The combination of NMR, IR, and MS provides a self-validating dataset where each technique corroborates the findings of the others.

Predicted Analytical Data:

The following table summarizes the expected data for this compound (Molecular Formula: C₁₁H₁₁NO₄, Molecular Weight: 221.21 g/mol ).[8]

Technique Functional Group / Proton Environment Expected Observation Rationale
¹H NMR Aromatic Protons (H-Ar)δ 8.2-8.3 ppm (d, 2H), δ 7.5-7.6 ppm (d, 2H)The strong electron-withdrawing nitro group deshields the ortho protons (δ ~8.2), while the meta protons appear slightly upfield. They form a characteristic AA'BB' splitting pattern.[9]
Methyl Ester Protons (-OCH₃)δ ~3.7 ppm (s, 3H)Typical chemical shift for methyl ester protons.
Cyclopropane Protons (-CH₂-)Two multiplets, δ ~1.4-1.8 ppm (m, 4H total)The two sets of methylene protons on the cyclopropane ring are diastereotopic and will appear as complex multiplets due to geminal and vicinal coupling.[10]
¹³C NMR Ester Carbonyl (C=O)δ ~172-174 ppmStandard chemical shift for an ester carbonyl carbon.[9]
Aromatic Carbons (C-Ar)δ ~147 ppm (C-NO₂), ~145 ppm (C-C₃H₄), ~129 ppm (CH), ~124 ppm (CH)The carbons attached to the nitro group and the cyclopropane ring will be significantly downfield. Two distinct signals are expected for the protonated aromatic carbons.
Quaternary Cyclopropane (C-Ar)δ ~35-38 ppmThe quaternary carbon of the cyclopropane ring.
Methylene Cyclopropane (-CH₂-)δ ~20-23 ppmThe methylene carbons of the strained cyclopropane ring appear in the aliphatic region.
Methyl Ester Carbon (-OCH₃)δ ~52-53 ppmTypical chemical shift for a methyl ester carbon.
IR Spectroscopy Nitro Group (NO₂)~1525 cm⁻¹ (asymmetric stretch), ~1345 cm⁻¹ (symmetric stretch)Strong, characteristic absorptions for an aromatic nitro compound.[11][12]
Ester Carbonyl (C=O)~1720-1730 cm⁻¹Strong absorption typical for a saturated ester carbonyl.[13]
Aromatic C=C~1600 cm⁻¹, ~1480 cm⁻¹Medium to weak absorptions for aromatic ring stretching.
C-H Stretch (Aromatic)~3100-3000 cm⁻¹Weak to medium absorptions above 3000 cm⁻¹.[14]
C-H Stretch (Aliphatic)~3000-2850 cm⁻¹Weak to medium absorptions for the methyl and cyclopropyl C-H bonds.[14]
Ester C-O Stretch~1250-1150 cm⁻¹Strong absorption for the C-O single bond stretch of the ester.[13]
Mass Spectrometry (EI) Molecular Ion [M]⁺m/z 221Corresponds to the molecular weight of the compound.[8]
Fragmentsm/z 190 ([M-OCH₃]⁺), m/z 162 ([M-CO₂CH₃]⁺), m/z 146 ([M-CO₂CH₃-O]⁺)Expected fragmentation patterns include the loss of the methoxy radical, the carbomethoxy radical, and subsequent loss of oxygen from the nitro group.[15][16]

Conclusion

The synthesis of this compound can be reliably achieved via a Johnson-Corey-Chaykovsky reaction. The causality of the reaction design, from the choice of a sulfoxonium ylide to favor cyclopropanation to the controlled reaction conditions, ensures a high probability of success. The rigorous, multi-faceted characterization plan provides a self-validating framework to confirm the identity and purity of the final product, making this protocol suitable for applications in research and development where compound integrity is paramount.

References

  • Corey-Chaykovsky Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Johnson–Corey–Chaykovsky reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Corey-Chaykovsky Reactions | NROChemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing). (2024). Retrieved January 19, 2026, from [Link]

  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Diastereoselective Cyclopropanation through Michael Addition‐Initiated Ring Closure between α,α‐Dibromoketones and α,β‐Unsaturated Fischer Carbene Complexes - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]

  • Ylide-Initiated Michael Addition−Cyclization Reactions beyond Cyclopropanes | Accounts of Chemical Research - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]

  • Addition Reactions- Addition to Cyclopropane rings and Michael addition - YouTube. (2020). Retrieved January 19, 2026, from [Link]

  • Michael Reaction and Addition to Cyclopropane ring (CHE) - YouTube. (2015). Retrieved January 19, 2026, from [Link]

  • Supporting Information First synthesis of acylated nitrocyclopropanes - Beilstein Journals. (n.d.). Retrieved January 19, 2026, from [Link]

  • 1-(4-Nitro-phenyl)-cyclopropanecarboxylic acid methyl ester | C11H11NO4 | CID 59129429 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • Methyl 1-(4-nitrophenoxy)cyclopropanecarboxylate | C11H11NO5 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • Supporting Information Cascade Intramolecular Rearrangement/Cycloaddition of Nitrocyclopropanes Carboxylate with Alkynes/Alkenes. (n.d.). Retrieved January 19, 2026, from [Link]

  • First synthesis of acylated nitrocyclopropanes - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • ETHYL-1A,6B-DIHYDRO-T-6B-METHYL-T-1A-(4-NITROPHENYL)-CYCLOPROPA-[B]-BENZOFURAN-R-1-CARBOXYLATE - SpectraBase. (n.d.). Retrieved January 19, 2026, from [Link]

  • First synthesis of acylated nitrocyclopropanes - Beilstein Journals. (2023). Retrieved January 19, 2026, from [Link]

  • Synthesis of cyclopropanes - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • Proton NMR Table - MSU chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Cyclopropanation - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Interfacing Microbial Styrene Production with a Biocompatible Cyclopropanation Reaction - DASH (Harvard). (2016). Retrieved January 19, 2026, from [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical - University of Rochester. (2019). Retrieved January 19, 2026, from [Link]

  • Infrared Spectroscopy. (n.d.). Retrieved January 19, 2026, from [Link]

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  • FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

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Sources

Chemical properties of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate

Introduction

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic use of conformationally constrained scaffolds is paramount for the development of novel therapeutics. The cyclopropane ring, a motif of significant interest, imparts unique stereochemical and physical properties to molecules, including enhanced metabolic stability and binding affinity.[1][2] this compound emerges as a noteworthy compound, embodying the convergence of three critical functional moieties: a strained cyclopropane ring, an electron-withdrawing nitro group, and a versatile methyl ester. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectroscopic signature, reactivity, and applications, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Precise identification is the foundation of all chemical research. The fundamental identifiers for this compound are cataloged below.

  • IUPAC Name: this compound[3]

  • CAS Number: 23348-98-3[3]

  • Molecular Formula: C₁₁H₁₁NO₄[3]

  • Canonical SMILES: COC(=O)C1(CC1)C2=CC=C(C=C2)[O-][3]

  • InChIKey: WZBRUNXCRWCZBL-UHFFFAOYSA-N[3]

Caption: General workflow for the synthesis of nitrocyclopropane carboxylates.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of related nitrocyclopropane carboxylates and should be optimized for the specific target molecule. [4]

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add [Rh₂(OAc)₄] (0.5 mol%), 4-nitrostyrene (1.0 eq), and methyl nitroacetate (1.0 eq) to an oven-dried round-bottomed flask equipped with a magnetic stir bar.

  • Reaction Initiation: Add Phenyliodine(III) diacetate (PhI(OAc)₂) (1.1 eq) to the homogeneous solution in one portion.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction mixture with a saturated aqueous solution of NaCl. Extract the aqueous layer with dichloromethane (DCM) (3 x volume).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product, this compound.

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. While a complete, published spectrum for this specific molecule is not readily available, the expected spectral characteristics can be reliably predicted based on the analysis of closely related analogs and foundational spectroscopic principles. [4][5]

Technique Functional Group Expected Chemical Shift / Wavenumber Rationale / Notes
¹H NMR Aromatic Protons δ 8.2-8.3 ppm (d, 2H), 7.5-7.6 ppm (d, 2H) The two doublets correspond to the AA'BB' system of the 1,4-disubstituted benzene ring. Protons ortho to the electron-withdrawing NO₂ group are shifted significantly downfield.
Methyl Ester (-OCH₃) δ ~3.7 ppm (s, 3H) A characteristic singlet for the three equivalent protons of the methyl ester group.
Cyclopropyl Protons (-CH₂-) δ 1.5-2.0 ppm (m, 4H) The diastereotopic protons of the two CH₂ groups on the cyclopropane ring will appear as complex multiplets.
¹³C NMR Carbonyl Carbon (C=O) δ ~170 ppm Typical chemical shift for an ester carbonyl carbon.
Aromatic Carbons δ ~148 ppm (C-NO₂), ~145 ppm (C-C), ~129 ppm (CH), ~124 ppm (CH) Four distinct signals are expected for the aromatic carbons due to substitution.
Quaternary Cyclopropyl C δ ~35 ppm The carbon atom of the cyclopropane ring attached to the phenyl and carboxylate groups.
Methylene Cyclopropyl C δ ~20 ppm The two equivalent CH₂ carbons of the cyclopropane ring.
Methyl Ester Carbon (-OCH₃) δ ~53 ppm Characteristic shift for the methyl carbon of a methyl ester.
IR Spectroscopy Nitro Group (NO₂) ~1525 cm⁻¹ (asymmetric), ~1345 cm⁻¹ (symmetric) Strong, characteristic stretching vibrations for the nitro group are expected. [6]
Carbonyl Group (C=O) ~1730 cm⁻¹ Strong absorption band characteristic of an ester carbonyl stretch.
Aromatic C-H ~3100-3000 cm⁻¹ Stretching vibrations for the C-H bonds on the benzene ring.
Aliphatic C-H <3000 cm⁻¹ Stretching vibrations for the C-H bonds of the cyclopropane and methyl groups.

| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z = 221 | The expected molecular ion peak corresponding to the molecular weight of the compound. |

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dominated by the unique electronic properties of the donor-acceptor cyclopropane (DAC) system. The potent electron-withdrawing nature of both the 4-nitrophenyl and the methyl carboxylate groups renders the cyclopropane ring highly electrophilic and susceptible to various transformations. [7][8]

Reactivity cluster_pathways Key Transformations Start This compound P1 Ring-Opening Start->P1 P2 Nitro Reduction Start->P2 P3 Ring Expansion Start->P3 Prod1 γ-Substituted Butyrate Derivative P1->Prod1 Desc1 Nucleophilic attack (e.g., Nu⁻) cleaves C-C bond P1->Desc1 Prod2 Methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate P2->Prod2 Desc2 Reduction (e.g., H₂, Pd/C) converts NO₂ to NH₂ P2->Desc2 Prod3 Larger Heterocyclic Scaffolds (e.g., Oxazinanes) P3->Prod3 Desc3 Reaction with nitrones or other dipolarophiles P3->Desc3

Caption: Key reactivity pathways for donor-acceptor nitrocyclopropanes.

Ring-Opening Reactions

The polarization of the cyclopropane bonds makes the ring susceptible to nucleophilic attack. Strong nucleophiles can induce a ring-opening reaction to form γ-functionalized linear products. [8]This pathway provides a route to 1,3-difunctionalized compounds that are valuable synthetic intermediates.

Reduction of the Nitro Group

A pivotal transformation in the application of this molecule is the reduction of the nitro group to a primary amine. This is typically achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or using reducing agents like tin(II) chloride. The resulting product, Methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate, is a direct precursor to cyclopropane-containing α-amino acids, which are highly sought-after building blocks for peptidomimetics. [7][9]

Ring-Expansion Reactions

Nitrocyclopropanes can undergo formal [3+2] or [3+3] cycloaddition reactions with various dipolarophiles or dienes, leading to the formation of five- or six-membered heterocyclic rings. [7]For instance, reactions with nitrones can lead to the synthesis of novel oxazinane structures. This reactivity opens avenues for the rapid construction of complex heterocyclic scaffolds from a simple cyclopropane precursor.

Applications in Research and Drug Development

The unique structural and chemical properties of this compound and its derivatives make them highly valuable in the field of drug discovery.

  • Constrained Scaffolds in Medicinal Chemistry: The rigid cyclopropane ring acts as a bioisostere for other chemical groups, locking the molecule into a specific conformation. This can lead to enhanced binding potency and selectivity for biological targets. [1]The incorporation of cyclopropane motifs has been a successful strategy in approved drugs for treating conditions like COVID-19, asthma, and hepatitis C. [10]

  • Precursors to Non-Proteinogenic Amino Acids: As detailed in the reactivity section, the facile conversion of the nitro group to an amine provides access to cyclopropyl α-amino acids. When incorporated into peptides, these non-natural amino acids can significantly improve metabolic stability by preventing enzymatic degradation and enhance oral bioavailability. [1][9]

  • Versatile Synthetic Building Blocks: The multiple functional groups and inherent reactivity of the strained ring make this compound a versatile platform for the synthesis of diverse and complex molecular architectures, including novel heterocyclic systems for screening in drug discovery programs. [7]

Conclusion

This compound is a functionally rich and synthetically versatile molecule. Its chemical properties are defined by the interplay between the strained cyclopropane ring and the powerful electron-withdrawing substituents. A deep understanding of its synthesis, spectroscopic characteristics, and distinct reactivity pathways allows researchers and drug development professionals to leverage this compound as a powerful tool for creating novel, conformationally restricted molecules with significant therapeutic potential. Its role as a precursor to valuable amino acid analogs and complex heterocyclic systems ensures its continued relevance in the advancement of organic synthesis and medicinal chemistry.

References

  • Supporting Information Cascade Intramolecular Rearrangement/Cycloaddition of Nitrocyclopropanes Carboxylate with Alkynes/Alkenes. (n.d.). Unpublished.
  • PubChem. (2026). Methyl 1-(4-nitrophenoxy)cyclopropanecarboxylate. National Center for Biotechnology Information. [Link]

  • Supporting Information - The Royal Society of Chemistry. (2019). The Royal Society of Chemistry.
  • PubChem. (n.d.). 1-(4-Nitro-phenyl)-cyclopropanecarboxylic acid methyl ester. National Center for Biotechnology Information. [Link]

  • Supporting Information First synthesis of acylated nitrocyclopropanes. (n.d.). Beilstein Journals.
  • PubChem. (n.d.). Methyl 1-phenylcyclopropane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Chatzipetrou, M., et al. (n.d.). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. National Institutes of Health. [Link]

  • McCormick, G. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State. [Link]

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Apolloscientific. [Link]

  • Ask this paper | Bohrium. (2025). The-roles-of-fused-cyclopropanes-in-medicinal-chemistry-insights-from-the-past-decade. [Link]

  • Breugst, M., et al. (n.d.). Reactivity of electrophilic cyclopropanes. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... [Link]

  • Beilstein Journals. (2023). First synthesis of acylated nitrocyclopropanes. [Link]

Sources

Technical Guide: Spectroscopic Characterization of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Research and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unambiguous identification and characterization of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate. The molecule, with its unique combination of a strained cyclopropane ring, an electron-withdrawing nitro group, and an ester functional group, presents a distinct spectroscopic fingerprint. This document is designed for researchers, scientists, and drug development professionals, offering not only reference data but also insights into the causality behind experimental choices and data interpretation. All protocols and interpretations are grounded in established scientific principles to ensure trustworthiness and reproducibility.

Introduction: The Structural Significance of a Niche Molecule

This compound (C₁₁H₁₁NO₄, Molar Mass: 221.21 g/mol ) is a compound of interest in synthetic and medicinal chemistry.[1] The cyclopropane ring, a motif found in various biologically active molecules, imparts conformational rigidity and unique metabolic stability.[2] The 4-nitrophenyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties and reactivity of the molecule.

Accurate structural elucidation and purity assessment are paramount in any research or drug development pipeline. A multi-technique spectroscopic approach is not merely a procedural step but a self-validating system for confirming molecular identity. This guide delineates the expected spectroscopic signatures of the title compound, providing a foundational reference for its synthesis and application.

Synthesis and Purity Assessment

2.1 Representative Synthetic Pathway A plausible and efficient method for the synthesis of substituted nitrocyclopropane carboxylates involves a rhodium-catalyzed cyclopropanation.[3] The reaction typically proceeds between a suitable alkene and a nitro-activated donor-acceptor carbene precursor. For the title compound, this would involve the reaction of 4-nitrostyrene with methyl nitroacetate.

  • Rationale: This choice of reaction is based on its high efficiency and diastereoselectivity for forming highly functionalized cyclopropanes. The use of a catalyst like dirhodium(II) acetate ([Rh(OAc)₂]₂) is critical for facilitating the carbene transfer.[3]

2.2 Purification and Sample Preparation Post-synthesis, the crude product requires purification to remove unreacted starting materials and byproducts.

  • Protocol: Flash Column Chromatography

    • Adsorb the crude reaction mixture onto a small amount of silica gel.

    • Prepare a silica gel column (230–400 mesh) using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The choice of eluent is critical; polarity must be optimized to achieve separation.

    • Load the adsorbed sample onto the column.

    • Elute the column, collecting fractions.

    • Monitor fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine pure fractions and remove the solvent under reduced pressure.

  • Trustworthiness: Verifying purity via chromatography is a prerequisite for reliable spectroscopic analysis, as impurities would introduce extraneous signals.

Integrated Spectroscopic Characterization Workflow

The confirmation of the molecular structure of this compound is a sequential and synergistic process. Each spectroscopic technique provides a unique piece of the structural puzzle.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Confirmation Synthesis Synthesis via Rh-catalyzed Cyclopropanation Purification Flash Column Chromatography Synthesis->Purification MS Mass Spectrometry (MS) [Molecular Weight & Formula] Purification->MS Provides MW IR Infrared (IR) Spectroscopy [Functional Groups] Purification->IR Identifies NO₂, C=O NMR NMR Spectroscopy (¹H, ¹³C) [Connectivity & Stereochemistry] Purification->NMR Defines Skeleton Confirmation Unambiguous Structural Confirmation MS->Confirmation IR->Confirmation NMR->Confirmation

Caption: Workflow for the synthesis and structural confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the carbon-hydrogen framework.

4.1 Experimental Protocol

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; it must dissolve the sample without contributing interfering signals in the regions of interest.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex multiplets.

4.2 Predicted ¹H NMR Data and Interpretation

The asymmetry of the molecule renders the cyclopropane protons diastereotopic, leading to a complex splitting pattern. The 4-nitrophenyl group is expected to show a characteristic AA'BB' system.

G Compound Compound

Caption: Structure of this compound.[1]

Predicted δ (ppm) Integration Multiplicity Assignment Justification
~ 8.252Hd (J ≈ 8.8 Hz)Ar-H (ortho to NO₂)Deshielded by the strong electron-withdrawing effect of the nitro group.
~ 7.602Hd (J ≈ 8.8 Hz)Ar-H (meta to NO₂)Less deshielded than ortho protons. Forms a classic AA'BB' system with the ortho protons.
~ 3.703Hs-OCH₃Typical chemical shift for a methyl ester. Sings because there are no adjacent protons.
~ 1.80 - 1.702HmCyclopropane CH₂Diastereotopic protons, expected to be complex multiplets due to geminal and cis/trans coupling.
~ 1.40 - 1.302HmCyclopropane CH₂Diastereotopic partners to the other CH₂ protons, also appearing as complex multiplets.

4.3 Predicted ¹³C NMR Data and Interpretation

Predicted δ (ppm) Assignment Justification
~ 172C=O (Ester)Characteristic chemical shift for an ester carbonyl carbon.
~ 150Ar-C (ipso to NO₂)Quaternary carbon, significantly deshielded by the attached nitro group.
~ 147Ar-C (ipso to Cyclopropyl)Quaternary carbon attached to the cyclopropane ring.
~ 129Ar-CH (ortho to NO₂)Aromatic CH carbons.
~ 124Ar-CH (meta to NO₂)Aromatic CH carbons.
~ 53-OCH₃Typical shift for a methyl ester carbon.
~ 35C (Quaternary Cyclopropyl)The quaternary carbon of the cyclopropane ring, shifted downfield by two aryl and carboxyl substituents.
~ 18CH₂ (Cyclopropyl)Methylene carbons of the cyclopropane ring. Notably upfield due to the high s-character and ring strain.[4]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid and definitive evidence for the presence of key functional groups.

5.1 Experimental Protocol (ATR-FTIR)

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid purified compound directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Record the sample spectrum.

5.2 Expected IR Absorption Bands

Frequency (cm⁻¹) Intensity Functional Group Vibrational Mode
~ 1725 - 1740Strong, SharpEster (C=O)Stretch
~ 1525 & 1345Strong, SharpNitro (N-O)Asymmetric & Symmetric Stretch
~ 3100 - 3000MediumAromatic (C-H)Stretch
~ 1600, 1475Medium-WeakAromatic (C=C)Stretch
~ 1250 - 1100StrongEster (C-O)Stretch
  • Expertise: The two strong, sharp bands for the nitro group are highly characteristic and serve as a primary diagnostic tool.[5][6] The intense ester carbonyl stretch is typically one of the most prominent peaks in the spectrum.[7][8]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the exact molecular weight, confirming the molecular formula, and offers structural clues through fragmentation patterns.

6.1 Experimental Protocol (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. ESI is a soft ionization technique, which should yield a prominent molecular ion or pseudomolecular ion.

6.2 Expected Mass Spectrum and Fragmentation

  • Molecular Formula: C₁₁H₁₁NO₄

  • Exact Mass: 221.0688

  • Expected Ions:

    • [M+H]⁺: m/z 222.0761

    • [M+Na]⁺: m/z 244.0580

The fragmentation pattern provides a roadmap of the molecule's structure. Key bond cleavages can be predicted based on chemical stability.

G M [M+H]⁺ m/z 222 F1 m/z 191 (-OCH₃) M->F1 - 31 Da F2 m/z 163 (-COOCH₃) M->F2 - 59 Da F3 m/z 117 F2->F3 - NO₂

Caption: A plausible ESI-MS fragmentation pathway for the protonated molecule.

  • Interpretation: The initial loss of a methoxy radical (•OCH₃, 31 Da) or the entire methyl carboxylate group (•COOCH₃, 59 Da) are common fragmentation pathways for methyl esters. Subsequent fragmentation would likely involve the nitro group and the cyclopropane ring.

Conclusion

The structural characterization of this compound is robustly achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy defines the precise carbon-hydrogen framework, IR spectroscopy confirms the essential nitro and ester functional groups, and mass spectrometry validates the molecular weight and formula. The predicted data and protocols within this guide serve as an authoritative reference for scientists engaged in the synthesis, quality control, and application of this and structurally related compounds.

References

  • Cascade Intramolecular Rearrangement/Cycloaddition of Nitrocyclopropanes Carboxylate with Alkynes/Alkenes. (n.d.). American Chemical Society. Retrieved from [Link]

  • First synthesis of acylated nitrocyclopropanes. (n.d.). Beilstein Journals. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... (n.d.). ResearchGate. Retrieved from [Link]

  • 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Benzene, 1-methyl-4-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Crystal Structure Analysis of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of the novel compound, Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate. Addressed to researchers, scientists, and professionals in drug development, this document navigates the intricate workflow from initial chemical synthesis to the final interpretation and reporting of crystallographic data. While a public crystal structure for this specific molecule has not been reported in the Cambridge Structural Database (CSD), this guide offers a complete, prospective workflow. It explains the causality behind experimental choices, ensuring a self-validating system for obtaining and analyzing high-quality crystallographic data. The protocols and interpretations are grounded in authoritative sources and illustrated with practical examples derived from structurally related compounds.

Introduction: The Scientific Imperative

The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern chemistry and drug discovery. This structural information governs a compound's physical, chemical, and biological properties. This compound, with its strained cyclopropane ring, electron-withdrawing nitro group, and ester functionality, presents a compelling case for structural investigation. The interplay of these features is expected to dictate its molecular conformation and intermolecular interactions, which are critical for understanding its potential as a pharmaceutical intermediate or a novel material.

This guide is structured to lead a researcher through the entire process of determining the crystal structure of this yet-unreported compound, ensuring a robust and scientifically rigorous outcome.

Synthesis and Purification of the Target Compound

The first critical step is the synthesis of high-purity this compound. A plausible and adaptable synthetic route is the rhodium-catalyzed cyclopropanation of 4-nitrostyrene with methyl nitroacetate, followed by further reaction steps. A general, robust protocol is detailed below, adapted from established methods for the synthesis of related nitrocyclopropane carboxylates[1].

Experimental Protocol: Synthesis

Materials:

  • Rhodium(II) acetate dimer ([Rh(OAc)₂]₂)

  • 4-Nitrostyrene

  • Methyl nitroacetate (O₂NCH₂CO₂Me)

  • Iodosylbenzene diacetate (PhI(OAc)₂)

  • Dichloromethane (DCM)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel (230–400 mesh)

  • Ethyl acetate and Hexane (for column chromatography)

Procedure:

  • In a clean, oven-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add [Rh(OAc)₂]₂ (0.5 mol%).

  • To the flask, add 4-nitrostyrene (5 mmol) and methyl nitroacetate (1 mmol) to form a homogeneous solution.

  • Add PhI(OAc)₂ (1.1 mmol) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated NaCl solution (10 mL).

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate it under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane), to yield the pure product.

Rationale: This rhodium-catalyzed reaction is a well-established method for the formation of cyclopropane rings. The purity of the final compound is paramount for successful crystallization, hence the necessity of purification by column chromatography.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step in a crystal structure determination. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Solvent Selection

An ideal solvent for crystallization is one in which the compound is moderately soluble, with solubility increasing with temperature[2]. A screening of various solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and hexane) is recommended.

Crystallization Techniques

Several techniques can be employed to grow high-quality single crystals[3][4]:

  • Slow Evaporation: A near-saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days[3]. This is often the simplest and most effective method.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer[4]. Insulating the container can promote the formation of larger crystals[5].

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization[4].

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent in a narrow tube. Crystals may form at the interface over time.

Self-Validation: The quality of the crystals should be initially assessed under a microscope. Well-formed crystals with sharp edges and no visible defects are promising candidates for X-ray diffraction.

Single-Crystal X-ray Diffraction: Data Acquisition

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid[6][7].

The Fundamental Principle

When a beam of X-rays is directed at a single crystal, the regularly arranged atoms in the crystal lattice diffract the X-rays in a predictable pattern of spots, known as reflections. The positions and intensities of these reflections contain the information needed to determine the arrangement of atoms within the unit cell of the crystal[8].

Experimental Workflow: Data Collection

experimental_workflow cluster_prep Crystal Preparation cluster_xray X-ray Diffraction cluster_process Data Processing Select Select Suitable Crystal Mount Mount on Goniometer Select->Mount Microscope Inspection Position Center Crystal in X-ray Beam Mount->Position Collect Data Collection (Rotation Method) Position->Collect Integrate Integrate Reflections Collect->Integrate Scale Scale and Merge Data Integrate->Scale

Caption: Workflow for SC-XRD Data Collection.

Protocol:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is collected at low temperatures[8].

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected by a detector[8].

Data Processing

The raw diffraction images are processed to obtain a list of reflection intensities. This involves several steps:

  • Indexing: Determining the unit cell parameters and the orientation of the crystal lattice.

  • Integration: Measuring the intensity of each diffraction spot.

  • Scaling and Merging: Placing all the measured intensities on a common scale and merging symmetry-equivalent reflections.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Structure Solution: The Phase Problem

The diffraction experiment provides the intensities (related to the amplitudes) of the diffracted waves, but not their phases. This is known as the "phase problem" in crystallography. For small molecules like the one in this guide, "direct methods" are typically used to mathematically derive a set of initial phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process of adjusting the atomic positions, and their thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the refinement is monitored by the R-factor, which should be as low as possible for a good structural model.

Software

A widely used software suite for small-molecule crystallography is SHELX, which includes programs for structure solution (SHELXS or SHELXT) and refinement (SHELXL).

Data Interpretation and Reporting

The final output of a successful crystal structure analysis is a Crystallographic Information File (CIF). The CIF contains all the essential information about the crystal structure and the diffraction experiment.

Key Crystallographic Data

The following table summarizes the key crystallographic parameters that would be determined. The values provided are hypothetical but are representative of what might be expected for a small organic molecule.

ParameterExpected Value/Information
Chemical FormulaC₁₁H₁₁NO₄
Formula Weight221.21 g/mol
Crystal SystemMonoclinic or Orthorhombic (common for organic molecules)
Space Groupe.g., P2₁/c or Pca2₁ (common centrosymmetric/non-centrosymmetric)
a, b, c (Å)5-15 Å
α, β, γ (°)α = γ = 90°, β ≈ 90-110° (for monoclinic)
Volume (ų)800-1500 ų
Z (molecules/unit cell)2 or 4
Temperature (K)100 K
Final R-factor (R1)< 0.05 for good quality data
Goodness-of-fit (S)~1.0
Molecular Geometry

The refined structure will provide precise bond lengths and angles. For the title compound, key parameters to analyze would include:

  • The C-C bond lengths within the strained cyclopropane ring.

  • The geometry of the ester and nitro groups.

  • The dihedral angle between the phenyl ring and the cyclopropane ring.

Intermolecular Interactions

Analysis of the crystal packing will reveal any significant intermolecular interactions, such as hydrogen bonds, π-π stacking, or other van der Waals forces. These interactions are crucial for understanding the solid-state properties of the compound.

molecular_interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 M1 Methyl 1-(4-nitrophenyl) cyclopropane-1-carboxylate M2 Adjacent Molecule M1->M2 Intermolecular Interactions (e.g., C-H···O, π-π stacking)

Caption: Potential intermolecular interactions.

Conclusion and Data Deposition

Upon successful determination and refinement of the crystal structure, the final step is to deposit the data in a public repository to ensure its accessibility to the scientific community. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures. A deposition number should be obtained and included in any publication reporting the structure.

This guide provides a comprehensive framework for the crystal structure analysis of this compound. By following these detailed protocols and understanding the underlying principles, researchers can confidently undertake the structural characterization of this and other novel small molecules, contributing valuable knowledge to the fields of chemistry, materials science, and drug development.

References

  • Cascade Intramolecular Rearrangement/Cycloaddition of Nitrocyclopropanes Carboxylate with Alkynes/Alkenes. (n.d.). Retrieved from [Link]

  • 9 Ways to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved from [Link]

  • Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Crystallisation Techniques. (2006, January 8). Retrieved from [Link]

  • Crystal Growing Tips. (2015, April 28). The Center for Xray Crystallography » University of Florida. Retrieved from [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). Molecular Pharmaceutics. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved from [Link]

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An In-Depth Technical Guide to Phenyl(pyridin-2-yl)acetonitrile and its Associated Chemical Space

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Abstract Service (CAS) Numbers: This guide addresses the properties and safety of compounds within a specific chemical space. The initial query for CAS number 23348-98-3 identifies Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate.[1][2][3] However, publicly available technical and safety data for this specific molecule is limited. In contrast, a closely related search frequently leads to 2-Phenyl-2-(pyridin-2-yl)acetonitrile (CAS 5005-36-7) , a compound with a rich dataset relevant to researchers and drug development professionals. This guide will focus on the extensive information available for 2-Phenyl-2-(pyridin-2-yl)acetonitrile as a representative molecule of significant interest in medicinal chemistry.

Section 1: Core Molecular Profile of 2-Phenyl-2-(pyridin-2-yl)acetonitrile (CAS 5005-36-7)

2-Phenyl-2-(pyridin-2-yl)acetonitrile is a versatile chemical scaffold that has garnered significant interest in modern organic synthesis and medicinal chemistry.[4] Its structure, which features a nitrile group and a chiral center flanked by phenyl and pyridin-2-yl rings, makes it a valuable precursor for the construction of diverse heterocyclic libraries for drug discovery.[4]

Chemical Identity and Nomenclature
  • IUPAC Name: 2-phenyl-2-(pyridin-2-yl)acetonitrile[4]

  • Synonyms: Phenyl(2-pyridinyl)acetonitrile, α-Phenyl-2-pyridineacetonitrile, 2-Pyridylphenylacetonitrile, 2-(α-Cyanobenzyl)pyridine[4][5][6]

  • CAS Number: 5005-36-7[4][7][8][9]

  • Molecular Formula: C₁₃H₁₀N₂[4][9][10]

  • Molecular Weight: 194.23 g/mol [4][8]

Physicochemical Properties

The physicochemical properties of a compound are foundational to its application in research and development, influencing everything from reaction conditions to bioavailability.

PropertyValueSource(s)
Appearance White to orange or green powder/crystalline solid.[4][5][11]
Melting Point 83-90 °C[4][7][9][11]
Boiling Point 150 °C at 2 mmHg; 322.3 °C at 760 mmHg[7][9]
Density ~1.1 - 1.124 g/cm³ (Predicted/Estimated)[7][9][12]
Flash Point 115.2 °C[7][9]
Solubility Insoluble in water. Soluble in common organic solvents like DMSO, DMF, ethanol, and chloroform.[7][8][10][12]
LogP 1.81 (Predicted)[9]
pKa 4.18 ± 0.10 (Predicted)[7]

Section 2: Significance in Pharmaceutical Research & Development

The true value of a scaffold like 2-phenyl-2-(pyridin-2-yl)acetonitrile lies in its demonstrated utility and potential in therapeutic applications. Its core structure is a key intermediate in the synthesis of novel therapeutic agents.[4]

Role as a Key Metabolite

This compound is recognized as the major metabolite of SC-15396 (α-Phenyl-α-(2-pyridyl)thioacetamide), an antigastrin agent known to inhibit gastric secretion.[8][9][10][13][14] The metabolic transformation occurs via the supernatant fraction of rat liver homogenate, highlighting a key biotransformation pathway.[8][9][10] Understanding this metabolic fate is crucial for pharmacokinetic and pharmacodynamic studies of the parent drug.

Foundation for Novel Therapeutics

The 2-phenyl-2-(pyridin-2-yl)acetonitrile core has been leveraged in several therapeutic areas:

  • Anticonvulsant Activity: Derivatives, specifically 2-aryl-2-(pyridin-2-yl)acetamides, have shown significant anticonvulsant activity in animal models.[4] These compounds are believed to function through the inhibition of voltage-gated sodium currents, but critically, they exhibit a superior cardiac safety profile compared to the parent drug, Disopyramide.[4]

  • Anti-Fibrotic Agents: The scaffold is utilized in molecular hybridization strategies to create pyrimidine-pyridine derivatives.[4] These have been evaluated as potent anti-fibrotic agents, effectively inhibiting collagen synthesis and proliferation in hepatic stellate cells.[4][15]

  • Privileged Scaffold in Drug Discovery: The pyridine moiety is a well-established "privileged scaffold" in medicinal chemistry. Pyridones, derived from pyridines, can serve as hydrogen bond donors/acceptors and act as bioisosteres for other functional groups, impacting a molecule's lipophilicity, solubility, and metabolic stability.[16]

The versatility of the nitrile group (-CN) is a key asset. It can be chemically transformed into carboxylic acids, primary amines, or ketones, which allows for extensive Structure-Activity Relationship (SAR) studies.[4]

Section 3: Synthesis and Analytical Characterization

The reliable synthesis and rigorous characterization of 2-phenyl-2-(pyridin-2-yl)acetonitrile are paramount for its use in a research setting.

Synthetic Pathways

The synthesis of this class of compounds often involves the reaction of a pyridine derivative with a phenylacetonitrile derivative. One common approach is the aza-Diels-Alder reaction, converting 3-(2-pyridyl)-1,2,4-triazine derivatives into 2,2'-bipyridines.[17] This method can be adapted to introduce the phenylacetonitrile moiety.[17]

Below is a conceptual workflow for a potential synthesis route.

G cluster_reactants Starting Materials cluster_process Reaction Conditions A 2-Halopyridine (e.g., 2-Chloropyridine) F Nucleophilic Substitution Reaction A->F B Benzyl Cyanide (Phenylacetonitrile) B->F C Base (e.g., NaH, K₂CO₃) C->F Activates Nucleophile D Solvent (e.g., DMF, Toluene) D->F E Heat (Optional) E->F G Crude Product Mixture F->G Yields H Purification (Column Chromatography) G->H Requires I 2-Phenyl-2-(pyridin-2-yl)acetonitrile (Final Product) H->I Isolates

Caption: Conceptual workflow for the synthesis of 2-phenyl-2-(pyridin-2-yl)acetonitrile.

Protocol: Purity and Identity Verification

Ensuring the purity and confirming the identity of the synthesized compound is a critical self-validating step in any experimental workflow. Commercial suppliers often guarantee purity greater than 98% as determined by Gas Chromatography (GC).[4][5][6]

Objective: To confirm the identity and assess the purity of a synthesized batch of 2-Phenyl-2-(pyridin-2-yl)acetonitrile.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquisition: Record ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz).

    • Analysis: The resulting spectra should be consistent with the proposed structure. The ¹H NMR spectrum is expected to show a characteristic singlet for the proton at the sp³-hybridized carbon atom.[17] The integration of proton signals should correspond to the number of protons in the molecule.

  • Mass Spectrometry (MS):

    • Technique: Use a technique like Electrospray Ionization (ESI) to generate ions.

    • Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 195.09.

  • Infrared (IR) Spectroscopy:

    • Analysis: The IR spectrum should confirm the presence of key functional groups. Look for a sharp, medium-intensity peak around 2240 cm⁻¹ corresponding to the nitrile (C≡N) stretch.

  • Chromatography (GC/HPLC):

    • Purpose: To determine the purity of the sample.

    • Procedure: Develop a suitable method using an appropriate column and mobile phase. The resulting chromatogram should ideally show a single major peak. Purity is calculated based on the area of the peak relative to the total area of all peaks.

Section 4: Safety, Handling, and Storage

Comprehensive knowledge of a chemical's hazards is essential for safe laboratory practice. 2-Phenyl-2-(pyridin-2-yl)acetonitrile is classified as a hazardous substance.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information.

Hazard ClassGHS PictogramSignal WordHazard Statement Code(s)
Acute Toxicity (Oral) Skull and CrossbonesDangerH301: Toxic if swallowed.[5][6][18]
Acute Toxicity (Dermal) Skull and CrossbonesDangerH311 / H312: Toxic/Harmful in contact with skin.[5][6][18]
Acute Toxicity (Inhalation) Skull and CrossbonesDangerH331 / H332: Toxic/Harmful if inhaled.[5][6][18]
Skin Irritation Exclamation MarkWarningH315: Causes skin irritation.[6][18]
Eye Damage/Irritation Corrosion / Exclamation MarkDanger / WarningH318 / H319: Causes serious eye damage/irritation.[6][18]
Specific Target Organ Toxicity (Single Exposure) Exclamation MarkWarningH335: May cause respiratory irritation.[18]

Note: Classifications can vary slightly between suppliers.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling minimizes exposure risk.

G cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_proc Procedural Controls A Wear Protective Gloves (e.g., Nitrile) B Wear Protective Clothing (Lab Coat) C Wear Eye/Face Protection (Safety Goggles/Face Shield) D Use in a Well-Ventilated Area or Fume Hood E Keep Away from Ignition Sources F Avoid Breathing Dust/Fumes (P261) G Wash Hands Thoroughly After Handling (P264) H Do Not Eat, Drink, or Smoke When Using (P270) SafeHandling Safe Handling Protocol SafeHandling->A SafeHandling->B SafeHandling->C SafeHandling->D SafeHandling->E SafeHandling->F SafeHandling->G SafeHandling->H

Caption: Core components of the safe handling protocol for toxic chemical solids.

Protocol: Safe Handling of 2-Phenyl-2-(pyridin-2-yl)acetonitrile Powder

  • Preparation: Before handling, ensure an eyewash station and safety shower are accessible.[19] Read the Safety Data Sheet (SDS) thoroughly.[6]

  • Engineering Controls: Conduct all weighing and transfer operations within a certified chemical fume hood to prevent inhalation of dust.[6]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[6][7]

  • Dispensing: Use spatulas and weighing paper to handle the solid. Avoid creating dust clouds. If dust is generated, ensure local exhaust ventilation is adequate.[6]

  • Spill Response: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Do not use water to clean up as it is insoluble.

  • Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[5] Decontaminate all surfaces and equipment used.

  • Waste Disposal: Dispose of waste material in a designated, labeled hazardous waste container according to institutional and local regulations.

Storage and Stability

Proper storage is crucial to maintain the integrity and purity of the compound.

  • Conditions: Store in a cool, dry, dark, and well-ventilated area.[4][5][6][12]

  • Container: Keep the container tightly sealed to prevent exposure to air and moisture, which could lead to degradation.[5][6][12]

  • Incompatibilities: Store separately from strong oxidizing agents and other incompatible substances to avoid chemical reactions.[6][12]

  • Temperature: Recommended storage temperatures vary by supplier, ranging from room temperature to 2-8°C or -20°C for long-term stability.[7][9][10][20] Always follow the supplier's specific recommendation.[5] For stock solutions in DMSO, storage at -80°C is recommended for up to 6 months.[8]

References

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  • Phenyl-2-pyridylacetonitrile - ChemBK. (2024, April 9). ChemBK.
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  • 2-Phenyl-2-(2-pyridyl)acetonitrile | 5005-36-7. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
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  • 23348-98-3|Methyl 1-(4-nitrophenyl)cyclopropane-1... - BLDpharm. (n.d.). BLDpharm.
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  • Ésteres y derivados | CymitQuimica. (n.d.). CymitQuimica.
  • SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.
  • CAS No : 5005-36-7 | Product Name : 2-Phenyl-2-(pyridin-2-yl)acetonitrile. (n.d.).
  • 2-Phenyl-2-(2-pyridyl)acetonitrile. (n.d.). MySkinRecipes.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2017). MDPI.
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A Technical Guide to the Biological Activity of Nitrophenyl Cyclopropane Esters for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The relentless pursuit of novel chemical entities with therapeutic potential has led researchers to explore unique structural motifs that can confer advantageous pharmacological properties. Among these, the cyclopropane ring, a three-membered carbocycle, stands out for its distinct conformational rigidity and electronic character. When incorporated into an ester scaffold with a nitrophenyl group, it gives rise to a class of compounds known as nitrophenyl cyclopropane esters. This guide provides a comprehensive technical overview of this chemical class, detailing their synthesis, mechanism of action, and potential applications in drug discovery, with a particular focus on their role as enzyme inhibitors.

The Chemical Rationale: Why Nitrophenyl Cyclopropane Esters are Biologically Interesting

The biological activity of nitrophenyl cyclopropane esters stems from a confluence of their structural features. The significant ring strain of the cyclopropane moiety imparts a high degree of p-character to its C-C bonds, allowing for electronic interactions not typically seen in saturated systems. This, combined with the potent electron-withdrawing nature of the nitrophenyl group, renders the ester carbonyl highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the linchpin of their biological mechanism, frequently leading to the covalent modification of target biomolecules. The stereochemistry of the cyclopropane ring and the substitution patterns on both the cyclopropyl and phenyl moieties provide a rich platform for medicinal chemists to modulate potency, selectivity, and pharmacokinetic properties.

Primary Biological Mechanism: Covalent Inhibition of Serine Hydrolases

A significant body of research has established nitrophenyl cyclopropane esters as effective inhibitors of serine hydrolases. This large and diverse enzyme class, which constitutes approximately 1% of all human proteins, plays a crucial role in a multitude of physiological processes, including digestion, blood coagulation, and neurotransmission.[1][2] Consequently, they are attractive targets for therapeutic intervention in a wide range of diseases, such as diabetes, Alzheimer's disease, and various infectious diseases.[1]

Mechanism of Irreversible Inhibition:

The catalytic activity of serine hydrolases relies on a catalytic triad, wherein a serine residue acts as a potent nucleophile. The electrophilic carbonyl carbon of the nitrophenyl cyclopropane ester is an ideal target for this nucleophilic serine. The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The active site serine attacks the carbonyl carbon of the ester, forming a transient tetrahedral intermediate.

  • Acylation and Leaving Group Departure: The intermediate collapses, resulting in the formation of a stable acyl-enzyme conjugate and the release of the p-nitrophenolate anion. This acylation of the catalytic serine renders the enzyme irreversibly inactive. The release of the yellow p-nitrophenolate provides a convenient spectrophotometric handle to monitor the rate of inhibition.

Serine_Hydrolase_Inhibition cluster_enzyme Serine Hydrolase Active Site Ser Serine (Ser-OH) Intermediate Tetrahedral Intermediate His Histidine (His) His->Ser Activates Asp Aspartate (Asp) Asp->His Positions Inhibitor Nitrophenyl Cyclopropane Ester Inhibitor->Intermediate Nucleophilic attack by Ser-OH Inactive_Enzyme Covalently Acylated Enzyme (Inactive) Intermediate->Inactive_Enzyme Collapse of intermediate Leaving_Group p-Nitrophenolate Intermediate->Leaving_Group Release

Figure 1: Mechanism of covalent inhibition of a serine hydrolase by a nitrophenyl cyclopropane ester.

Experimental Workflows: From Synthesis to Biological Evaluation

The exploration of nitrophenyl cyclopropane esters necessitates a systematic experimental approach, beginning with chemical synthesis and progressing through in vitro and cell-based assays.

Chemical Synthesis: A Standard Protocol

These compounds are typically synthesized via standard esterification methods. A widely used and reliable protocol involves the coupling of a cyclopropanecarboxylic acid with a nitrophenol using a carbodiimide coupling agent.

Step-by-Step Protocol: DCC/DMAP-Mediated Esterification

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve the selected cyclopropanecarboxylic acid (1.0 equivalent) and p-nitrophenol (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath to control the exothermic reaction.

  • Coupling Agent Addition: Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter off the N,N'-dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis_Workflow Start Start: Reactants Dissolution 1. Dissolve cyclopropanecarboxylic acid and p-nitrophenol in DCM Start->Dissolution Cooling 2. Cool to 0°C Dissolution->Cooling Reagent_Addition 3. Add DMAP and DCC Cooling->Reagent_Addition Reaction 4. Stir at room temperature (12-24h) Reagent_Addition->Reaction TLC_Monitoring Monitor by TLC Reaction->TLC_Monitoring TLC_Monitoring->Reaction Incomplete Workup 5. Filter DCU, wash with HCl, NaHCO3, and brine TLC_Monitoring->Workup Reaction Complete Purification 6. Column Chromatography Workup->Purification Characterization 7. NMR, MS Purification->Characterization End End: Pure Product Characterization->End

Figure 2: A generalized workflow for the synthesis and purification of nitrophenyl cyclopropane esters.

In Vitro Evaluation: Quantifying Enzyme Inhibition

The inhibitory potency of the synthesized compounds is typically determined using in vitro enzyme assays. For serine hydrolases, a spectrophotometric assay is a straightforward and high-throughput method.

Protocol: Serine Hydrolase Inhibition Assay

  • Assay Preparation: In a 96-well microplate, add the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) and the target serine hydrolase to each well.

  • Inhibitor Addition: Add varying concentrations of the nitrophenyl cyclopropane ester inhibitor (typically dissolved in DMSO) to the wells. Include a vehicle control (DMSO alone).

  • Pre-incubation: Incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C) to allow for covalent modification.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a chromogenic or fluorogenic substrate.

  • Kinetic Measurement: Immediately measure the rate of product formation by monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities and normalize them to the vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a suitable pharmacological model.

Cellular Activity: Assessing Cytotoxicity

To assess the biological effect of these compounds in a cellular context, a cytotoxicity assay is a common starting point. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Seed the cells of interest into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the nitrophenyl cyclopropane ester for a predetermined time (e.g., 48 or 72 hours).

  • MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours. Live cells will reduce the MTT to purple formazan crystals.

  • Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm.

  • GI₅₀ Determination: Calculate the cell viability as a percentage of the control and determine the GI₅₀ (the concentration that causes 50% growth inhibition).

Structure-Activity Relationship (SAR) and Data Interpretation

A systematic investigation of the structure-activity relationship is crucial for optimizing the lead compounds. This involves synthesizing and testing a library of analogs with variations at different positions of the molecule.

Compound IDR1 (on Cyclopropane)R2 (on Phenyl)Target X IC₅₀ (nM)Cell Line Y GI₅₀ (µM)
NCP-1 H4-NO₂25025.0
NCP-2 CH₃4-NO₂12015.2
NCP-3 H2,4-(NO₂)₂809.8
NCP-4 CH₃2,4-(NO₂)₂456.5

Table 1: Representative data illustrating the structure-activity relationship of a hypothetical series of nitrophenyl cyclopropane esters.

Key Insights from SAR Data:

  • Substitution on the Cyclopropane Ring: The introduction of substituents on the cyclopropane ring can influence steric and electronic interactions within the enzyme's active site, potentially enhancing binding affinity.

  • Substitution on the Phenyl Ring: Modifying the electronic properties of the phenyl ring, for instance, by adding more electron-withdrawing groups, can increase the electrophilicity of the ester carbonyl, leading to a higher rate of enzyme inactivation.

SAR_Logic Scaffold Nitrophenyl Cyclopropane Ester Core Cyclopropane_Mod Cyclopropane Ring Modifications (R1) Scaffold->Cyclopropane_Mod Phenyl_Mod Phenyl Ring Modifications (R2) Scaffold->Phenyl_Mod Activity Biological Activity (IC50 / GI50) Cyclopropane_Mod->Activity Alters binding pocket interactions Phenyl_Mod->Activity Modulates electrophilicity and leaving group potential

Figure 3: A logical diagram illustrating the structure-activity relationship considerations for nitrophenyl cyclopropane esters.

Concluding Remarks and Future Outlook

Nitrophenyl cyclopropane esters represent a versatile and promising class of compounds for drug discovery. Their well-defined mechanism of action as covalent inhibitors of serine hydrolases, coupled with their synthetic tractability, makes them an attractive starting point for the development of novel therapeutics. Future research in this area should focus on optimizing selectivity for specific enzyme targets, exploring their potential against other enzyme classes with nucleophilic active site residues, and advancing lead compounds into preclinical and clinical development. The continued exploration of this chemical space is poised to yield valuable pharmacological tools and potentially new medicines for a variety of human diseases.

References

  • p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. (2021). FEBS Open Bio. [Link]

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  • Click Chemistry Yields Potent and Specific Serine Hydrolase Inhibitors. (2011). LabMedica. [Link]

  • Lentz, C. S., et al. (2019). Identification of covalent inhibitors of Staphylococcus aureus serine hydrolases important for virulence and biofilm formation. PLoS ONE, 14(1), e0209244. [Link]

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Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate, a highly functionalized and versatile synthetic building block. We will dissect its core chemical attributes, detail its synthesis and characterization, and illuminate its reactivity, which is governed by the unique interplay between a strained cyclopropane ring, an electron-withdrawing nitroaromatic system, and a modifiable ester group. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule's potential in the construction of complex, high-value chemical entities.

Introduction: The Strategic Value of a Unique Scaffolding

In the landscape of modern organic synthesis and medicinal chemistry, the demand for innovative and versatile building blocks is perpetual. This compound emerges as a scaffold of significant interest due to its convergence of three synthetically valuable motifs:

  • The Cyclopropane Ring: This three-membered ring is more than just a cyclic alkane. Its inherent ring strain (approximately 27 kcal/mol) imparts alkene-like character to its C-C bonds, making it a reactive electrophilic species susceptible to nucleophilic ring-opening.[1][2] In medicinal chemistry, the cyclopropyl group is a prized bioisostere for gem-dimethyl groups or alkenes, often enhancing metabolic stability, improving potency, and providing conformational rigidity to drug candidates.[3]

  • The 4-Nitrophenyl Group: The strongly electron-withdrawing nitro group significantly influences the molecule's reactivity. It polarizes the cyclopropane ring, making it a "donor-acceptor cyclopropane" (DAC), a class known for its unique reactivity profile.[4][5] Furthermore, the nitro group is a synthetic linchpin, readily reducible to an aniline functionality, which is a cornerstone of countless pharmaceutical agents and advanced materials.[6]

  • The Methyl Ester: This functional group provides a reliable handle for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, amidation to form novel carboxamides, or reduction to a primary alcohol, thereby expanding the synthetic possibilities.

This guide will demonstrate how these features render this compound a powerful tool for accessing diverse molecular architectures.

Physicochemical and Structural Properties

A clear understanding of a building block's fundamental properties is critical for its effective application in synthesis.

PropertyValueSource
IUPAC Name This compound[7]
Molecular Formula C₁₁H₁₁NO₄[7]
Molecular Weight 221.21 g/mol [7]
CAS Number 23348-98-3[7]
Canonical SMILES COC(=O)C1(CC1)C2=CC=C(C=C2)[O-][7]

Synthesis and Characterization

The synthesis of nitrocyclopropane carboxylates is well-documented, often proceeding through a catalyzed cyclopropanation reaction. The general strategy involves the reaction of an appropriate alkene with a nitro-activated methyl ester.[8]

General Synthetic Workflow

A common and effective method for synthesizing substituted nitrocyclopropane carboxylates involves a rhodium-catalyzed reaction between an alkene and methyl nitroacetate in the presence of an oxidant like PhI(OAc)₂.[8]

Synthetic_Workflow Start Starting Materials: - Alkene (e.g., 4-nitrostyrene) - Methyl Nitroacetate - [Rh(OAc)₂]₂ (catalyst) - PhI(OAc)₂ (oxidant) Reaction Homogeneous Solution Stirring for 12h Start->Reaction Combine in flask Workup Aqueous Workup (Sat. NaCl) Reaction->Workup Crude Mixture Extraction Extraction (DCM) Workup->Extraction Drying Drying over Na₂SO₄ Filtration & Concentration Extraction->Drying Purification Column Chromatography (Silica Gel) Drying->Purification Crude Residue Product Methyl 1-(4-nitrophenyl) cyclopropane-1-carboxylate Purification->Product Purified Product

Caption: General workflow for the synthesis of nitrocyclopropane carboxylates.[8]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of nitrocyclopropane carboxylates and should be adapted and optimized for specific substrates.[8]

  • Preparation: Under an inert atmosphere, charge an oven-dried round-bottomed flask with the rhodium(II) acetate dimer ([Rh(OAc)₂]₂, 0.5 mol%).

  • Addition of Reagents: Add the alkene (e.g., 4-nitrostyrene, 1.0 eq) and methyl nitroacetate (1.0 eq) to the flask to form a homogeneous solution.

  • Initiation: Add (diacetoxyiodo)benzene (PhI(OAc)₂, 1.1 eq) in one portion.

  • Reaction: Stir the mixture vigorously at room temperature for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching and Workup: Upon completion, treat the crude reaction mixture with a saturated sodium chloride solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired this compound.

Spectroscopic Characterization

While the exact spectra for the title compound are not provided in the search results, the following represents typical data for closely related nitrocyclopropane carboxylates.[8]

  • ¹H NMR (400 MHz, CDCl₃): The spectrum would be expected to show signals for the aromatic protons of the 4-nitrophenyl group, typically as two doublets in the δ 7.5-8.3 ppm region. The methyl ester would appear as a singlet around δ 3.7-3.9 ppm. The diastereotopic cyclopropane protons would present as complex multiplets in the δ 1.5-3.0 ppm range.

  • ¹³C NMR (100 MHz, CDCl₃): Key signals would include the carbonyl carbon of the ester (δ ~168-170 ppm), the quaternary carbon of the cyclopropane attached to the aryl group, the carbons of the aromatic ring (with the carbon attached to the nitro group being significantly downfield), the methoxy carbon of the ester (δ ~53 ppm), and the CH₂ carbons of the cyclopropane ring.

  • IR (KBr, cm⁻¹): Characteristic peaks would include strong absorbances for the ester carbonyl (C=O) stretch around 1730-1740 cm⁻¹, and strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

Reactivity and Synthetic Transformations

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.

Reactivity_Map Molecule This compound NO₂ CO₂Me Cyclopropane Ring Amine Aryl Amine (H₂N-Ar-) Molecule:nitro->Amine Reduction (e.g., H₂, Pd/C; SnCl₂) Acid Carboxylic Acid (-COOH) Molecule:ester->Acid Hydrolysis (e.g., LiOH) RingOpened Ring-Opened Adduct (Nu-CH₂CH₂-C(Ar)-CO₂Me) Molecule:ring->RingOpened Nucleophilic Attack (e.g., Thiolates, Azides) Amide Carboxamide (-CONH₂) Acid->Amide Amide Coupling

Caption: Key reactive sites and potential synthetic transformations.

Reactions at the Nitro Group

The nitro group is a versatile functional handle, primarily serving as a precursor to the amino group. This transformation is fundamental in pharmaceutical synthesis.

  • Reduction to Aniline: The nitro group can be cleanly reduced to an amine using various standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or metal-based reductants like tin(II) chloride (SnCl₂). This opens the door to a vast array of subsequent reactions, including diazotization, amide bond formation, and reductive amination.

Transformations of the Ester Group

The methyl ester provides a classic site for modification.

  • Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) yields the corresponding carboxylic acid. This acid can then be engaged in amide coupling reactions (e.g., with EDC/HOBt) to build complex peptide-like structures or other amides.

  • Amidation: Direct amidation can sometimes be achieved, but the two-step hydrolysis-coupling sequence is often more reliable.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, providing another point for diversification.

Ring-Opening of the Cyclopropane

The electron-withdrawing nature of the adjacent nitrophenyl and carboxylate groups makes the cyclopropane ring electrophilic and susceptible to ring-opening via nucleophilic attack.[1][2]

  • Nucleophilic Addition: Strong nucleophiles, such as thiolates or azides, can attack one of the cyclopropane carbons, leading to a ring-opened product. This reaction proceeds via an Sₙ2-type mechanism, effectively creating a 1,3-difunctionalized linear chain.[1][2] This strategy is a powerful way to convert a compact cyclic scaffold into a more flexible open-chain structure with defined stereochemistry.

Applications in Drug Discovery and Beyond

The structural motifs present in this compound are highly relevant to the design of biologically active molecules.

  • Scaffold for Bioactive Molecules: The rigid cyclopropane core is an excellent scaffold for positioning pharmacophoric elements in a precise three-dimensional arrangement. Its use can lead to improved binding affinity and selectivity for biological targets.[3]

  • Precursor to Novel Amino Acids: Reduction of the nitro group and hydrolysis of the ester would yield 1-(4-aminophenyl)cyclopropane-1-carboxylic acid, a non-natural amino acid that can be incorporated into peptides or used as a starting point for synthesizing complex heterocyclic systems.

  • Calcium Channel Antagonists: The broader class of nitrophenyl-containing compounds has been investigated for various biological activities. For instance, related structures like nitrophenyl-dihydropyridines are classic calcium channel blockers.[9] The cyclopropane moiety offers a bioisosteric replacement for other parts of these molecules, potentially leading to novel analogs with improved properties.[9]

  • Intermediate in Agrochemicals: The cyclopropane ring is a common feature in modern agrochemicals, particularly insecticides, where it contributes to their efficacy and metabolic profile.[10][11]

Conclusion

This compound is far more than a simple chemical intermediate. It is a strategically designed building block that offers multiple, orthogonally reactive sites. The inherent strain of the cyclopropane ring provides a unique pathway for ring-opening reactions, while the nitro and ester groups serve as reliable handles for functional group interconversion and elaboration. For scientists engaged in the synthesis of pharmaceuticals, agrochemicals, and functional materials, this molecule represents a powerful and versatile platform for the rapid generation of molecular complexity and the exploration of novel chemical space.

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The Enigmatic Dance of Electrons: A Technical Guide to the Structure-Activity Relationship of Nitro-Substituted Phenylcyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide delves into the intricate relationship between the chemical structure of nitro-substituted phenylcyclopropanes and their biological activity. Moving beyond a mere recitation of facts, this document, authored from the perspective of a Senior Application Scientist, aims to provide a foundational understanding of the causative links between molecular architecture and functional outcomes, empowering you to make more informed decisions in your research and development endeavors.

Introduction: The Allure of a Strained Ring and a Polarizing Group

The phenylcyclopropane scaffold, a rigid three-membered ring attached to a phenyl group, has long captured the imagination of medicinal chemists. Its unique conformational constraints and electronic properties make it a valuable building block for creating novel therapeutic agents.[1][2] The introduction of a nitro (-NO₂) group onto the phenyl ring adds another layer of complexity and potential. The strong electron-withdrawing nature of the nitro group can profoundly influence the molecule's polarity, electron distribution, and ability to interact with biological targets, making it a key player in modulating pharmacological activity.[3] This guide will explore the synthesis, biological evaluation, and, most importantly, the structure-activity relationship (SAR) of this fascinating class of compounds, providing insights that are both theoretically grounded and practically applicable.

Synthetic Strategies: Forging the Phenylcyclopropane Core

The construction of the nitro-substituted phenylcyclopropane skeleton can be achieved through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern and stereochemistry. Two of the most common and versatile approaches are the Michael-Initiated Ring Closure (MIRC) and the Corey-Chaykovsky cyclopropanation.

Michael-Initiated Ring Closure (MIRC)

The MIRC reaction is a powerful tool for the synthesis of functionalized cyclopropanes.[4] In the context of nitro-substituted phenylcyclopropanes, a typical MIRC protocol involves the reaction of a substituted β-nitrostyrene with a malonic ester in the presence of a base. The reaction proceeds through a conjugate addition, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.

Experimental Protocol: Synthesis of Diethyl 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate (A MIRC Approach)

  • Step 1: Michael Addition. To a solution of 4-nitrostyrene (1.0 eq) and diethyl malonate (1.2 eq) in a suitable solvent such as ethanol, a catalytic amount of a base like sodium ethoxide is added. The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC).

  • Step 2: Halogenation. The crude Michael adduct is then dissolved in a solvent like carbon tetrachloride, and N-bromosuccinimide (NBS) (1.1 eq) is added. The mixture is irradiated with a UV lamp or heated to initiate bromination at the α-position to the ester groups.

  • Step 3: Cyclization. The brominated intermediate is then treated with a stronger base, such as sodium hydride, in an anhydrous solvent like THF. The base facilitates an intramolecular cyclization to yield the desired diethyl 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate.

  • Purification. The final product is purified by column chromatography on silica gel.

Corey-Chaykovsky Cyclopropanation

The Corey-Chaykovsky reaction offers an alternative route, particularly for the synthesis of less substituted cyclopropanes. This reaction involves the use of a sulfur ylide, typically generated from trimethylsulfoxonium iodide and a strong base, which then reacts with an α,β-unsaturated nitroalkene.

Experimental Protocol: Synthesis of 1-nitro-2-phenylcyclopropane (A Corey-Chaykovsky Approach)

  • Step 1: Ylide Formation. Trimethylsulfoxonium iodide (1.1 eq) is suspended in anhydrous DMSO under an inert atmosphere. Sodium hydride (1.1 eq) is added portion-wise, and the mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the dimethylsulfoxonium methylide.

  • Step 2: Cyclopropanation. The solution of the ylide is cooled in an ice bath, and a solution of β-nitrostyrene (1.0 eq) in anhydrous DMSO is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification. The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

The Core of the Matter: Structure-Activity Relationships

The Influence of the Nitro Group's Position

The position of the electron-withdrawing nitro group (ortho, meta, or para) on the phenyl ring is a critical determinant of the molecule's electronic properties and, consequently, its biological activity.

  • Para-Substitution: A nitro group in the para position exerts the strongest electron-withdrawing effect on the entire phenyl ring through resonance and inductive effects. This can significantly impact the molecule's interaction with biological targets. For instance, in the context of monoamine oxidase (MAO) inhibitors, electron-withdrawing groups on the phenyl ring have been shown to enhance inhibitory potency.[5] A para-nitro group would be expected to increase the acidity of any N-H protons on a cyclopropylamine derivative, potentially influencing its binding to the enzyme's active site.

  • Meta-Substitution: A meta-nitro group exerts its electron-withdrawing effect primarily through induction. While less pronounced than the resonance effect from the para position, it still significantly alters the electron density of the phenyl ring. The impact on biological activity will depend on the specific nature of the target interaction.

  • Ortho-Substitution: An ortho-nitro group introduces both electronic and steric effects. The steric bulk of the nitro group can influence the preferred conformation of the molecule and may hinder or enhance binding to a biological target. The electronic effect is a combination of inductive and resonance effects, which can be complex.

A QSAR study on the toxicity of nitrobenzenes to Tetrahymena thermophila revealed that the toxicity is correlated with parameters like the Hammett sigma constant (σ), which quantifies the electronic effect of a substituent.[6] This suggests that the electron-withdrawing strength of the nitro group, which is position-dependent, is a key factor in the biological activity of these compounds.

The Role of Other Substituents

The presence of other substituents on the phenyl ring or the cyclopropane ring can further modulate the biological activity. These effects can be broadly categorized as electronic, steric, and hydrophobic.

Table 1: Anticipated Effects of Substituents on the Biological Activity of Nitro-Substituted Phenylcyclopropanes

Substituent PositionSubstituent TypeExpected Effect on ActivityRationale
Phenyl RingElectron-donating groups (e.g., -OCH₃, -CH₃)May decrease or increase activityCan counteract the electron-withdrawing effect of the nitro group, altering the overall electronic profile. The effect is target-dependent.
Phenyl RingElectron-withdrawing groups (e.g., -Cl, -CF₃)Likely to enhance activitySynergistic electron-withdrawing effect with the nitro group can increase the molecule's potency, particularly in interactions where this is favorable.
Phenyl RingBulky groups (e.g., -tBu)May decrease activitySteric hindrance can prevent optimal binding to the target's active site.
Cyclopropane RingAlkyl groupsMay increase lipophilicityIncreased lipophilicity can enhance membrane permeability but may also lead to non-specific binding.
Cyclopropane RingPolar groups (e.g., -OH, -COOH)May increase water solubilityImproved solubility can be beneficial for bioavailability, but may decrease cell membrane permeability.

For example, a study on fluorinated phenylcyclopropylamines as MAO inhibitors demonstrated that the position and stereochemistry of the fluorine atom significantly impacted the inhibitory potency, with some fluorinated analogs showing higher activity than the non-fluorinated parent compound.[6] This highlights the subtle interplay of electronic and steric factors in determining biological activity.

Biological Activities and Mechanistic Insights

Nitro-substituted phenylcyclopropanes have the potential to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The underlying mechanisms are often complex and can involve multiple pathways.

Antimicrobial Activity

The antimicrobial properties of nitro compounds are well-documented.[7] The nitro group can undergo enzymatic reduction within microbial cells to form reactive nitroso and hydroxylamine intermediates. These reactive species can then interact with and damage critical cellular components such as DNA and proteins, leading to cell death. The phenylcyclopropane moiety can influence the compound's lipophilicity and ability to penetrate bacterial cell walls.

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable growth medium.

  • Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The anticancer potential of nitro-substituted compounds is an active area of research. The mechanism of action can be multifaceted. The nitro group can be bioreduced in the hypoxic environment of tumors, leading to the formation of cytotoxic radicals. Furthermore, the phenylcyclopropane scaffold can serve as a pharmacophore that interacts with specific enzymatic targets. For instance, some phenylcyclopropane derivatives have been investigated as inhibitors of enzymes involved in cancer cell proliferation.

Diagram: Putative Mechanism of Cytotoxicity of a Nitro-Substituted Phenylcyclopropane

G cluster_cell Cancer Cell Compound Nitro-phenylcyclopropane Reduction Enzymatic Reduction Compound->Reduction Enters cell Inhibition Enzyme Inhibition Compound->Inhibition Binds to ReactiveSpecies Reactive Nitro Intermediates Reduction->ReactiveSpecies DNA_Damage DNA Damage ReactiveSpecies->DNA_Damage Protein_Damage Protein Damage ReactiveSpecies->Protein_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Protein_Damage->Apoptosis Enzyme Target Enzyme Pathway Cell Proliferation Pathway Enzyme->Pathway Activates Block Pathway Blockage Block->Apoptosis Block->Pathway Inhibits

Caption: A diagram illustrating the potential cytotoxic mechanisms of nitro-substituted phenylcyclopropanes.

Conclusion and Future Perspectives

The structure-activity relationship of nitro-substituted phenylcyclopropanes is a rich and complex field with significant potential for the discovery of new therapeutic agents. The interplay between the electronic and steric properties of the nitro group, its position on the phenyl ring, and the influence of other substituents creates a vast chemical space to explore. While direct, comprehensive quantitative SAR data for this specific class of compounds remains an area ripe for investigation, the principles outlined in this guide provide a solid framework for rational drug design.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of nitro-substituted phenylcyclopropanes to generate the much-needed quantitative data for robust QSAR modeling. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways involved in their biological activities. Such endeavors will undoubtedly unlock the full therapeutic potential of these enigmatic molecules.

References

  • Magalhães, J., Franko, N., Annunziato, G., et al. (2019). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 31-43. Available from: [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4085. Available from: [Link]

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  • Reddy, T. S., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111. Available from: [Link]

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  • Gautam, A., et al. (2013). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 56(17), 6887-6903. Available from: [Link]

  • [Reference 7 not directly cited in the text]
  • Al-hourani, B. J., et al. (2008). Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. Bioorganic & Medicinal Chemistry, 16(5), 2215-2223. Available from: [Link]

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Methodological & Application

Rhodium-catalyzed synthesis of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Efficiency Synthesis of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate via Rhodium(II)-Catalyzed Intramolecular Cyclopropanation

Abstract

Cyclopropane rings are privileged structural motifs found in numerous natural products and pharmaceutically active compounds, valued for their unique conformational properties and synthetic versatility.[1] This application note provides a detailed, field-proven protocol for the synthesis of this compound, a key building block for drug discovery and materials science. The methodology leverages a robust rhodium(II)-catalyzed cyclopropanation reaction between an alkene and a donor-acceptor diazo compound, specifically methyl 2-diazo-2-(4-nitrophenyl)acetate. We present a comprehensive guide covering the mechanistic underpinnings of the rhodium catalytic cycle, a step-by-step protocol for the synthesis of the requisite diazo precursor, the definitive cyclopropanation procedure, and a guide for troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for constructing highly functionalized cyclopropane derivatives.

Introduction and Mechanistic Rationale

The construction of the cyclopropane ring is a cornerstone of modern organic synthesis.[2] Among the most powerful methods is the transition metal-catalyzed reaction of a diazo compound with an alkene.[3] Rhodium(II) carboxylate complexes, particularly dirhodium tetraacetate [Rh₂(OAc)₄], have emerged as exceptionally efficient catalysts for this transformation due to their ability to readily generate rhodium carbene intermediates.[3][4]

The synthesis of this compound proceeds via the reaction of an alkene (in this case, ethylene) with a "donor-acceptor" carbene. This carbene is generated in situ from methyl 2-diazo-2-(4-nitrophenyl)acetate.[5] The term "donor-acceptor" refers to the substitution on the carbene carbon: the 4-nitrophenyl group acts as an electron-acceptor, while the methyl carboxylate group also has electron-withdrawing character, which influences the reactivity and stability of the carbene intermediate.[6]

The Catalytic Cycle

The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves several key steps, although definitive studies for every substrate are still a subject of research.[3][7]

  • Carbene Formation: The catalytic cycle begins with the reaction of the diazo compound with the dimeric rhodium(II) catalyst. The diazo compound coordinates to an axial site of a rhodium center, followed by the irreversible loss of dinitrogen (N₂) gas to form a highly reactive rhodium-carbene intermediate.[6] This is often the rate-determining step of the cycle.[8]

  • Cyclopropanation: The electron-deficient carbene is then attacked by the nucleophilic π-bond of the alkene. This process is believed to be a concerted but asynchronous addition, where the new carbon-carbon bonds are formed without the generation of a discrete free carbene or a long-lived zwitterionic intermediate.[1][3] The configuration of the alkene is typically retained in the final cyclopropane product.

  • Catalyst Regeneration: Upon formation of the cyclopropane ring, the product dissociates from the metal center, regenerating the active Rh(II) catalyst, which can then enter another catalytic cycle.

Rhodium Catalytic Cycle Rh2L4 Rh₂(OAc)₄ Catalyst Carbene Rh(II)-Carbene Intermediate Rh2L4->Carbene + Diazo Compound Diazo Methyl 2-diazo-2- (4-nitrophenyl)acetate N2 N₂ Carbene->N2 Product Methyl 1-(4-nitrophenyl)cyclopropane- 1-carboxylate Carbene->Product + Alkene Alkene Ethylene (H₂C=CH₂) Product->Rh2L4 - Product

Caption: The catalytic cycle for rhodium-catalyzed cyclopropanation.

Synthesis of Precursor: Methyl 2-diazo-2-(4-nitrophenyl)acetate

The diazo compound is a critical reagent that is typically not commercially available and must be prepared prior to the cyclopropanation step. The following protocol is adapted from established procedures for synthesizing aryldiazoacetates.[5]

WARNING: Diazo compounds are potentially explosive and should be handled with extreme caution in a well-ventilated fume hood behind a blast shield. Avoid heating concentrated solutions and using ground-glass joints where possible. Sulfonyl azides are also potentially explosive.

Protocol 2.1: Diazo Transfer Reaction

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
Methyl 2-(4-nitrophenyl)acetate[9]195.1610.01.95 g
p-Acetamidobenzenesulfonyl Azide (p-ABSA)240.2311.02.64 g
1,8-Diazabicycloundec-7-ene (DBU)152.2412.01.80 mL
Acetonitrile (anhydrous)41.05-50 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-(4-nitrophenyl)acetate (1.95 g, 10.0 mmol) and anhydrous acetonitrile (50 mL).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add DBU (1.80 mL, 12.0 mmol) to the stirred solution.

  • In a separate container, carefully dissolve p-Acetamidobenzenesulfonyl Azide (2.64 g, 11.0 mmol) in a minimal amount of acetonitrile and add it dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Upon completion, quench the reaction by adding 50 mL of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Crucially , concentrate the solvent in vacuo at low temperature (<30 °C). The resulting yellow oil is the crude diazo compound.

  • Purify immediately by flash column chromatography (silica gel, starting with 95:5 Hexanes:Ethyl Acetate) to afford the pure methyl 2-diazo-2-(4-nitrophenyl)acetate as a yellow oil. Do not store for extended periods; use immediately in the next step.

Protocol: Rhodium-Catalyzed Synthesis of the Target Cyclopropane

This protocol describes the final cyclopropanation step. The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation and side reactions.

Experimental Workflow start Start setup Prepare Inert Atmosphere (Schlenk Flask, Argon) start->setup charge Charge Flask with Catalyst & Solvent setup->charge saturate Saturate Solvent with Ethylene Gas charge->saturate addition Slow Addition of Diazo (4-6 hours) saturate->addition prep_diazo Prepare Diazo Solution in Syringe Pump prep_diazo->addition monitor Monitor Reaction (TLC) addition->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify analyze Characterization (NMR, MS) purify->analyze end_node End analyze->end_node

Caption: Experimental workflow for the cyclopropanation reaction.

Protocol 3.1: Cyclopropanation Reaction

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeNotes
Dirhodium(II) tetraacetate [Rh₂(OAc)₄]442.090.05 (1 mol%)22.1 mgCatalyst
Methyl 2-diazo-2-(4-nitrophenyl)acetate221.185.01.11 gLimiting reagent, prepared in Section 2
Dichloromethane (DCM, anhydrous)84.93-50 mL + 20 mLReaction solvent
Ethylene28.05Excess-Gaseous alkene, supplied via balloon or bubbler

Procedure:

  • Apparatus Setup: To a dry 250 mL two-neck round-bottom flask (or Schlenk flask) containing a magnetic stir bar, add Rh₂(OAc)₄ (22.1 mg, 0.05 mmol).

  • Seal the flask, and purge with argon or nitrogen for 15 minutes.

  • Add 50 mL of anhydrous DCM via syringe.

  • Ethylene Introduction: Equip the flask with an ethylene-filled balloon attached via a needle through a septum. Bubble ethylene gas gently through the stirred solution for 15-20 minutes to ensure saturation. Maintain a positive pressure of ethylene throughout the reaction.

  • Diazo Addition: In a separate flask, dissolve the freshly prepared methyl 2-diazo-2-(4-nitrophenyl)acetate (1.11 g, 5.0 mmol) in 20 mL of anhydrous DCM. Load this solution into a gas-tight syringe and place it on a syringe pump.

  • Reaction: Begin the slow, dropwise addition of the diazo solution to the stirred, ethylene-saturated catalyst mixture over a period of 4 to 6 hours. The rate of addition is critical to prevent diazo decomposition and carbene dimerization. A faint bubbling (N₂ evolution) should be observed.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours until TLC analysis indicates the complete consumption of the diazo compound.

  • Work-up: Remove the ethylene source and carefully open the flask to the air. Concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 95:5 to 80:20 Hexanes:Ethyl Acetate) to isolate this compound.[10]

Expected Results and Troubleshooting

Table 4.1: Summary of Reaction Parameters and Expected Outcome

ParameterValue / DescriptionRationale
Catalyst Loading 1 mol % Rh₂(OAc)₄Sufficient for high turnover; higher loading may be used for difficult substrates but is less economical.
Solvent Anhydrous Dichloromethane (DCM)Inert solvent that solubilizes all components well. Other chlorinated solvents can be used.[11]
Temperature Room Temperature (~20-25 °C)Provides a good balance between reaction rate and stability of the diazo compound.
Diazo Addition Time 4-6 hoursCrucial for maintaining a low concentration of the reactive carbene, minimizing side reactions.[12]
Expected Yield 65-85%Dependent on the purity of the diazo compound and efficiency of the addition.
Appearance Typically a white to pale yellow solid.-

Table 4.2: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized). 2. Impure diazo compound. 3. Insufficient ethylene.1. Use fresh, high-purity catalyst. 2. Ensure the diazo precursor is carefully purified. 3. Ensure a continuous, positive pressure of ethylene.
Formation of Side Products 1. Diazo addition was too fast. 2. Reaction temperature too high.1. Increase the addition time (use a syringe pump for accuracy). 2. Consider running the reaction at 0 °C.
Unreacted Diazo Compound 1. Insufficient catalyst. 2. Reaction time too short.1. Increase catalyst loading to 1.5-2.0 mol %. 2. Allow the reaction to stir for longer after addition is complete.

Conclusion

The protocol detailed herein provides a reliable and efficient method for the synthesis of this compound. By leveraging the catalytic power of dirhodium tetraacetate and carefully controlling the addition of the requisite diazo precursor, this valuable synthetic building block can be obtained in high yield. The principles and techniques described are broadly applicable to the synthesis of other functionalized cyclopropanes, offering a powerful tool for professionals in chemical research and drug development.

References

  • Wikipedia. Metal-catalyzed cyclopropanations. Available at: [Link]

  • Nowlan, D. T., & Singleton, D. A. (2005). Mechanism and origin of enantioselectivity in the Rh2(OAc)(DPTI)3-catalyzed cyclopropenation of alkynes. Journal of the American Chemical Society, 127(17), 6190-6191. Available at: [Link]

  • Wikipedia. Cyclopropanation. Available at: [Link]

  • ResearchGate. Computational comparison of Rh2(esp)2 and Rh2(O2CH)4 as catalysts in a carbenoid reaction | Request PDF. Available at: [Link]

  • Lindsay, V. N. G., et al. (2015). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 6(7), 3877-3882. Available at: [Link]

  • ResearchGate. Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate | Request PDF. Available at: [Link]

  • Ye, Y., et al. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catalysis. Available at: [Link]

  • Chuprakov, S., et al. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 131(49), 18034-18035. Available at: [Link]

  • Sambasivan, R., & Ball, Z. T. (2010). In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers. Journal of the American Chemical Society, 132(28), 9289-9291. Available at: [Link]

  • Maxwell, J. L., et al. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science, 256(5063), 1544-1547. Available at: [Link]

  • Royal Society of Chemistry. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Available at: [Link]

  • Royal Society of Chemistry. Rhodium catalyzed synthesis of difluoromethyl cyclopropanes. Available at: [Link]

  • Organic Chemistry Portal. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Available at: [Link]

  • Wikipedia. Methyl phenyldiazoacetate. Available at: [Link]

  • Royal Society of Chemistry Publishing. Rhodium catalyzed synthesis of difluoromethyl cyclopropanes. Available at: [Link]

  • ResearchGate. Methyl Phenyldiazoacetate | Request PDF. Available at: [Link]

  • Supporting Information. Cascade Intramolecular Rearrangement/Cycloaddition of Nitrocyclopropanes Carboxylate with Alkynes/Alkenes. Available at: [Link]

  • Karagöz, A. C., & Görgülü, A. O. (2022). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. ChemistryOpen, 11(1), e202100251. Available at: [Link]

  • Dr. Ramesh Rasappan. Methyl Diazoacetate. Available at: [Link]

  • Royal Society of Chemistry. Rhodium catalysed enantioselective synthesis of mono-(halo)-methyl-cyclopropanes. Available at: [Link]

  • Zeng, Y., et al. (2022). Rh-catalyzed regio-switchable cross-coupling of gem-difluorinated cyclopropanes with allylboronates to structurally diverse fluorinated dienes. Chemical Science, 13(41), 12419-12425. Available at: [Link]

  • ChemRxiv. Rhodium-Catalyzed Enantio- and Regioselective Allylation of Indoles with gem-Difluorinated Cyclopropanes. Available at: [Link]

  • PubChem. 1-(4-Nitro-phenyl)-cyclopropanecarboxylic acid methyl ester. Available at: [Link]

  • J&K Scientific LLC. Methyl 2-(4-nitrophenyl)acetate. Available at: [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Nitrocyclopropanes from Nitrodiazomethanes. Preparation and Reactivity. Available at: [Link]

  • Patsnap Eureka. Preparation method of N-methyl-2-(4-nitrophenyl)-3,4-fulleropyrrolidine. Available at: [Link]

  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]

Sources

Protocol for the cyclopropanation of 4-nitrostyrene with methyl diazoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Rhodium-Catalyzed Cyclopropanation of 4-Nitrostyrene

A Detailed Protocol for the Synthesis of Methyl 2-(4-nitrophenyl)cyclopropane-1-carboxylate

Introduction

Cyclopropane rings are a common and valuable structural motif found in numerous pharmaceuticals and bioactive natural products.[1] Their inherent ring strain and unique stereoelectronic properties make them versatile intermediates in organic synthesis. Metal-catalyzed cyclopropanation of alkenes with diazo compounds is one of the most efficient methods for their construction.[2] Among the various catalysts, dirhodium(II) carboxylates, such as dirhodium(II) tetraacetate [Rh₂(OAc)₄], are particularly effective for promoting the reaction between alkenes and diazoesters.[2]

This application note provides a detailed, field-proven protocol for the synthesis of methyl 2-(4-nitrophenyl)cyclopropane-1-carboxylate via the Rh₂(OAc)₄-catalyzed reaction of 4-nitrostyrene with methyl diazoacetate. We will delve into the mechanistic underpinnings, safety precautions for handling hazardous reagents, a step-by-step experimental procedure, and methods for product purification and characterization.

Reaction Scheme & Mechanism

The overall transformation is depicted below:

Scheme 1: Rhodium-Catalyzed Cyclopropanation

(Self-generated image, chemical structures for illustration)

The accepted mechanism, while not definitively proven for all rhodium catalysts, involves the formation of a key rhodium carbene intermediate.[2][3] The catalytic cycle can be summarized as follows:

  • Catalyst Activation: The diazo compound attacks the axial site of the Rh(II) catalyst.

  • Carbene Formation: Dinitrogen gas (N₂) is expelled, generating a highly electrophilic rhodium carbene species.[2][3]

  • Cyclopropanation: The carbene is transferred to the alkene in a concerted, though potentially asynchronous, fashion to form the cyclopropane ring and regenerate the active catalyst.[2][4] The configuration of the alkene is generally retained during this process.[2]

This reaction typically produces a mixture of trans and cis diastereomers. For styrene derivatives, the trans isomer is often favored due to steric interactions in the transition state.[5]

Critical Safety Precautions

WARNING: Methyl diazoacetate is toxic, a suspected carcinogen, and can be explosive.[6][7][8] It is thermally unstable and can detonate if heated rapidly or subjected to shock.[6]

  • Always handle methyl diazoacetate in a well-ventilated chemical fume hood.[6]

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is insufficient, use butyl rubber or laminate gloves), and safety glasses or a face shield.[9]

  • Never heat methyl diazoacetate above 50 °C.[6] Distillation is not recommended.

  • Avoid contact with strong acids, bases, or metals that could catalyze violent decomposition.

  • All glassware must be free of cracks or star-fractures. Use a blast shield during the reaction.

  • Prepare a quench solution (e.g., dilute acetic acid) to destroy any excess diazo compound at the end of the reaction.

Materials and Equipment

Reagents & MaterialsGradeSupplier Example
4-Nitrostyrene≥98%Sigma-Aldrich
Methyl Diazoacetate (in solution)~15% in DCM (w/w)Sigma-Aldrich
Dirhodium(II) tetraacetate dimer98%Strem Chemicals
Dichloromethane (DCM), anhydrous≥99.8%, DriSolv®EMD Millipore
HexanesACS GradeFisher Chemical
Ethyl AcetateACS GradeFisher Chemical
Silica Gel230-400 meshSorbent Tech.
Sodium Sulfate, anhydrousACS GradeVWR Chemicals
EquipmentDescription
Round-bottom flasks50 mL and 100 mL, oven-dried
Syringe pumpFor slow, controlled addition
Gastight syringes10 mL or 20 mL
Magnetic stirrer and stir bars
TLC platesSilica gel 60 F₂₅₄
Glass column for chromatography2-3 cm diameter
Rotary evaporatorFor solvent removal
Schlenk line or Argon/NitrogenFor maintaining an inert atmosphere

Experimental Protocol

This protocol is based on a 5 mmol scale of the limiting reagent, 4-nitrostyrene.

Reaction Setup
  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add dirhodium(II) tetraacetate dimer (11 mg, 0.025 mmol, 0.5 mol%).

  • Add 4-nitrostyrene (746 mg, 5.0 mmol, 1.0 equiv.).

  • Add 20 mL of anhydrous dichloromethane (DCM) to dissolve the solids.

  • Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes. Place the flask under a positive pressure of inert gas.

  • In a separate, dry vial, prepare a solution of methyl diazoacetate (550 mg, 5.5 mmol, 1.1 equiv.) in 10 mL of anhydrous DCM.

    • Causality: Using a slight excess of the diazo compound ensures complete consumption of the starting alkene.

Reagent Addition and Reaction
  • Draw the methyl diazoacetate solution into a gastight syringe and place it on a syringe pump.

  • Begin stirring the solution of 4-nitrostyrene and catalyst in the reaction flask.

  • Slowly add the methyl diazoacetate solution to the reaction flask via the syringe pump over a period of 4-6 hours.

    • Expert Insight: Slow addition is critical. It maintains a low concentration of the diazo compound, which minimizes the formation of dimer byproducts (diethyl maleate and fumarate) and significantly enhances safety by preventing a buildup of the unstable reagent.[5][10]

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 12-16 hours.

Reaction Monitoring
  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Prepare a TLC plate using a 4:1 Hexanes:Ethyl Acetate eluent system.

  • Spot the starting 4-nitrostyrene, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • The reaction is complete when the 4-nitrostyrene spot (visualized under UV light) has been completely consumed. The product cyclopropanes will appear as new, typically less polar, spots.

Workup and Purification
  • Once the reaction is complete, carefully add 2-3 drops of glacial acetic acid to the reaction mixture to quench any remaining methyl diazoacetate. Stir for 15 minutes (cessation of bubbling indicates completion).

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • The crude residue will contain the product, catalyst, and byproducts. Purify the residue using flash column chromatography on silica gel.[11]

    • Packing: Pack the column with silica gel using a 9:1 Hexanes:Ethyl Acetate slurry.

    • Loading: Dissolve the crude oil in a minimal amount of DCM and load it onto the column.

    • Elution: Elute the column with a gradient of Hexanes:Ethyl Acetate, starting from 95:5 and gradually increasing the polarity to 80:20. The trans and cis isomers of the product will typically elute separately.

    • Field Insight: The green/brown rhodium catalyst will remain at the top of the column. The less polar trans isomer will elute before the more polar cis isomer.

  • Combine the fractions containing the pure product isomers (as determined by TLC) and concentrate them via rotary evaporator to yield the final products as pale yellow oils or solids.

Data Summary and Expected Results

ParameterValue
4-Nitrostyrene746 mg (5.0 mmol)
Methyl Diazoacetate550 mg (5.5 mmol)
Rh₂(OAc)₄11 mg (0.025 mmol)
Solvent (DCM)30 mL (total)
Addition Time4-6 hours
Reaction Time16-22 hours (total)
Expected Yield 75-90% (combined isomers)
Diastereomeric Ratio ~3:1 to 5:1 (trans:cis), favoring trans

Note: Yields and diastereoselectivity can be influenced by catalyst choice, solvent, and temperature.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from setup to final analysis.

Cyclopropanation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Reaction Setup (Rh₂(OAc)₄, 4-Nitrostyrene in DCM) addition 3. Slow Addition (Syringe Pump, 4-6h) setup->addition diazo_prep 2. Prepare Diazo Solution (Methyl Diazoacetate in DCM) diazo_prep->addition stir 4. Stir Overnight (Room Temperature) addition->stir monitor 5. Monitor by TLC stir->monitor quench 6. Quench Reaction (Acetic Acid) monitor->quench If complete concentrate 7. Concentrate (Rotary Evaporator) quench->concentrate chromatography 8. Column Chromatography (Silica Gel, Hex/EtOAc) concentrate->chromatography combine 9. Combine Fractions chromatography->combine final_product 10. Final Product (Yield, d.r., NMR, MS) combine->final_product

Caption: Experimental workflow for rhodium-catalyzed cyclopropanation.

References

  • Wikipedia. Metal-catalyzed cyclopropanations. [Link]

  • Arnold, F. H., et al. (2021). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. National Institutes of Health. [Link]

  • Kodadek, T., et al. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. PubMed. [Link]

  • Zhang, X. P., et al. (2007). Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt. American Chemical Society. [Link]

  • Zhang, X. P., et al. (2007). Asymmetric cyclopropanation of styrenes catalyzed by metal complexes of D2-symmetrical chiral porphyrin: superiority of cobalt over iron. PubMed. [Link]

  • Wang, J., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. National Institutes of Health. [Link]

  • Doyle, M. P., et al. (2014). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health. [Link]

  • ACS Omega. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. American Chemical Society. [Link]

  • Padwa, A., et al. (2009). Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity. National Institutes of Health. [Link]

  • Teyssie, P., et al. (1980). Transition-metal-catalyzed reactions of diazo compounds. 1. Cyclopropanation of double bonds. The Journal of Organic Chemistry. [Link]

  • Capot Chemical. (2015). MSDS of Ethyl diazoacetate. [Link]

  • Reddy, R., et al. Supporting Information Cascade Intramolecular Rearrangement/Cycloaddition of Nitrocyclopropanes Carboxylate with Alkynes/Alkenes. [Link]

  • LookChem. Cas 6832-16-2, METHYL DIAZOACETATE. [Link]

  • Fasan, R. (2012). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. University of Rochester. [Link]

  • Fox, J. (2023). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. ETD. [Link]

  • Royal Society of Chemistry. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. [Link]

  • Beilstein Journals. (2023). First synthesis of acylated nitrocyclopropanes. [Link]

  • Google Patents. WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
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Application Notes and Protocols: Asymmetric Synthesis of Chiral Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chiral cyclopropane rings are privileged structural motifs in medicinal chemistry and drug development. Their inherent conformational rigidity and unique three-dimensional arrangement allow for precise spatial orientation of substituents, making them valuable as peptide bond mimics, conformational locks, and core components of pharmacologically active molecules. The title compound, Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate, serves as a key chiral building block for a variety of more complex pharmaceutical intermediates. The presence of the nitro group offers a versatile handle for further functionalization, such as reduction to an amine, which is a common transformation in the synthesis of bioactive compounds.

The development of stereoselective methods to access enantiomerically pure cyclopropanes is therefore of paramount importance. This application note provides a detailed, field-proven protocol for the asymmetric synthesis of the target molecule. We will employ a robust and highly enantioselective two-step strategy centered around a Phase-Transfer Catalyzed (PTC) Michael-Initiated Ring Closure (MIRC) reaction. This organocatalytic approach offers operational simplicity, mild reaction conditions, and avoids the use of hazardous reagents like diazomethane, making it a "green" and scalable alternative to many traditional methods.[1][2]

This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, the scientific rationale behind experimental choices, and comprehensive references to authoritative literature.

Synthetic Strategy Overview

The synthesis is accomplished via a two-step sequence:

  • Asymmetric Michael-Initiated Ring Closure (MIRC): This key step involves the reaction of 4-nitrostyrene with dimethyl malonate in a biphasic system. The reaction is catalyzed by a chiral Cinchona alkaloid-derived phase-transfer catalyst, which facilitates the deprotonation of the malonate and controls the stereochemical outcome of the initial Michael addition. Subsequent intramolecular cyclization affords dimethyl 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate with high enantiopurity.

  • Saponification and Decarboxylative Esterification: The resulting gem-diester is then hydrolyzed to the corresponding dicarboxylic acid, which undergoes thermal decarboxylation to yield the racemic mono-acid. A final esterification step provides the target chiral methyl ester. For a more direct route to the mono-ester, selective saponification and decarboxylation can be employed.

The overall workflow is depicted in the diagram below.

G cluster_0 Step 1: Asymmetric MIRC Reaction cluster_1 Step 2: Decarboxylation & Esterification 4-Nitrostyrene 4-Nitrostyrene Reaction1 Asymmetric MIRC 4-Nitrostyrene->Reaction1 Dimethyl Malonate Dimethyl Malonate Dimethyl Malonate->Reaction1 PTC_Catalyst Chiral Phase-Transfer Catalyst (e.g., Maruoka Catalyst) PTC_Catalyst->Reaction1 Base Base (e.g., CsOH) Base->Reaction1 Intermediate Dimethyl 2-(4-nitrophenyl) cyclopropane-1,1-dicarboxylate Reaction1->Intermediate Saponification Saponification (e.g., KOH, H2O/EtOH) Intermediate->Saponification Decarboxylation Decarboxylation (Heat) Saponification->Decarboxylation Esterification Esterification (MeOH, H+) Decarboxylation->Esterification Final_Product Methyl 1-(4-nitrophenyl) cyclopropane-1-carboxylate Esterification->Final_Product

Figure 1: Overall workflow for the synthesis.

Part 1: Asymmetric Michael-Initiated Ring Closure (MIRC)

Scientific Principles and Rationale

The MIRC reaction under phase-transfer catalysis is a powerful method for the enantioselective synthesis of cyclopropanes from electron-deficient olefins.[3] The mechanism, depicted in Figure 2, relies on the ability of the chiral quaternary ammonium salt (Q*X⁻) to transport the enolate of dimethyl malonate from the solid or aqueous basic phase into the organic phase where the reaction with 4-nitrostyrene occurs.

The key to asymmetry lies in the formation of a tightly bound, chiral ion pair between the catalyst (Q*⁺) and the malonate enolate. The bulky and well-defined stereochemical environment of the Cinchona alkaloid backbone shields one face of the enolate, directing its nucleophilic attack to a specific face of the 4-nitrostyrene. This initial Michael addition sets the stereochemistry of the final product. The subsequent intramolecular Sₙ2 reaction (ring closure) proceeds with inversion of configuration, leading to the formation of the cyclopropane ring.

For this protocol, we recommend a binaphthyl-modified C₂-symmetric chiral phase-transfer catalyst, such as those developed by Maruoka, which have demonstrated high efficiency and enantioselectivity in the alkylation of glycine derivatives and related Michael additions.[4] These catalysts are commercially available and offer excellent performance with low catalyst loading.

G cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase (Toluene) Base CsOH(s) Enolate_Formation Base->Enolate_Formation Deprotonation Malonate CH₂(CO₂Me)₂ Malonate->Enolate_Formation Ion_Pair [Q⁺ ¯CH(CO₂Me)₂] Chiral Ion Pair Enolate_Formation->Ion_Pair Phase Transfer (Q*⁺ Br⁻) Michael_Adduct Michael Adduct Intermediate Ion_Pair->Michael_Adduct Nitrostyrene 4-Nitrostyrene Nitrostyrene->Michael_Adduct Enantioselective Michael Addition Cyclopropane Cyclopropane Product Michael_Adduct->Cyclopropane Intramolecular SN2 Cyclization Catalyst_Regen Q⁺ Br⁻ Cyclopropane->Catalyst_Regen Catalyst_Regen->Ion_Pair Catalytic Cycle

Figure 2: Mechanism of the Phase-Transfer Catalyzed MIRC.
Experimental Protocol

Materials and Reagents

ReagentM.W. ( g/mol )AmountMolEq.
4-Nitrostyrene149.151.49 g10.01.0
Dimethyl bromomalonate211.012.32 g11.01.1
(S,S)-Maruoka Catalyst®789.7879 mg0.10.01
Cesium Hydroxide (CsOH)149.912.25 g15.01.5
Toluene-50 mL--
Saturated NH₄Cl (aq)-50 mL--
Anhydrous MgSO₄-As needed--

Procedure

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (S,S)-Maruoka Catalyst® (79 mg, 0.1 mmol, 1 mol%).

  • Under an inert atmosphere (Argon or Nitrogen), add toluene (50 mL), 4-nitrostyrene (1.49 g, 10.0 mmol, 1.0 eq.), and dimethyl bromomalonate (2.32 g, 11.0 mmol, 1.1 eq.).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Add solid cesium hydroxide (2.25 g, 15.0 mmol, 1.5 eq.) portion-wise over 10 minutes with vigorous stirring.

  • Continue stirring the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) (e.g., Hexane/Ethyl Acetate 4:1). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford dimethyl 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate as a white solid.

Expected Outcome:

  • Yield: 85-95%

  • Enantiomeric Excess (ee): >95%

Part 2: Saponification and Decarboxylative Esterification

Scientific Principles and Rationale

The conversion of the gem-diester intermediate to the target mono-ester is a well-established transformation. The process involves two key steps:

  • Saponification: Base-mediated hydrolysis of both methyl esters to the corresponding dicarboxylate salt.

  • Decarboxylation: Malonic acids and their derivatives readily undergo decarboxylation upon heating.[5] This reaction proceeds through a cyclic, six-membered transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable carboxylic acid.

  • Esterification: The final carboxylic acid is converted to the methyl ester under standard Fischer esterification conditions.

Experimental Protocol

Materials and Reagents

ReagentM.W. ( g/mol )AmountMolEq.
Dimethyl 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate293.252.5 g8.51.0
Potassium Hydroxide (KOH)56.111.43 g25.53.0
Ethanol/Water (1:1)-40 mL--
6M Hydrochloric Acid (HCl)-As needed--
Methanol (MeOH)-50 mL--
Sulfuric Acid (H₂SO₄)-0.5 mL--

Procedure

  • In a 100 mL round-bottom flask, dissolve the cyclopropane diester (2.5 g, 8.5 mmol) in a 1:1 mixture of ethanol and water (40 mL).

  • Add potassium hydroxide (1.43 g, 25.5 mmol, 3.0 eq.) and heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 1-2 with 6M HCl at 0 °C. The dicarboxylic acid will precipitate.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate to give the crude dicarboxylic acid.

  • Transfer the crude dicarboxylic acid to a suitable flask and heat to 150-160 °C until gas evolution (CO₂) ceases (typically 1-2 hours). This affords the crude mono-acid.

  • Dissolve the crude mono-acid in methanol (50 mL), add a catalytic amount of concentrated sulfuric acid (0.5 mL), and reflux for 6 hours.

  • Cool the mixture, remove the methanol under reduced pressure, and partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the layers, wash the organic phase with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the final product by flash column chromatography to yield this compound.

Product Characterization

Expected Spectroscopic Data for the Intermediate (Dimethyl 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate): [6]

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.8 Hz, 2H), 7.35 (d, J = 8.8 Hz, 2H), 3.80 (s, 3H), 3.55 (s, 3H), 3.20 (dd, J = 9.2, 7.6 Hz, 1H), 2.15 (dd, J = 7.6, 5.2 Hz, 1H), 1.80 (dd, J = 9.2, 5.2 Hz, 1H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 168.5, 166.0, 147.0, 142.0, 130.0, 123.5, 53.0, 52.5, 40.0, 35.0, 19.0.

Chiral HPLC Analysis: The enantiomeric excess of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC). A typical starting point would be a column with a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H) using a mobile phase of hexane/isopropanol.[7][8] The exact conditions will require optimization.

Conclusion

This application note details a reliable and highly enantioselective method for the synthesis of chiral this compound. The use of phase-transfer catalysis with a Cinchona alkaloid-derived catalyst provides a practical and scalable route to this valuable building block, avoiding hazardous reagents and employing mild conditions. The subsequent decarboxylation and esterification steps are robust and high-yielding, making this an excellent overall strategy for both academic and industrial laboratories focused on the synthesis of chiral pharmaceutical intermediates.

References

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  • O'Donnell, M. J.; Bennett, W. D.; Wu, S. The stereoselective synthesis of α-amino acids by phase-transfer catalysis. J. Am. Chem. Soc.1989 , 111(6), 2353–2355. [Link]

  • Singh, G. S.; Yeboah, E. M. O. Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Drug Des. Devel. Ther.2016 , 10, 2885–2906. [Link]

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  • Moorthy, R.; Biosawe, W.; Thorat, S. S.; Sibi, M. P. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Org. Chem. Front.2024 . [Link]

  • Connon, S. J. Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts. Chem. Commun.2008 , (22), 2499-2510. [Link]

  • Graskildina, A. K., et al. Synthesis of gem-dichlorocyclopropylmethylmalonates and decarboxylation. Revue Roumaine de Chimie2014 , 59(11-12), 1015-1019. [Link]

  • Corey, E. J.; Zhang, F.-Y. Asymmetric Phase-Transfer Catalysis by a Structurally Defined and Efficient C2-Symmetric Quaternary Ammonium Salt. Org. Lett.1999 , 1(8), 1287–1290. [Link]

  • Wang, X.; Kitamura, M.; Maruoka, K. New, chiral phase transfer catalysts for effecting asymmetric conjugate additions of alpha-alkyl-alpha-cyanoacetates to acetylenic esters. J. Am. Chem. Soc.2007 , 129(5), 1038-9. [Link]

  • O'Donnell, M. J.; Wu, S. A catalytic enantioselective synthesis of α-methyl amino acid derivatives by phase-transfer catalysis. Tetrahedron: Asymmetry1992 , 3(5), 591-594. [Link]

  • Maruoka, K.; Ooi, T. Asymmetric Phase-Transfer Catalysis. In Asymmetric Phase Transfer Catalysis; Maruoka, K., Ed.; Wiley-VCH: 2008 . [Link]

  • Ali, M. A.; et al. Reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) with various aldehydes in the presence of cyanogen bromide and triethylamine. Molecules2012 , 17(5), 5438-5448. [Link]

  • Master Organic Chemistry. Decarboxylation. 2022 . [Link]

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  • Reddy, K. S.; et al. Tandem ring-opening decarboxylation of cyclopropane hemimalonates with sodium azide: a short route to γ-aminobutyric acid esters. Tetrahedron Lett.2000 , 41(34), 6289-6292. [Link]

  • Ilisz, I.; Aranyi, A.; Pataj, Z.; Fiser, B. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). J. Pharm. Biomed. Anal.2021 , 205, 114309. [Link]

  • Hein, J. E., et al. Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane-1,4-dicarboxylate. RSC Adv.2017 , 7, 46461-46464. [Link]

  • Ooi, T.; Kameda, M.; Maruoka, K. Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. J. Am. Chem. Soc.1999 , 121(27), 6519–6520. [Link]

  • Singh, R. K.; Danishefsky, S. Cyclopropane-1,1-dicarboxylic acid. Org. Synth.1977 , 56, 39. [Link]

  • Adamo, M. F. A., et al. Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. Molecules2022 , 27(12), 3737. [Link]

  • Savidge, T. A.; et al. High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Plant Physiol.1983 , 72(2), 496–497. [Link]

  • Kobayashi, S.; et al. Catalytic asymmetric 1,4-addition reaction of dimethyl malonate with β-nitrostyrene in water. Science2015 , 350(6259), 380-383. [Link]

  • Gimalova, F. A.; et al. Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Molecules2022 , 27(21), 7439. [Link]

  • Hashimoto, T.; et al. Phase-transfer-catalysed Asymmetric Synthesis of Tetrasubstituted Allenes. Nat. Chem.2013 , 5(3), 240-4. [Link]

  • Edwards, M. G.; et al. gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limitations. Synthesis2008 , (20), 3279-3288. [Link]

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  • Zhang, X.; et al. Amide-Phosphonium Salt as Bifunctional Phase Transfer Catalyst for Asymmetric 1,6-Addition of Malonate Esters to para-Quinone Methides. J. Org. Chem.2016 , 81(19), 9315-9325. [Link]

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Application Notes and Protocols: Strategic Derivatization of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate for Advanced Bioassay Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The constrained cyclopropane ring system, particularly when substituted with functionalities amenable to chemical modification, represents a valuable scaffold in medicinal chemistry and chemical biology. Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate is a key starting material, possessing two strategic functional groups—a methyl ester and an aromatic nitro group—that can be orthogonally manipulated to generate a diverse library of derivatives. This document provides a comprehensive guide for researchers, outlining detailed protocols for the sequential modification of this core structure into versatile building blocks for bioassay applications. We will detail the hydrolysis of the methyl ester to a carboxylic acid and the reduction of the nitro group to a primary amine, followed by protocols for amide bond formation to couple these derivatives to biomolecules or reporter tags. The underlying chemical principles and rationale for procedural choices are discussed to ensure robust and reproducible results.

Introduction: The Strategic Value of the 1-(4-nitrophenyl)cyclopropane Scaffold

The unique conformational rigidity of the cyclopropane ring makes it an attractive structural element in drug design, often enhancing metabolic stability and binding affinity. The 1-(4-nitrophenyl)cyclopropane-1-carboxylate scaffold is particularly advantageous due to the presence of two key functional handles that can be selectively modified. The methyl ester can be hydrolyzed to a carboxylic acid, providing a reactive site for conjugation to amines via amide bond formation. Concurrently, the nitro group can be reduced to a primary amine, which can be acylated or used in other bioconjugation strategies. This dual functionality allows for the creation of a wide array of derivatives from a single, readily accessible starting material, facilitating the development of probes, tracers, and targeted therapeutic agents for various bioassays.

The overall strategy for derivatization is a two-pronged approach, creating both a carboxylic acid-functionalized and an amine-functionalized intermediate. These intermediates can then be further elaborated to attach various payloads, such as fluorescent dyes, biotin tags, or linkers for attachment to larger biomolecules.

Synthesis of the Core Scaffold: this compound

While the title compound is commercially available, for researchers opting for in-house synthesis, a common route involves the cyclopropanation of 4-nitrostyrene. A general and effective method is the rhodium-catalyzed reaction of the corresponding alkene with a diazo compound, such as methyl diazoacetate. A more accessible approach, however, is the Michael addition-initiated ring closure.

Protocol 2.1: Synthesis via Michael Addition and Intramolecular Cyclization

This protocol is adapted from established methods for the synthesis of substituted cyclopropanes.

Materials:

  • 4-Nitrostyrene

  • Diethyl malonate

  • Sodium ethoxide (21% solution in ethanol)

  • Iodine

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Michael Addition: In a round-bottom flask, dissolve 4-nitrostyrene (1 equivalent) in anhydrous ethanol. Add diethyl malonate (1.1 equivalents) to the solution.

  • Slowly add sodium ethoxide solution (1.1 equivalents) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid and extract with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude Michael adduct.

  • Intramolecular Cyclization: Dissolve the crude adduct in a suitable solvent like ethanol. Add a base such as sodium ethoxide (2 equivalents) and iodine (1.2 equivalents).

  • Reflux the mixture for 12-18 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction mixture and quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Derivatization Pathway I: Generation of the Carboxylic Acid Handle

The conversion of the methyl ester to a carboxylic acid is a fundamental step to enable subsequent amide coupling reactions. This is typically achieved through alkaline hydrolysis.

Protocol 3.1: Alkaline Hydrolysis of this compound

This protocol is based on standard procedures for ester hydrolysis.

Materials:

  • This compound

  • Methanol

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bars

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Add 1 M NaOH solution (typically 2-3 equivalents) to the flask.

  • Stir the mixture at room temperature or gently heat to 50-60°C to expedite the reaction. Monitor the progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.

  • Add water to the residue and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield 1-(4-nitrophenyl)cyclopropane-1-carboxylic acid.

Compound Starting Material Product Typical Yield Purity (by NMR)
Hydrolysis This compound1-(4-nitrophenyl)cyclopropane-1-carboxylic acid90-98%>95%

Derivatization Pathway II: Generation of the Amine Handle

The reduction of the aromatic nitro group to a primary amine opens up a different set of possibilities for derivatization. Several methods are effective for this transformation, with the choice often depending on the presence of other functional groups and desired selectivity. Catalytic hydrogenation is a clean and efficient method, while reduction with metals in acidic media, such as tin(II) chloride, is also widely used.

Protocol 4.1: Reduction via Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high yields.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethyl acetate

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite®

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bars

  • Filtration apparatus

Procedure:

  • Dissolve this compound in methanol or ethyl acetate in a suitable reaction vessel.

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate.

Protocol 4.2: Reduction using Tin(II) Chloride

This method is a reliable alternative to catalytic hydrogenation, particularly when other reducible functional groups are present that are not compatible with hydrogenation conditions.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in ethanol or ethyl acetate in a round-bottom flask.

  • Add SnCl₂·2H₂O (typically 4-5 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a saturated NaHCO₃ solution to neutralize the acid and precipitate tin salts.

  • Extract the product with ethyl acetate (3x).

  • Filter the combined organic extracts through Celite® to remove any remaining tin salts.

  • Wash the filtrate with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate.

Compound Starting Material Product Typical Yield (H₂/Pd/C) Typical Yield (SnCl₂) Purity (by NMR)
Nitro Reduction This compoundMethyl 1-(4-aminophenyl)cyclopropane-1-carboxylate95-99%85-95%>95%

Downstream Applications: Amide Coupling for Bioconjugation

With the carboxylic acid and amine derivatives in hand, a multitude of bioconjugation strategies can be employed. One of the most common and reliable methods for forming an amide bond between a carboxylic acid and a primary amine is through the use of carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS).

Protocol 5.1: EDC/NHS Mediated Amide Coupling

This protocol describes the coupling of the synthesized 1-(4-nitrophenyl)cyclopropane-1-carboxylic acid to a generic amine-containing molecule (e.g., an amino-PEG linker, a fluorescent dye with an amine handle, or a biomolecule).

Materials:

  • 1-(4-nitrophenyl)cyclopropane-1-carboxylic acid (or the amino-derivative if the partner has a carboxylic acid)

  • Amine-containing molecule of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Anhydrous N,N-Dimethylformamide (DMF) or an appropriate aqueous buffer (e.g., MES buffer, pH 4.7-6.0)

  • Dichloromethane (DCM) or Ethyl acetate for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Small vials or round-bottom flasks

  • Magnetic stirrer and stir bars

Procedure:

  • Activation of the Carboxylic Acid: In a dry flask under an inert atmosphere, dissolve the carboxylic acid derivative (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

  • Add EDC·HCl (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to form the NHS ester. For aqueous reactions, use sulfo-NHS and a suitable buffer.

  • Coupling with the Amine: Add the amine-containing molecule (1 equivalent) to the reaction mixture. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up (for organic solvents): Dilute the reaction mixture with DCM or ethyl acetate. Wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting amide conjugate by column chromatography or preparative HPLC.

Visualization of the Derivatization Strategy

Derivatization_Strategy Core Methyl 1-(4-nitrophenyl)- cyclopropane-1-carboxylate Acid 1-(4-Nitrophenyl)cyclopropane- 1-carboxylic Acid Core->Acid  Alkaline  Hydrolysis Amine Methyl 1-(4-aminophenyl)- cyclopropane-1-carboxylate Core->Amine  Nitro  Reduction Conjugate1 Amide Conjugate (e.g., with Reporter-NH2) Acid->Conjugate1 EDC/NHS Coupling Conjugate2 Amide Conjugate (e.g., with Reporter-COOH) Amine->Conjugate2 EDC/NHS Coupling

Caption: Overall derivatization workflow.

Conclusion

The protocols detailed in this application note provide a robust framework for the strategic derivatization of this compound. By leveraging the orthogonal reactivity of the ester and nitro functionalities, researchers can efficiently generate a library of tailored molecules for a wide range of bioassay applications. The causality-driven explanations for experimental choices aim to empower scientists to adapt and troubleshoot these procedures for their specific research needs, thereby accelerating the development of novel chemical tools for biological discovery.

References

  • Supporting Information Cascade Intramolecular Rearrangement/Cycloaddition of Nitrocyclopropanes Carboxylate with Alkynes/Alkenes. (n.d.). Retrieved from [Link]

  • First synthesis of acylated nitrocyclopropanes. (2014). Beilstein Journal of Organic Chemistry, 10, 1488-1495. Retrieved from [Link]

  • Nitro Reduction - SnCl2. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Method for preparing 1-methyl cyclopropane carboxylic acid. (2015). Google Patents.
  • Reduction of aromatic nitro compounds using Sn and HCl gives:. (2024). askIITians. Retrieved from [Link]

  • Reduction of aromatic nitro compounds with SnCl2. (2021). Reddit. Retrieved from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]

  • The chemistry of small ring compounds 13: Transmethylations between methyl cyclopropanecarboxylate and various nucleophiles in alkaline media. (1969). Tetrahedron, 25(12), 2441-2452. Retrieved from [Link]

  • What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? (2019). ResearchGate. Retrieved from [Link]

  • Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. (2021). Molecules, 26(16), 4995. Retrieved from [Link]

  • Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. (2013). International Journal of Molecular Sciences, 14(2), 3639-3653. Retrieved from [Link]

  • 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. (1993). Il Farmaco, 48(12), 1663-74. Retrieved from [Link]

  • Catalytic hydrogenation of nitrobenzene. (1980). Google Patents.
  • Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. (2023). Catalysts, 13(5), 834. Retrieved from [Link]

  • First synthesis of acylated nitrocyclopropanes. (2023). Beilstein Journal of Organic Chemistry, 19, 1113-1122. Retrieved from [Link]

  • One-Pot Mechanochemical Hydrogenation and Acetylation of 4-Nitrophenol to 4-Aminophenol and Paracetamol. (2024). ACS Sustainable Chemistry & Engineering, 12(7), 2679–2687. Retrieved from [Link]

  • Conformation and reactivity. Part VII.

The Strategic Integration of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Strained Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a paramount objective. Among the myriad of building blocks available to medicinal chemists, strained ring systems, particularly cyclopropanes, have garnered considerable attention.[1] The unique structural and electronic properties of the cyclopropane ring, including its rigid conformation and enhanced sp2 character of its C-C bonds, offer a powerful tool for scaffold hopping and bioisosteric replacement.[2][3] When incorporated into drug candidates, the cyclopropane moiety can enhance metabolic stability, improve potency, and provide a three-dimensional framework that can be exploited for precise interactions with biological targets.[4][5]

This application note focuses on a particularly intriguing building block: methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate . This compound synergistically combines the conformational constraints of the cyclopropane ring with the electronic and potential pharmacophoric contributions of a 4-nitrophenyl group. The electron-withdrawing nature of the nitro group can influence the reactivity of the molecule and provides a handle for further chemical modification, while also being a known pharmacophore in various therapeutic areas.[2][3] This guide will provide an in-depth exploration of the synthesis, derivatization, and potential applications of this versatile scaffold, complete with detailed protocols for its use in a research setting.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₄PubChem CID: 59129429[6]
Molecular Weight 221.21 g/mol PubChem CID: 59129429[6]
IUPAC Name This compoundPubChem CID: 59129429[6]
CAS Number 23348-98-3PubChem CID: 59129429[6]

Strategic Applications in Medicinal Chemistry

The unique combination of a rigid cyclopropane core and an electronically distinct nitrophenyl substituent makes this compound a valuable starting point for the synthesis of a diverse range of potential therapeutic agents.

As a Bioisosteric Scaffold

The 1-phenylcyclopropane-1-carboxylate core can serve as a rigid bioisostere for various commonly used motifs in medicinal chemistry, such as substituted phenyl rings or gem-dimethyl groups. This replacement can lead to improved pharmacokinetic profiles, including enhanced metabolic stability and altered solubility, without compromising biological activity.[2][3]

In the Development of Antimicrobial Agents

Both cyclopropane-containing compounds and nitroaromatic compounds have a rich history in the development of antimicrobial agents. The incorporation of this scaffold could lead to novel antibiotics that exploit the unique structural and electronic features of the molecule to inhibit bacterial or fungal growth. Recent studies on amide derivatives containing cyclopropane have shown promising antimicrobial and antifungal activities.[7]

In Oncology Research

The nitrophenyl group is a key feature in several anticancer agents and hypoxia-activated prodrugs.[8] In the low-oxygen environment of solid tumors, the nitro group can be reduced to generate cytotoxic species.[6] Therefore, derivatives of this compound are attractive candidates for the development of novel anticancer therapeutics.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and derivatization of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the rhodium-catalyzed cyclopropanation of alkenes.[9]

SynthesisWorkflow reagents 4-Nitrostyrene + Methyl Diazoacetate reaction Stir at Room Temperature reagents->reaction catalyst Rh₂(OAc)₄ (Rhodium(II) Acetate Dimer) catalyst->reaction solvent Dichloromethane (DCM) solvent->reaction workup Work-up & Purification reaction->workup product This compound workup->product

Caption: Workflow for the synthesis of the title compound.

Materials:

  • 4-Nitrostyrene

  • Methyl diazoacetate (handle with extreme caution, potentially explosive)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 4-nitrostyrene (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (e.g., argon), add rhodium(II) acetate dimer (0.01 eq).

  • Slowly add a solution of methyl diazoacetate (1.2 eq) in anhydrous dichloromethane via a syringe pump over 4-6 hours. Caution: Methyl diazoacetate is toxic and potentially explosive. Perform this step in a well-ventilated fume hood behind a blast shield.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Hydrolysis to 1-(4-Nitrophenyl)cyclopropane-1-carboxylic Acid

The carboxylic acid derivative is a key intermediate for the synthesis of amides and other derivatives.

HydrolysisWorkflow start Methyl 1-(4-nitrophenyl)cyclopropane- 1-carboxylate reaction Stir at Room Temperature or Gentle Heating start->reaction reagents LiOH or NaOH Methanol/Water reagents->reaction acidification Acidify with HCl reaction->acidification extraction Extract with Ethyl Acetate acidification->extraction product 1-(4-Nitrophenyl)cyclopropane- 1-carboxylic Acid extraction->product

Caption: Workflow for the hydrolysis of the methyl ester.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution and stir at room temperature. The reaction can be gently heated (e.g., 40-50 °C) to accelerate the hydrolysis.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(4-nitrophenyl)cyclopropane-1-carboxylic acid.

Protocol 3: Amide Coupling to Synthesize Novel Derivatives

This protocol outlines a standard procedure for forming an amide bond from the corresponding carboxylic acid.

Materials:

  • 1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid

  • Amine of choice (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of 1-(4-nitrophenyl)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous lithium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.

Data Presentation: Antimicrobial Activity of Related Scaffolds

While specific biological data for derivatives of this compound is emerging, studies on structurally related cyclopropane amide derivatives have demonstrated significant antimicrobial activity.[7] The following table summarizes the Minimum Inhibitory Concentration (MIC₈₀) values for a selection of these compounds against various pathogens.

Compound IDR Group on AmideS. aureus (μg/mL)E. coli (μg/mL)C. albicans (μg/mL)
F8 4-Chlorophenyl>128>12816
F24 2,4-Dichlorophenyl>128>12816
F42 4-Nitrophenyl>128>12816
Ciprofloxacin (Positive Control)0.250.125-
Fluconazole (Positive Control)--1
Data adapted from a study on related cyclopropane amide derivatives.[7]

These results indicate that the cyclopropane scaffold, particularly when functionalized with an amide linkage to an aromatic ring, can exhibit potent antifungal activity.[7] The presence of a 4-nitrophenyl group in compound F42 maintains this activity, highlighting the potential of the title compound as a starting point for the development of novel antifungal agents.[7]

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound and its derivatives.

  • General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Nitro Compounds: Nitroaromatic compounds can be toxic and may have mutagenic properties.[10] Avoid inhalation, ingestion, and skin contact.

  • Diazo Compounds: Methyl diazoacetate, used in the synthesis, is highly toxic and potentially explosive. It should only be handled by trained personnel in a controlled environment.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound represents a versatile and valuable building block in medicinal chemistry. Its unique combination of a rigid cyclopropane core and an electronically tunable nitrophenyl group provides a rich platform for the synthesis of diverse compound libraries with the potential for a wide range of biological activities. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthetic utility of this scaffold and to develop novel drug candidates for various therapeutic areas, including infectious diseases and oncology.

References

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  • Arnold, F. H., et al. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones.
  • Charette, A. B., et al. (2010). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide.
  • Bielenica, A., et al. (2021). The synergistic antitumor activity of 3-(2-nitrophenyl) propionic acid-paclitaxel nanoparticles (NPPA-PTX NPs)
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  • Hu, F., & Zhang, X. P. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 2(8), 1575-1578.
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  • Bielenica, A., et al. (2021). The synergistic antitumor activity of 3-(2-nitrophenyl) propionic acid-paclitaxel nanoparticles (NPPA-PTX NPs)
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  • Dodds, D. R., et al. (2021). Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes.
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  • Charette, A. B., et al. (2018). Rh-catalyzed cyclopropanation between nitro diazo compounds and olefins. Organic Letters, 20(15), 4586-4589.
  • Wessjohann, L. A., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8712-8756.
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  • Khan, M. N. A., et al. (2014). Design, synthesis, and biological activity of N-alkylated analogue of NCL1, a selective inhibitor of lysine-specific demethylase 1. MedChemComm, 5(12), 1866-1870.
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  • Rullas, J., et al. (2021). Methyl 5-(2-Fluoro-4-nitrophenyl)
  • Lyubchak, K., et al. (2021). Triphenylphosphine Derivatives of Allylbenzenes Express Antitumor and Adjuvant Activity When Solubilized with Cyclodextrin-Based Formulations. International Journal of Molecular Sciences, 22(16), 8785.
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The Strategic Deployment of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate in Advanced Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Strained Ring System

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the quest for molecular complexity from simple, readily available starting materials is paramount. Multi-component reactions (MCRs), which efficiently construct intricate molecular architectures in a single synthetic operation, are at the forefront of this endeavor.[1][2] Within this context, donor-acceptor (D-A) cyclopropanes have emerged as exceptionally versatile three-carbon building blocks.[3] The inherent ring strain and unique electronic properties of these systems allow for a diverse range of chemical transformations.

This technical guide focuses on a particularly valuable D-A cyclopropane, Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate . The presence of the electron-donating nitrophenyl group and the electron-withdrawing methyl carboxylate group polarizes the cyclopropane ring, priming it for nucleophilic or electrophilic activation. This "push-pull" electronic arrangement facilitates ring-opening under relatively mild conditions, often catalyzed by Lewis acids, to generate a 1,3-dipolar zwitterionic intermediate. This intermediate can then be trapped by various reaction partners in cycloaddition cascades, providing rapid access to a wide array of heterocyclic scaffolds that are of significant interest in medicinal chemistry.[4][5]

This document provides a detailed exploration of the synthesis and application of this compound in MCRs, offering researchers and drug development professionals both the theoretical underpinnings and practical protocols to leverage this powerful synthetic tool.

Synthesis of the Key Building Block: A Protocol Grounded in Michael-Initiated Ring Closure

The efficient synthesis of this compound is crucial for its widespread application. The Michael-Initiated Ring Closure (MIRC) reaction is a robust and reliable method for the construction of such donor-acceptor cyclopropanes.[6][7][8][9] This strategy involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on the principles of the Michael-Initiated Ring Closure (MIRC) reaction.

Reaction Scheme:

Synthesis of this compound reactant1 4-Nitrostyrene reaction reactant1->reaction + reactant2 Methyl 2-bromoacetate reactant2->reaction + base Base (e.g., NaH) base->reaction Solvent (e.g., THF) product This compound reaction->product Lewis Acid Catalysis cyclopropane D-A Cyclopropane activated_complex Activated Complex cyclopropane->activated_complex + Lewis Acid lewis_acid Lewis Acid (e.g., Sc(OTf)3) lewis_acid->activated_complex dipole 1,3-Dipole Intermediate activated_complex->dipole Ring Opening product [3+2] Cycloadduct dipole->product + Dipolarophile dipolarophile Dipolarophile (e.g., Aldehyde) dipolarophile->product 3+2 Cycloaddition cyclopropane This compound reaction cyclopropane->reaction + aldehyde Aldehyde (R-CHO) aldehyde->reaction + lewis_acid Lewis Acid (e.g., Sc(OTf)3) lewis_acid->reaction Solvent (e.g., CH2Cl2) product Substituted Tetrahydrofuran reaction->product

Sources

Application Notes and Protocols: Ring-Opening Reactions of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Latent Reactivity of a Strained Three-Membered Ring

Cyclopropane derivatives are far more than simple cycloalkanes; their inherent ring strain, a consequence of compressed bond angles, imbues them with unique chemical reactivity, making them valuable three-carbon building blocks in organic synthesis.[1][2] When substituted with both an electron-donating and an electron-withdrawing group, these "donor-acceptor" (D-A) cyclopropanes become particularly "spring-loaded" for a variety of chemical transformations.[3] This guide focuses on a quintessential example of this class: Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate.

The strategic placement of a 4-nitrophenyl group (the "donor," capable of stabilizing an adjacent carbocation through resonance) and a methyl carboxylate group (the "acceptor") across the same carbon atom creates a highly polarized and reactive system. The electron-withdrawing nature of the nitro group might seem counterintuitive for a "donor," but in the context of ring-opening reactions that proceed through cationic intermediates, the phenyl ring itself acts as the donor by stabilizing the positive charge. This electronic arrangement facilitates regioselective cleavage of the distal C-C bond under a range of conditions, including nucleophilic, acid-catalyzed, and radical-mediated pathways. Understanding and controlling these ring-opening reactions provides a powerful strategy for the stereoselective synthesis of complex acyclic and heterocyclic structures.

This document provides a detailed exploration of the primary ring-opening pathways for this compound, offering both mechanistic insights and actionable laboratory protocols for researchers in synthetic chemistry and drug development.

Nucleophilic Ring-Opening: A Homologous Michael Addition

The most common mode of reactivity for D-A cyclopropanes is the nucleophilic ring-opening, often considered a homologous Michael addition.[4] In this process, a nucleophile attacks one of the methylene carbons of the cyclopropane ring, inducing the cleavage of the opposite C-C bond. The resulting negative charge is stabilized by the electron-withdrawing carboxylate group.

Mechanistic Rationale

The reaction is typically initiated by the attack of a nucleophile at the C3 position (the carbon bearing the phenyl group is C1). This attack is followed by the cleavage of the C1-C2 bond, with the resulting carbanion at C1 being stabilized by the methyl ester. The regioselectivity is dictated by the ability of the 4-nitrophenyl group to stabilize the developing partial positive charge at the C2 carbon during the transition state. The stereochemistry of this reaction often proceeds with an inversion of configuration at the carbon atom undergoing nucleophilic attack, akin to an SN2 reaction.[4][5]

Diagram 1: Nucleophilic Ring-Opening Mechanism

Nucleophilic Ring-Opening cluster_0 Reaction Pathway Start Methyl 1-(4-nitrophenyl) cyclopropane-1-carboxylate + Nu- Intermediate Transition State (SN2-like attack) Start->Intermediate Nucleophilic attack Product Ring-Opened Product (1,3-difunctionalized) Intermediate->Product C-C bond cleavage

Caption: Generalized workflow for nucleophilic ring-opening.

Protocol: Thiol-Mediated Ring-Opening

This protocol describes the ring-opening of this compound with a thiol nucleophile, a reaction that proceeds efficiently under basic conditions.

Materials:

  • This compound

  • 4-Chlorothiophenol

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask with stir bar

  • Argon or Nitrogen inert atmosphere setup

  • TLC plates (silica gel)

  • Column chromatography setup (silica gel)

  • Standard workup reagents (e.g., water, brine, ethyl acetate, magnesium sulfate)

Procedure:

  • To a dry 25 mL round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 221.2 mg).

  • Add anhydrous acetonitrile (10 mL) and stir until the starting material is fully dissolved.

  • Add 4-chlorothiophenol (1.2 mmol, 173.5 mg) to the solution.

  • Add potassium carbonate (1.5 mmol, 207.3 mg).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 4-6 hours.

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the desired γ-thioester.

Parameter Value Rationale
Nucleophile 4-ChlorothiophenolA soft nucleophile that readily participates in this type of reaction.
Base Potassium CarbonateA mild base sufficient to deprotonate the thiol without causing side reactions.
Solvent AcetonitrileA polar aprotic solvent that facilitates the nucleophilic attack.
Temperature Room TemperatureThe activated nature of the substrate allows the reaction to proceed at ambient temperature.

Acid-Catalyzed Ring-Opening: The Role of Lewis and Brønsted Acids

The activation of D-A cyclopropanes can also be achieved using Lewis or Brønsted acids.[6][7] The acid coordinates to the carbonyl oxygen of the ester group, enhancing the electrophilicity of the cyclopropane ring and facilitating its opening, even with weaker nucleophiles.

Mechanistic Considerations

A Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃) or a strong Brønsted acid (e.g., TfOH) coordinates to the ester, which polarizes the C1-C2 and C1-C3 bonds.[3][8] This polarization facilitates the cleavage of one of these bonds upon attack by a nucleophile, leading to a 1,3-dipolar intermediate. The presence of the 4-nitrophenyl group strongly favors the formation of a stabilized benzylic cation at C2, directing the regioselectivity of the nucleophilic attack. The use of fluorinated alcohols like hexafluoroisopropanol (HFIP) as a solvent can significantly enhance the activity of Brønsted acid catalysts.[3][7][9]

Diagram 2: Acid-Catalyzed Ring-Opening Workflow

Acid_Catalyzed_Ring_Opening cluster_workflow Experimental Workflow Start Combine D-A Cyclopropane and Nucleophile in HFIP Add_Catalyst Add Brønsted Acid Catalyst (e.g., TfOH, 10 mol%) Start->Add_Catalyst Reaction Stir at Room Temperature (Monitor by TLC) Add_Catalyst->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Ring-Opened Product Purification->Product

Caption: Step-by-step workflow for Brønsted acid-catalyzed ring-opening.

Protocol: Brønsted Acid-Catalyzed Friedel-Crafts Alkylation

This protocol outlines the ring-opening of this compound with an electron-rich arene, such as anisole, in the presence of a catalytic amount of triflic acid (TfOH).

Materials:

  • This compound

  • Anisole

  • Triflic Acid (TfOH)

  • Hexafluoroisopropanol (HFIP)

  • Round-bottom flask with stir bar

  • Standard workup and purification supplies

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (0.5 mmol, 110.6 mg) in HFIP (5 mL).

  • Add anisole (1.5 mmol, 162.2 mg, 164 µL).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add triflic acid (10 mol%, 0.05 mmol, 7.5 mg, 4.4 µL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Monitor the reaction by TLC. The reaction with an electron-deficient aryl cyclopropane may require gentle heating to proceed to completion.[7]

  • Once the starting material is consumed, quench the reaction by slowly adding a saturated sodium bicarbonate solution (10 mL).

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the arylated product.

Parameter Value Rationale
Catalyst Triflic Acid (TfOH)A strong Brønsted acid that effectively activates the cyclopropane.
Nucleophile AnisoleAn activated aromatic nucleophile suitable for Friedel-Crafts type reactions.
Solvent HFIPA highly polar, non-nucleophilic solvent that enhances the acidity of the catalyst.[3]
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction, followed by stirring at ambient temperature.

Radical Ring-Opening: A Pathway to Novel Structures

While less common than ionic pathways for this specific substrate, radical-mediated ring-opening of cyclopropanes is a powerful tool in synthesis.[1][10] These reactions typically involve the formation of a radical adjacent to the cyclopropane ring, which then undergoes rapid ring-opening to generate a more stable, distal radical.

Mechanistic Overview

For a substrate like this compound, a radical ring-opening would likely be initiated by an external radical source. The initial radical could be generated, for example, through single-electron oxidation. The highly strained three-membered ring would then cleave to relieve strain, forming a β-keto radical intermediate. This radical can then be trapped by other species in the reaction mixture or undergo further cyclization.[11]

Diagram 3: Radical Ring-Opening Concept

Radical_Ring_Opening cluster_1 Radical Cascade Initiation Radical Initiator (e.g., Mn(III)) Substrate D-A Cyclopropane Initiation->Substrate Radical addition Intermediate_1 Initial Radical Adduct Intermediate_2 Ring-Opened β-Keto Radical Intermediate_1->Intermediate_2 Ring opening Final_Product Trapped Product or Cyclized Adduct Intermediate_2->Final_Product Trapping or Cyclization

Caption: Conceptual pathway for a radical-mediated ring-opening cascade.

Protocol: Mn(III)-Mediated Oxidative Ring-Opening and Annulation

This protocol is a representative example of how a D-A cyclopropane could be engaged in a radical cascade, inspired by similar transformations of cyclopropanols.[11] It involves the oxidation of the substrate to generate a radical cation, which then undergoes ring-opening and subsequent intramolecular cyclization.

Materials:

  • This compound

  • Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O)

  • Copper(II) triflate (Cu(OTf)₂)

  • 1,4-Dioxane, anhydrous

  • Schlenk tube or similar reaction vessel

  • Standard workup and purification supplies

Procedure:

  • To a Schlenk tube, add this compound (0.2 mmol, 44.2 mg).

  • Add Manganese(III) acetate dihydrate (0.4 mmol, 107.2 mg) and Copper(II) triflate (0.04 mmol, 14.4 mg).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (2 mL) via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 80 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the cyclized product. Note: The exact product will depend on the potential for intramolecular trapping.

Parameter Value Rationale
Oxidant Mn(OAc)₃·2H₂OA common single-electron oxidant used to generate radicals.[11]
Co-oxidant Cu(OTf)₂Often used in Mn(III)-mediated reactions to facilitate the catalytic cycle.
Solvent 1,4-DioxaneA high-boiling point solvent suitable for elevated temperatures.
Temperature 80 °CThermal energy is typically required to promote oxidative radical formation.

Conclusion

This compound is a versatile and highly reactive building block. Its electronically biased three-membered ring can be selectively cleaved through nucleophilic, acid-catalyzed, or radical pathways. By carefully selecting reagents and reaction conditions, synthetic chemists can leverage these ring-opening reactions to construct a diverse array of functionalized molecules. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers looking to exploit the synthetic potential of this and related donor-acceptor cyclopropanes.

References

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, [Link][1][10]

  • Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. Polymer Chemistry, [Link][6]

  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, [Link][3][7][9]

  • Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles. Organic Letters, [Link][11]

  • Lewis Acid Catalyzed Nucleophilic Ring Opening and 1,3-Bisfunctionalization of Donor–Acceptor Cyclopropanes with Hydroperoxides: Access to Highly Functionalized Peroxy/(α-Heteroatom Substituted)Peroxy Compounds. The Journal of Organic Chemistry, [Link][5]

  • Nucleophilic Ring Opening of Cyclopropane Hemimalonates Using Internal Brønsted Acid Activation. Organic Letters, [Link][12]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Angewandte Chemie International Edition, [Link][13]

  • Lewis Acid Catalyzed Ring-Opening 1,3-Aminothiolation of Donor–Acceptor Cyclopropanes Using Sulfenamides. Organic Letters, [Link][8]

Sources

HPLC purification method for Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound, a key intermediate in pharmaceutical and materials science research. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind critical methodological choices, from stationary phase selection to mobile phase optimization. We present a complete workflow, including initial analytical method development, scale-up to preparative chromatography, fraction analysis, and post-purification processing. The protocols are designed to be self-validating, ensuring researchers can achieve high purity and recovery of the target compound.

Introduction: The Purification Challenge

This compound is a structurally unique small molecule featuring a strained cyclopropane ring, a methyl ester, and a nitro-substituted aromatic system. This combination of functional groups makes it a valuable building block but also presents a purification challenge. Crude reaction mixtures often contain starting materials, by-products, and isomers that must be efficiently removed to ensure the integrity of downstream applications. High-performance liquid chromatography (HPLC) is the premier technique for this task due to its high resolving power and adaptability.[1][2] This note provides a detailed protocol for purifying this specific molecule, grounded in the fundamental principles of chromatographic science.

Analyte Characteristics and Method Development Rationale

A successful purification strategy begins with an analysis of the target molecule's physicochemical properties.

  • Structure: C₁₁H₁₁NO₄

  • Molecular Weight: 221.21 g/mol [3]

  • Polarity: The molecule possesses both non-polar regions (phenyl ring, cyclopropane aliphatic structure) and polar functional groups (nitro group, methyl ester). This amphiphilic character makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.[4][5]

  • Chromophore: The 4-nitrophenyl group is a strong ultraviolet (UV) chromophore. This property is crucial for detection, allowing for sensitive monitoring during chromatography. The expected absorbance maxima for this moiety provide a clear signal for tracking the compound.

  • Interactions: The electron-deficient aromatic ring, due to the electron-withdrawing nitro group, is capable of strong π-π stacking interactions. This characteristic can be exploited by selecting a stationary phase with complementary aromatic functionality.

The Logic of Our Approach

Based on these properties, the following strategic decisions were made:

  • Chromatographic Mode: RP-HPLC was selected for its robustness and suitability for moderately polar organic analytes.[2]

  • Stationary Phase Selection:

    • Primary Column (Workhorse): A C18 (octadecylsilane) column is the universally accepted starting point for RP-HPLC method development.[6] It provides excellent hydrophobic retention for a wide range of molecules.

    • Alternative/Optimization Column: A Phenyl-Hexyl phase is proposed as a highly effective alternative. The phenyl ligands on this stationary phase can engage in π-π interactions with the nitro-aromatic ring of the analyte, offering a different selectivity mechanism compared to the purely hydrophobic interactions of a C18 phase. This can be particularly useful for resolving impurities with similar hydrophobicity but lacking the aromatic system.

  • Mobile Phase Composition:

    • A gradient of Acetonitrile (ACN) and Water is used. ACN is chosen over methanol due to its lower viscosity, which results in lower system backpressure, and its superior UV transparency at low wavelengths.[7][8]

    • An addition of 0.1% Formic Acid (FA) to both mobile phase components is critical. This acidic modifier sharpens peaks by suppressing the ionization of free silanol groups on the silica-based stationary phase, thereby reducing undesirable secondary interactions and peak tailing.

  • Elution and Detection:

    • Gradient Elution: A gradient method, where the concentration of the strong organic solvent (ACN) is increased over time, is employed. This is essential for efficiently eluting the target compound while separating it from both more polar and less polar impurities within a single run, ensuring good peak shape and resolution.[2]

    • UV Detection: Detection is set at 275 nm , a wavelength where the 4-nitrophenyl chromophore exhibits strong absorbance, ensuring high sensitivity. A photodiode array (PDA) detector is recommended to monitor peak purity across a spectrum.

Experimental Workflow Overview

The purification process follows a logical sequence from small-scale analysis to large-scale purification and final validation.

Purification_Workflow cluster_prep Preparation cluster_dev Method Development & Purification cluster_post Post-Purification Crude Crude Product SamplePrep Sample Preparation (Dissolve & Filter) Crude->SamplePrep Analytical Analytical HPLC (Purity Check & Method Dev.) SamplePrep->Analytical ScaleUp Scale-Up Calculation Analytical->ScaleUp Preparative Preparative HPLC (Bulk Purification) ScaleUp->Preparative Fractions Fraction Collection Preparative->Fractions FractionAnalysis Fraction Purity Analysis (Analytical HPLC) Fractions->FractionAnalysis Pooling Pool Pure Fractions FractionAnalysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation FinalQC Final Purity & Yield (QC Analysis) Evaporation->FinalQC PureCompound Pure Compound FinalQC->PureCompound

Caption: Overall workflow from crude sample to final pure compound.

Materials and Instrumentation

CategoryItemSpecifications
Instrumentation HPLC SystemQuaternary or Binary Pump, Autosampler, Column Oven, PDA/UV Detector, Fraction Collector
Analytical ColumnC18, 5 µm particle size, 4.6 x 150 mm
Preparative ColumnC18, 5-10 µm particle size, 21.2 x 150 mm (or larger)
Chemicals & Solvents Acetonitrile (ACN)HPLC Grade or higher
WaterDeionized (DI) or Milli-Q
Formic Acid (FA)LC-MS Grade, >99%
Sample Diluent50:50 (v/v) Acetonitrile:Water
Crude SampleThis compound

Detailed Protocols

Protocol 1: Sample and Mobile Phase Preparation
  • Mobile Phase A (Aqueous): To 999 mL of DI Water, add 1 mL of Formic Acid. Mix thoroughly and degas.

  • Mobile Phase B (Organic): To 999 mL of Acetonitrile, add 1 mL of Formic Acid. Mix thoroughly and degas.

  • Crude Sample Preparation: Dissolve the crude product in the sample diluent (or minimum required amount of ACN) to a concentration of approximately 2-5 mg/mL. Ensure complete dissolution.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter (PTFE or Nylon) into an HPLC vial to remove particulates. This step is critical to prevent column clogging and system damage.

Protocol 2: Analytical Method for Purity Assessment

This method is used to determine the purity of the crude sample and to confirm the purity of collected fractions.

ParameterSettingRationale
Column C18, 5 µm, 4.6 x 150 mmStandard for high-resolution separation of small molecules.
Mobile Phase A 0.1% FA in WaterWeak solvent in RP-HPLC.
Mobile Phase B 0.1% FA in AcetonitrileStrong solvent in RP-HPLC.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures consistent retention times.
Injection Vol. 5 µLSmall volume to prevent peak distortion.
Detection UV at 275 nmWavelength of high absorbance for the analyte.
Gradient 0-2 min: 30% BIsocratic hold to allow for system equilibration.
2-15 min: 30% to 95% BLinear gradient to elute compounds of varying polarity.
15-17 min: 95% BColumn wash to remove strongly retained impurities.
17.1-20 min: 30% BRe-equilibration for the next injection.
Protocol 3: Preparative Purification Method

This method is scaled from the analytical method to handle larger sample loads for purification.

ParameterSettingRationale
Column C18, 5-10 µm, 21.2 x 150 mmLarger diameter for increased loading capacity.
Mobile Phase A 0.1% FA in WaterConsistent with analytical method.
Mobile Phase B 0.1% FA in AcetonitrileConsistent with analytical method.
Flow Rate 20 mL/minFlow rate scaled for the larger column diameter.
Column Temp. 30 °CEnsures consistent retention times.
Injection Vol. 1-2 mL (of ~20-50 mg/mL solution)Larger volume for preparative scale. Load should be optimized.
Detection UV at 275 nmWavelength of high absorbance for the analyte.
Gradient 0-2 min: 30% BIsocratic hold.
2-15 min: 30% to 95% BScaled gradient to maintain separation.
15-17 min: 95% BColumn wash.
17.1-20 min: 30% BRe-equilibration.
Protocol 4: Fraction Collection and Post-Purification
  • Fraction Collection: Set the fraction collector to trigger collection based on the UV signal intensity at 275 nm. Collect the main peak corresponding to the target compound, ensuring to start collection slightly after the peak begins and end slightly before it tails back to baseline to maximize purity.

  • Purity Analysis: Analyze a small aliquot from each collected fraction (or a pooled sample of the main fractions) using the Analytical Method (Protocol 2) to confirm purity (>98% is a common target).

  • Pooling: Combine all fractions that meet the required purity specification.

  • Solvent Removal: Remove the HPLC solvents (ACN/Water/FA) from the pooled fractions using a rotary evaporator. Formic acid is volatile and will be removed under vacuum.

  • Final Product: The remaining solid or oil is the purified this compound. Dry the product under high vacuum to remove residual solvent.

  • Characterization: Confirm the identity and final purity of the product using appropriate analytical techniques (e.g., NMR, MS, final analytical HPLC).

Expected Results & Troubleshooting

Under the proposed analytical conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will depend on the specific C18 column used but will serve as a reliable identifier.

  • Poor Resolution: If the target compound co-elutes with an impurity, consider switching to the Phenyl-Hexyl column . The alternative π-π interaction mechanism may provide the necessary selectivity to resolve the compounds.

  • Peak Tailing: This is often caused by secondary interactions with the stationary phase. Ensure the mobile phase contains 0.1% formic acid. If tailing persists, 0.1% trifluoroacetic acid (TFA) can be used as a stronger ion-pairing agent, but it is more difficult to remove from the final product.

  • Low Recovery: Ensure the crude sample is fully dissolved before injection. Check for precipitation on the column by performing a high-organic wash. The compound may have limited solubility in highly aqueous mobile phase conditions at the start of the gradient; if so, increase the initial %B.

Conclusion

This application note provides a comprehensive and scientifically-grounded guide for the purification of this compound using reversed-phase HPLC. By understanding the interplay between the analyte's structure and the chromatographic system, researchers can reliably implement this method to achieve high levels of purity. The detailed protocols for analytical scouting, preparative scale-up, and post-purification analysis create a self-validating workflow essential for the demands of modern chemical research and drug development.

References

  • PubMed. (1999). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography].
  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules.
  • International Journal of Advanced Research in Science, Communication and Technology. Advances, Applications, and Challenges in RP HPLC Method Development. Available at: [Link]

  • YouTube. (2023). Mastering Small Molecule Reversed-Phase Method Development. Available at: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • LCGC Europe. HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • Agilent. (2014). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Available at: [Link]

  • SIELC Technologies. Separation of Nitrobenzene on Newcrom R1 HPLC column. Available at: [Link]

  • PubChem. 1-(4-Nitro-phenyl)-cyclopropanecarboxylic acid methyl ester. Available at: [Link]

  • Phenomenex. (2024). Guide to Choosing the Correct HPLC Solvent. Available at: [Link]

  • Element Lab Solutions. HPLC Solvent Selection. Available at: [Link]

Sources

Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates from Nitrophenyl Precursors: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the diastereoselective synthesis of 1-aryl-2-amino-cyclopropane carboxylates, with a specific focus on methodologies employing nitrophenyl precursors. These cyclopropane-containing amino acid derivatives are of significant interest in medicinal chemistry and drug development due to their unique conformational constraints and biological activities.[1][2] This document outlines the prevalent Michael-Initiated Ring-Closure (MIRC) strategy, detailing the reaction mechanism, key reagents, and catalytic systems that govern the high diastereoselectivity of the transformation.[3][4][5] Included are step-by-step experimental protocols, data on substrate scope and expected outcomes, troubleshooting advice, and methods for the accurate determination of diastereomeric ratios using NMR spectroscopy. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this powerful synthetic methodology.

Introduction: The Significance of Constrained Amino Acid Analogs

Cyclopropane rings, as the smallest carbocyclic systems, impart significant conformational rigidity to molecular structures.[6] When incorporated into amino acid frameworks, this rigidity can lock the molecule into a specific bioactive conformation, enhancing its binding affinity and selectivity for biological targets. 1-Aryl-2-amino-cyclopropane carboxylates, in particular, are valuable building blocks in the design of peptidomimetics and other small molecule therapeutics.[1][2] The stereochemistry of the cyclopropane ring is paramount to its biological function, making the development of highly diastereoselective synthetic methods a critical endeavor.[7][8] The use of nitrophenyl precursors offers a versatile entry point to these complex structures, with the nitro group serving as a potent electron-withdrawing group to facilitate the key bond-forming reactions and as a synthetic handle for further functionalization.[9][10][11]

The Core Synthetic Strategy: Michael-Initiated Ring-Closure (MIRC)

The diastereoselective synthesis of 1-aryl-2-amino-cyclopropane carboxylates from nitrophenyl precursors is most effectively achieved through a Michael-Initiated Ring-Closure (MIRC) cascade reaction.[3][4][5] This powerful one-pot methodology involves the conjugate addition of a nucleophile to an electron-deficient alkene (the Michael acceptor), followed by an intramolecular cyclization to form the cyclopropane ring.

The Reaction Unveiled: A Mechanistic Overview

The MIRC reaction, in this context, proceeds through a well-defined sequence of steps that ultimately dictate the stereochemical outcome of the final product. The key to achieving high diastereoselectivity lies in controlling the approach of the nucleophile and the subsequent ring-closing event.

The general transformation can be represented as follows:

MIRC_Mechanism Nitrophenyl_Alkene Nitrophenyl-activated Michael Acceptor Michael_Adduct Michael Adduct (Intermediate) Nitrophenyl_Alkene->Michael_Adduct Michael Addition (Base or Catalyst) Nucleophile Nucleophile (e.g., malonate ester enolate) Nucleophile->Michael_Adduct Cyclopropane_Product 1-Aryl-2-amino- cyclopropane carboxylate Michael_Adduct->Cyclopropane_Product Intramolecular Nucleophilic Substitution (Ring Closure)

Figure 1: Generalized workflow of the Michael-Initiated Ring-Closure (MIRC) reaction for the synthesis of functionalized cyclopropanes.

A more detailed mechanistic illustration highlights the critical stereochemistry-determining steps:

Detailed_MIRC cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Nitroalkene Ar(NO2)-CH=CH-COOR' MichaelAdduct Ar(NO2)-CH(CH(COOR)2)-CH⁻-COOR' Nitroalkene->MichaelAdduct Nucleophilic Attack Malonate CH2(COOR)2 Enolate [CH(COOR)2]⁻ Malonate->Enolate Base Enolate->MichaelAdduct Cyclopropane cis/trans-1-Aryl-2-amino- cyclopropane carboxylate MichaelAdduct->Cyclopropane Intramolecular SN2 Cyclization

Figure 2: Key steps in the MIRC mechanism for the formation of 1-aryl-2-amino-cyclopropane carboxylates.

The diastereoselectivity of the reaction is established during the initial Michael addition and is influenced by the steric and electronic properties of the substrates, the nature of the catalyst, and the reaction conditions. The subsequent intramolecular cyclization typically proceeds with inversion of configuration at the carbon bearing the leaving group.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for a representative diastereoselective synthesis of a 1-aryl-2-amino-cyclopropane carboxylate derivative.

Materials and Reagents
ReagentGradeSupplierNotes
Substituted nitrocinnamate≥98%Commercially availableThe aryl group can be varied.
Diethyl malonateReagent gradeCommercially available
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)≥98%Commercially availableUsed as a base.
Dichloromethane (DCM)AnhydrousCommercially availableUsed as the solvent.
Ethyl acetateReagent gradeCommercially availableFor workup and chromatography.
HexanesReagent gradeCommercially availableFor chromatography.
Saturated aqueous NH4ClPrepared in-houseFor quenching the reaction.
BrinePrepared in-houseFor washing.
Anhydrous MgSO4Commercially availableFor drying.
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the substituted nitrocinnamate (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (5 mL).

  • Nucleophile Addition: Add diethyl malonate (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol, 0.2 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 1-aryl-2-amino-cyclopropane carboxylate. The nitro group can then be reduced to the corresponding amine in a subsequent step.

Catalyst Systems for Enhanced Stereocontrol

While the base-catalyzed MIRC reaction can provide good diastereoselectivity, the use of organocatalysts or phase-transfer catalysts can significantly enhance both the yield and the stereochemical control of the transformation.[9][12][13][14]

Organocatalysis

Chiral amine or thiourea-based organocatalysts can activate the Michael acceptor and/or the nucleophile, leading to a highly organized transition state that favors the formation of one diastereomer over the other.[9][13] These catalysts often operate through the formation of a chiral iminium ion or by hydrogen bonding interactions.

Phase-Transfer Catalysis

Chiral quaternary ammonium salts are effective phase-transfer catalysts for this reaction, particularly when using a solid-liquid or liquid-liquid biphasic system.[12][14][15] The catalyst transports the enolate from the aqueous or solid phase to the organic phase where it reacts with the nitrophenyl precursor in a chiral environment. Cinchona alkaloids are a prominent class of chiral phase-transfer catalysts used for this purpose.[12][16]

Catalytic_Systems cluster_Organo Organocatalysis cluster_PTC Phase-Transfer Catalysis (PTC) Organo_Catalyst Chiral Amine or Thiourea Catalyst Iminium_Activation Iminium Ion Formation Organo_Catalyst->Iminium_Activation H_Bonding Hydrogen Bonding Activation Organo_Catalyst->H_Bonding MIRC_Reaction Michael-Initiated Ring-Closure Iminium_Activation->MIRC_Reaction H_Bonding->MIRC_Reaction PTC_Catalyst Chiral Quaternary Ammonium Salt (e.g., Cinchona Alkaloid) Ion_Pair Chiral Ion Pair Formation PTC_Catalyst->Ion_Pair Phase_Transfer Transfer of Nucleophile to Organic Phase Ion_Pair->Phase_Transfer Phase_Transfer->MIRC_Reaction

Figure 3: Catalytic strategies for enhancing diastereoselectivity in MIRC reactions.

Expected Outcomes and Substrate Scope

The diastereoselectivity of the MIRC reaction is highly dependent on the nature of the substituents on the nitrophenyl precursor. The following table summarizes typical results for the synthesis of various 1-aryl-2-amino-cyclopropane carboxylates.

Aryl Substituent (on nitrophenyl ring)Yield (%)Diastereomeric Ratio (trans:cis)
4-NO285-95%>95:5
4-Cl80-90%90:10
4-H75-85%85:15
4-OCH360-70%70:30

Generally, electron-withdrawing groups on the aryl ring of the nitrophenyl precursor lead to higher yields and improved diastereoselectivity.

Data Interpretation: Determining the Diastereomeric Ratio

The diastereomeric ratio (d.r.) of the product mixture is most accurately determined by ¹H NMR spectroscopy.[17][18][19] The protons on the cyclopropane ring of the two diastereomers will have distinct chemical shifts and coupling constants.

¹H NMR Analysis
  • Identify Diagnostic Signals: Locate well-resolved signals corresponding to a specific proton in each diastereomer. Protons on the cyclopropane ring are often ideal for this purpose.

  • Integration: Carefully integrate the chosen signals. The ratio of the integration values directly corresponds to the diastereomeric ratio.

  • Baseline Correction: Ensure proper baseline correction of the spectrum before integration to obtain accurate results.[19]

For complex spectra where signals overlap, advanced NMR techniques such as band-selective pure shift NMR can be employed to simplify the spectrum and allow for more accurate integration.[17][18][20]

Best Practices and Troubleshooting

IssueProbable CauseSolution
Low YieldIncomplete reactionIncrease reaction time or temperature. Check the purity and activity of the base/catalyst.
Decomposition of productUse milder reaction conditions. Purify the product promptly after workup.
Low DiastereoselectivityNon-optimal reaction conditionsScreen different solvents, temperatures, and bases/catalysts.
RacemizationEnsure the reaction is not run for an excessively long time after completion.
Difficulty in PurificationClose Rf values of diastereomersUse a longer chromatography column or a different eluent system. Consider derivatization to separate the diastereomers.

Conclusion

The diastereoselective synthesis of 1-aryl-2-amino-cyclopropane carboxylates from nitrophenyl precursors via the Michael-Initiated Ring-Closure reaction is a robust and versatile methodology. By carefully selecting the reaction conditions and, where necessary, employing advanced catalytic systems, researchers can access these valuable building blocks with high levels of stereocontrol. The protocols and insights provided in this guide are intended to facilitate the successful application of this important synthetic transformation in the pursuit of novel therapeutics.

References

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers.
  • Stereoselective synthesis of highly functionalized nitrocyclopropanes via organocatalyic conjugate addition to nitroalkenes. PubMed.
  • Stereoselective Synthesis of Highly Functionalized Nitrocyclopropanes via Organocatalyic Conjugate Addition to Nitroalkenes. Sci-Hub.
  • Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts. PMC - NIH.
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications (RSC Publishing).
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed.
  • Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. Synlett.
  • Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation. PubMed.
  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC). RSC Publishing.
  • Michael Reaction and Addition to Cyclopropane ring (CHE). YouTube.
  • Michael‐initiated ring‐closure approach for access to nitrocyclopropanes. ResearchGate.
  • ChemInform Abstract: Asymmetric Cyclopropanation Reaction under Phase‐Transfer Catalyzed Conditions. ChemInform.
  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC - NIH.
  • Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. The Royal Society of Chemistry.
  • Can any one explain how to determine diastereomeric ratio from NMR spectra? ResearchGate.
  • A General Organocatalytic Enantioselective Nitrocyclopropanation Reaction. Sci-Hub.
  • Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. Semantic Scholar.
  • Organocatalytic regio- and stereoselective cyclopropanation of olefins. Nature.
  • Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. MDPI.
  • Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations. ResearchGate.
  • Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents. PubMed.
  • Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. ResearchGate.
  • Preparation of Optically Active cis-Cyclopropane Carboxylates: Cyclopropanation of α-Silyl Stryenes with Aryldiazoacetates and Desilylation of the Resulting Silyl Cyclopropanes. Organic Chemistry Portal.
  • Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. PMC - NIH.
  • Asymmetric Cyclopropanation of Primary N-Vinylamides via Carbene Transfer Catalyzed by Cationic Rh(I)/Diene Complexes: An Unexpected Outer-Sphere Mechanism. ACS Publications.
  • 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. PubMed.
  • Synthesis of optically active trans-2-aminocyclopropane-carboxylic esters. ResearchGate.
  • Stereospecific Synthesis of trans-2,3Diaryl Substituted 1-Aminocyclopropanecarboxylic Acid Derivatives. ResearchGate.
  • Synthesis and Properties of 1-Aminocyclopropane-1,2-dicarboxylic Acid and Compounds Incorporating it. ResearchGate.
  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. DOI.

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Use of chiral dirhodium catalysts for enantioselective cyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Harnessing Chiral Dirhodium Catalysts for Enantioselective Cyclopropanation: A Guide for Researchers and Drug Development Professionals

Foundational Principles: The Significance of Chiral Cyclopropanes

The cyclopropane motif, a three-membered carbocyclic ring, is a cornerstone in modern organic synthesis and medicinal chemistry. Its inherent ring strain and unique electronic properties confer conformational rigidity and specific spatial arrangements to molecules, making it a privileged scaffold in a multitude of natural products and blockbuster pharmaceuticals. The precise control over the three-dimensional arrangement of substituents on the cyclopropane ring is paramount, as the biological activity of stereoisomers can differ dramatically. Enantioselective cyclopropanation, the process of selectively creating one of two mirror-image enantiomers, is therefore a critical technology in the synthesis of chiral drugs and agrochemicals.

Among the arsenal of synthetic methods, the transition metal-catalyzed decomposition of diazo compounds in the presence of alkenes has proven to be the most powerful and versatile approach. At the forefront of this field are the chiral dirhodium(II) catalysts, which have established themselves as the catalysts of choice due to their exceptional efficiency, broad substrate scope, and the high levels of stereocontrol they impart. This document serves as a detailed technical guide, providing both the theoretical underpinnings and practical protocols for leveraging these remarkable catalysts.

The Catalyst Core: Understanding Chiral Dirhodium(II) Complexes

The archetypal chiral dirhodium catalyst is a "paddlewheel" complex of the general structure Rh₂(O₂CR)₄. The catalytic activity resides at the two rhodium centers, while the four bridging chiral carboxylate ligands create a defined chiral pocket. It is within this pocket that the enantioselective carbene transfer from a diazo compound to an alkene occurs.

The evolution of these catalysts, pioneered by researchers such as Doyle, Davies, and Hu, has led to a sophisticated toolkit of ligands that allow for fine-tuning of both reactivity and selectivity. The choice of catalyst is a critical parameter and is often substrate-dependent.

Table 1: A Selection of Widely-Used Chiral Dirhodium(II) Catalysts

Catalyst NameCommon AcronymKey Structural Features & StrengthsPrimary Applications
Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate]Rh₂(S-PTTL)₄Robust and versatile, offering high enantioselectivity for a broad range of styrenyl and aliphatic olefins. Particularly effective for cis-selective cyclopropanations.[1]General purpose for intermolecular and intramolecular cyclopropanations.
Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate]Rh₂(S-TCPTTL)₄The electron-withdrawing tetrachlorophthalimido group enhances catalyst electrophilicity, leading to increased reactivity and often higher enantioselectivity.[2]Reactions with electron-deficient alkenes and challenging substrates.[2]
Dirhodium(II) tetrakis[methyl 2-oxazolidinone-4(S)-carboxylate]Rh₂(S-MEOX)₄Excellent for controlling diastereoselectivity in addition to enantioselectivity. The oxazolidinone ligand provides a well-defined and rigid chiral environment.Synthesis of highly substituted cyclopropanes, particularly with vinyl ethers and dienes.
Dirhodium(II) tetrakis[methyl 2-oxopyrrolidine-5(R)-carboxylate]Rh₂(R-MEPY)₄Known for its high efficiency and turnover numbers, making it suitable for larger scale synthesis. Effective for terminal and 1,2-disubstituted olefins.Broadly applicable for a range of intermolecular cyclopropanations.
Dirhodium(II) tetrakis[(R)-N-dodecylbenzenesulfonylprolinate]Rh₂(R-DOSP)₄Highly effective for reactions involving donor-acceptor diazo compounds, such as aryldiazoacetates.[3][4]Asymmetric cyclopropanation of styrenes with aryldiazoacetates.[3][4][5][6]

The Mechanism of Enantioselection: A Step-by-Step Walk-through

A deep understanding of the catalytic cycle is crucial for rational optimization and troubleshooting. The consensus mechanism for dirhodium-catalyzed cyclopropanation is a multi-step process where the chiral catalyst acts as a template for stereoselective bond formation.

  • Catalyst Activation: A diazo compound coordinates to an axial site of the dirhodium(II) complex.

  • Carbene Formation: This is the rate-determining step.[1] The complex facilitates the extrusion of a molecule of dinitrogen (N₂), generating a highly reactive, electrophilic rhodium-carbene intermediate.

  • Enantiodetermining Step: The alkene substrate approaches the rhodium-carbene. The chiral ligands create a sterically and electronically biased environment, dictating the facial selectivity of the alkene's approach. This precise orientation is what leads to the formation of one enantiomer over the other.

  • Cyclopropane Release: The carbene moiety is transferred to the alkene in a concerted fashion, forming the three-membered ring.[7] This step regenerates the active dirhodium catalyst, allowing it to re-enter the catalytic cycle. The stereochemistry of the alkene is preserved during this transfer.[7]

The design of the ligands directly influences the shape and electronic nature of the chiral pocket, thereby controlling the trajectory of the incoming alkene and, consequently, the stereochemical outcome.[8][9]

Catalytic_Cycle_Detailed Enantioselective Cyclopropanation Catalytic Cycle Rh2_cat Chiral Dirhodium(II) Catalyst [Rh₂(L*)₄] Diazo_adduct Diazo Adduct Formation Rh2_cat->Diazo_adduct 1. Coordination Rh2_carbene Electrophilic Rhodium-Carbene Intermediate Diazo_adduct->Rh2_carbene 2. N₂ Extrusion (Rate-Determining) N2 Nitrogen (N₂) Diazo_adduct->N2 Alkene_complex Alkene Approach & Stereoselective Complexation Rh2_carbene->Alkene_complex 3. Enantiodetermining Alkene Binding Product_release Cyclopropane Formation & Catalyst Regeneration Alkene_complex->Product_release 4. Carbene Transfer Product_release->Rh2_cat Product Enantioenriched Cyclopropane Product_release->Product Product Release Diazo Diazo Compound (R₂CN₂) Diazo->Diazo_adduct Alkene Alkene Alkene->Alkene_complex

Figure 2. Detailed catalytic cycle for enantioselective cyclopropanation.

Experimental Protocols: From Bench to Analysis

The following section provides a robust, field-proven protocol for conducting a typical enantioselective cyclopropanation. Adherence to these steps is critical for achieving high yields and selectivities.

Pre-Reaction Setup: The Importance of an Inert Environment

Causality: Dirhodium catalysts and diazo compounds can be sensitive to air and moisture. A rigorously inert atmosphere is essential to prevent catalyst deactivation and unwanted side reactions, ensuring reproducibility.

  • Glassware Preparation: All glassware (Schlenk flask, syringes, needles) must be thoroughly dried in an oven at >120 °C for at least 4 hours and allowed to cool in a desiccator.

  • Inert Atmosphere: Assemble the reaction flask while hot and immediately subject it to at least three cycles of vacuum/inert gas (Argon or Nitrogen) backfill. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Quality: Use freshly distilled, anhydrous solvents. Alkenes should be passed through a plug of activated alumina to remove inhibitors and trace water. Diazo compounds should be handled with care as they are potentially explosive and toxic.

Protocol: Enantioselective Cyclopropanation of Styrene with Ethyl Diazoacetate

This protocol is a representative example and should be optimized for specific substrates.

Materials:

  • Chiral Dirhodium Catalyst (e.g., Rh₂(S-PTTL)₄): 7.8 mg, 0.005 mmol, 0.5 mol%

  • Styrene (freshly filtered through alumina): 260 mg, 2.5 mmol, 2.5 equiv.

  • Ethyl Diazoacetate (EDA): 114 mg, 1.0 mmol, 1.0 equiv.

  • Anhydrous Dichloromethane (DCM): 10 mL total

Procedure:

  • Catalyst & Alkene Loading: To the prepared Schlenk flask, add the chiral dirhodium catalyst. Add 5 mL of anhydrous DCM via syringe, followed by the styrene.

  • Temperature Control: Stir the resulting solution at the desired reaction temperature (e.g., 25 °C). For many systems, lower temperatures (-20 °C to 0 °C) can significantly enhance enantioselectivity.

  • Diazo Compound Addition (Critical Step):

    • Rationale: The concentration of the highly reactive rhodium-carbene must be kept low to prevent dimerization, which forms diethyl maleate and fumarate. Slow, controlled addition is the key to maximizing the yield of the desired cyclopropane.

    • Execution: Prepare a solution of ethyl diazoacetate in the remaining 5 mL of anhydrous DCM. Using a syringe pump, add this solution to the stirred reaction mixture over a period of 4-6 hours.

  • Reaction Monitoring: The disappearance of the characteristic yellow color of the diazo compound is a good visual indicator of reaction progress. For more precise tracking, periodically take aliquots (under inert atmosphere) and analyze by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, concentrate the mixture in vacuo. The resulting crude oil contains the cyclopropane product, excess alkene, and catalyst.

  • Purification: Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to isolate the cyclopropane product.

  • Analysis:

    • Yield & Diastereoselectivity: Determine by ¹H NMR spectroscopy of the purified product.

    • Enantioselectivity: Determine the enantiomeric excess (% ee) by analysis on a chiral stationary phase column using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Self-Validating Systems: Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst (air/moisture exposure); Impure reagents.Ensure rigorous inert atmosphere technique. Use freshly purified reagents and anhydrous solvents. Confirm catalyst activity with a standard, reliable reaction.
Low Enantiomeric Excess (% ee) Suboptimal catalyst choice; Reaction temperature too high.Screen a panel of different chiral dirhodium catalysts (see Table 1). Conduct the reaction at a lower temperature (e.g., 0 °C or -20 °C). Note that lower temperatures will slow the reaction rate.
Low Yield (Carbene Dimer Formation) Concentration of rhodium-carbene is too high.Decrease the rate of addition of the diazo compound (extend the addition time). Use a more dilute solution of the diazo compound. Increase the amount of alkene (e.g., from 2.5 to 5 equivalents).
Complex Product Mixture Unstable diazo compound; Side reactions (e.g., C-H insertion).Use freshly prepared diazo compounds. If intramolecular C-H insertion is a competing pathway, consider a catalyst known to favor cyclopropanation, such as those with bulkier ligands.

References

  • Davies, H. M. L., & Kennemur, J. L. (2012). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. The Journal of Organic Chemistry. Available at: [Link]

  • Doyle, M. P. (2006). Perspective on Dirhodium Carboxamidates as Catalysts. The Journal of Organic Chemistry. Available at: [Link]

  • Doyle, M. P., & Forbes, D. C. (1998). Recent Advances in Asymmetric Catalytic Metal Carbene Transformations. Chemical Reviews. Available at: [Link]

  • Wang, Z., et al. (2023). Dirhodium‐Catalyzed Enantioselective Synthesis of Difluoromethylated Cyclopropanes via Enyne Cycloisomerization. Angewandte Chemie. Available at: [Link]

  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Davies, H. M. L., et al. (2013). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. Tetrahedron. Available at: [Link]

  • Fürtner, A. (2022). From Serendipity to Rational Design: Heteroleptic Dirhodium Amidate Complexes for Diastereodivergent Asymmetric Cyclopropanation. Journal of the American Chemical Society. Available at: [Link]

  • Maxwell, J. L., et al. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science. Available at: [Link]

  • Davies Group. (2013). Guide to enantioselective dirhodium(II)-catalyzed cyclopropanation with aryldiazoacetates. Emory University ScholarBlogs. Available at: [Link]

  • Lindsay, V. N., & Charette, A. B. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective dirhodium(II)-catalyzed cyclopropanation of styrene with aryl diazoacetates. ResearchGate. Available at: [Link]

  • ACS Publications. (n.d.). Dirhodium(II)/Phosphine Catalyst with Chiral Environment at Bridging Site and Its Application in Enantioselective Atropisomer Synthesis. ACS Central Science. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Guide to Enantioselective Dirhodium(II)‐Catalyzed Cyclopropanation with Aryldiazoacetates. ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific laboratory conditions.

Part 1: Understanding the Core Reaction

The synthesis of this compound is most commonly and efficiently achieved through a Michael-Initiated Ring Closure (MIRC) reaction.[1][2] This powerful strategy involves two key steps:

  • Michael Addition: A nucleophile adds to the electron-deficient alkene, 4-nitrostyrene. The strong electron-withdrawing nitro group makes the β-carbon of the styrene highly electrophilic and susceptible to nucleophilic attack.[3][4][5]

  • Intramolecular Cyclization: The resulting intermediate anion then undergoes an intramolecular SN2 reaction, displacing a leaving group to form the three-membered cyclopropane ring.

A highly effective method for this transformation employs Phase Transfer Catalysis (PTC), which facilitates the reaction between reagents in different phases (e.g., a solid inorganic base and an organic solvent).[2][6]

Reaction Mechanism: Michael-Initiated Ring Closure (MIRC)

The diagram below illustrates the PTC-catalyzed MIRC pathway for the synthesis of this compound from 4-nitrostyrene and methyl 2-chloroacetate.

MIRC_Mechanism cluster_reactants Reactants & Catalyst cluster_reaction Reaction Pathway Styrene 4-Nitrostyrene Michael_Addition Step 2: Michael Addition Chloroacetate Methyl 2-chloroacetate Enolate_Formation Step 1: Enolate Formation (in organic phase) Chloroacetate->Enolate_Formation Base (Q⁺OH⁻) Base Base (e.g., K₂CO₃) PTC PTC (Q⁺X⁻) Enolate_Formation->Michael_Addition Enolate attacks Styrene Cyclization Step 3: Intramolecular Sₙ2 Cyclization Michael_Addition->Cyclization Intermediate Adduct Product Final Product Cyclization->Product Displaces Cl⁻ Catalyst_Cycle Catalyst Regeneration Q⁺ transfers OH⁻ to organic phase and Cl⁻ to aqueous phase Cyclization->Catalyst_Cycle Q⁺Cl⁻ returns to aqueous phase

Caption: MIRC pathway using Phase Transfer Catalysis.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?

This is the most frequent issue and can stem from several factors. A systematic approach is key to diagnosis.

Core Insight: The reaction hinges on the successful generation of the methyl 2-chloroacetate enolate and its subsequent reaction with 4-nitrostyrene. Any disruption to this sequence will halt the synthesis.

Possible Causes & Solutions:

  • Ineffective Base or Phase Transfer:

    • The "Why": Solid bases like potassium carbonate (K₂CO₃) are not soluble in common organic solvents (e.g., Toluene, Dichloromethane). A phase-transfer catalyst (like Tetrabutylammonium Bromide, TBAB) is essential to carry the hydroxide or carbonate anion into the organic phase to deprotonate the chloroacetate.[7] Without an effective PTC, no enolate is formed.

    • What to Do:

      • Verify PTC: Ensure you have added the correct amount of a quality phase-transfer catalyst.

      • Base Strength & Form: Use anhydrous, finely powdered potassium carbonate or a strong aqueous base like 50% NaOH. Clumped or old base will have poor surface area and activity.

      • Stirring: Vigorous stirring is critical in biphasic systems to maximize the interfacial area where the catalyst exchange occurs.

  • Poor Quality Starting Materials:

    • The "Why": 4-Nitrostyrene is prone to polymerization, especially when exposed to light, heat, or acid/base impurities.[3] If your styrene has polymerized, it will not participate in the Michael addition. Methyl 2-chloroacetate can hydrolyze over time to chloroacetic acid and methanol.

    • What to Do:

      • Check Styrene: 4-Nitrostyrene should be a pale-yellow crystalline solid. If it is gummy, discolored, or a solid mass, it has likely polymerized. Purify by recrystallization from ethanol or hexane if necessary.

      • Check Chloroacetate: Use freshly distilled or newly purchased methyl 2-chloroacetate.

  • Dominance of Side Reactions (Polymerization):

    • The "Why": The intermediate enolate is a strong base that can initiate the anionic polymerization of the highly activated 4-nitrostyrene. This is especially problematic if the local concentration of the enolate is high before it has a chance to react in the desired Michael addition.

    • What to Do:

      • Slow Addition: Add the methyl 2-chloroacetate slowly to the reaction mixture containing the styrene, base, and catalyst. This keeps the instantaneous concentration of the enolate low, favoring the bimolecular reaction over polymerization.

      • Temperature Control: Run the reaction at room temperature or slightly below. While heat can increase reaction rates, it disproportionately accelerates polymerization.

Q2: My TLC plate is a mess. How do I identify the main byproduct and prevent its formation?

A complex reaction mixture is typically indicative of the formation of the linear Michael adduct and/or oligomers of the nitrostyrene.

Core Insight: The key intermediate, after the Michael addition, can either undergo the desired intramolecular cyclization or be protonated by a stray proton source to form the stable, linear Michael adduct.

Byproduct Identification & Mitigation:

Byproduct NameTypical TLC Rf (vs. Product)IdentificationCausalityMitigation Strategy
Linear Michael Adduct LowerAppears as a distinct spot below the product. Can be confirmed by LC-MS (same mass as product).The enolate intermediate is quenched by a proton source (e.g., water, acidic impurities) before it can cyclize.Ensure anhydrous conditions. Use dry solvents and anhydrous base. If using aqueous base, ensure the PTC is efficient enough for the cyclization to be faster than proton exchange.
4-Nitrostyrene Polymer At Baseline (streak)A non-mobile streak or spot at the TLC baseline. Insoluble in many organic solvents.Anionic polymerization of 4-nitrostyrene, often initiated by the base or enolate.[3]Control temperature (keep at or below RT). Add the enolate precursor (chloroacetate) slowly. Ensure efficient stirring.
Unreacted 4-Nitrostyrene HigherA spot with a higher Rf value than the product.Incomplete reaction due to inactive base/catalyst or insufficient reaction time.Check activity of reagents as described in Q1. Allow the reaction to run for the full recommended time (monitor by TLC).
Troubleshooting Workflow

Troubleshooting_Workflow cluster_TLC TLC Analysis Results cluster_Solutions Corrective Actions Start Low Yield Observed Check_TLC Analyze Crude Reaction Mixture by TLC Start->Check_TLC Only_SM Only Starting Material (SM) Check_TLC->Only_SM SM_Product_Other SM + Product + Byproducts Check_TLC->SM_Product_Other Baseline_Streak Mainly Baseline Streak Check_TLC->Baseline_Streak Action_Reagents Check Reagent Quality: - Base Activity - PTC Efficacy - Styrene Purity Only_SM->Action_Reagents Action_Conditions Optimize Conditions: - Slow Addition - Anhydrous Solvent - Vigorous Stirring SM_Product_Other->Action_Conditions Action_Polymer Mitigate Polymerization: - Lower Temperature - Slow Addition of Chloroacetate Baseline_Streak->Action_Polymer Rerun Rerun Action_Reagents->Rerun Rerun Experiment Action_Conditions->Rerun Action_Polymer->Rerun

Sources

Technical Support Center: Navigating Side-Product Formation in Nitrocyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nitrocyclopropane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable, yet challenging, molecules. The unique electronic properties and inherent ring strain of nitrocyclopropanes make them powerful building blocks, but also susceptible to a variety of side-reactions.[1]

This resource provides in-depth, field-proven insights into common side-product formation, offering not just solutions, but a foundational understanding of the underlying reaction mechanisms. Our goal is to empower you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Issue 1: My reaction is producing a significant amount of a dihydrofuran side-product instead of the desired nitrocyclopropane.

Q1: What is the mechanistic origin of dihydrofuran formation, and why is it competing with my desired cyclopropanation?

A1: Dihydrofuran formation is a common side-reaction, particularly in Michael-Initiated Ring Closure (MIRC) reactions where a Michael adduct of a nitroalkene and a 1,3-dicarbonyl compound is subjected to cyclization.[2][3] The root of this issue lies in the ambident nature of the enol intermediate formed after the initial Michael addition and subsequent halogenation. This intermediate possesses two nucleophilic sites: the carbon atom (C-attack) and the oxygen atom (O-attack).

  • C-attack (Desired Pathway): The nucleophilic carbon of the enol attacks the carbon bearing the nitro group, leading to the formation of the three-membered cyclopropane ring.

  • O-attack (Side-Reaction Pathway): The nucleophilic oxygen of the enol attacks the carbon bearing the nitro group, resulting in the formation of a five-membered dihydrofuran ring.

These two pathways are in direct competition, and the outcome is often dictated by a delicate balance of steric and electronic factors.[2][3]

Dihydrofuran_Formation Michael_Adduct Michael Adduct Enol_Intermediate Ambident Enol Intermediate Michael_Adduct->Enol_Intermediate Halogenation & Tautomerization Nitrocyclopropane Desired Nitrocyclopropane Enol_Intermediate->Nitrocyclopropane C-attack (Path a) Dihydrofuran Dihydrofuran Side-Product Enol_Intermediate->Dihydrofuran O-attack (Path b)

Caption: Competitive C- vs. O-attack pathways.

Q2: How can I experimentally favor the formation of the nitrocyclopropane over the dihydrofuran?

A2: You can steer the reaction towards the desired C-attack by manipulating the steric environment of the reactants. A key strategy is to increase the steric bulk of the acyl group on the 1,3-dicarbonyl compound.[2][3] This sterically disfavors the transition state leading to the O-attack, making the C-attack pathway more favorable.

Troubleshooting Guide: Minimizing Dihydrofuran Formation

Parameter Recommendation Causality
Substrate Choice Increase the steric bulk of the R¹ group on the 1,3-dicarbonyl substrate (e.g., replace methyl with isopropyl or phenyl).A bulkier R¹ group sterically hinders the enol's oxygen atom from approaching the electrophilic carbon, thus favoring the less hindered C-attack.[2][3]
Reaction Monitoring Monitor the reaction progress by ¹H NMR.This allows for the quantification of the ratio of nitrocyclopropane to dihydrofuran, providing direct feedback on the efficacy of your modifications.[2]

Experimental Protocol: Synthesis of Nitrocyclopropane with a Bulky Acyl Group [2]

  • Conjugate Addition: Synthesize the Michael adduct by reacting β-nitrostyrene with a sterically hindered 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate) in the presence of a suitable base.

  • Cyclization: To a solution of the purified adduct in toluene, add (diacetoxyiodo)benzene and tetrabutylammonium iodide.

  • Stirring: Stir the resulting mixture at room temperature for 14 hours.

  • Work-up and Purification: Follow a standard aqueous work-up and purify the crude product by column chromatography on silica gel to isolate the acylated nitrocyclopropane.

Issue 2: My reaction is yielding isoxazoline N-oxides as the major product.

Q1: What is the mechanism behind the formation of isoxazoline N-oxides, and how does it compete with nitrocyclopropane synthesis?

A1: The formation of isoxazoline N-oxides is another common side-reaction, particularly when using aliphatic nitro compounds and vinyl sulfonium salts.[4] This side-product arises from a formal [3+2] cycloaddition pathway, where the nitronate, generated from the deprotonation of the nitroalkane, acts as a 1,3-dipole. The selectivity between the desired nitrocyclopropane formation (a Michael-initiated ring closure) and the isoxazoline N-oxide formation (a cycloaddition) is highly dependent on the choice of base and solvent.[4][5]

Isoxazoline_Formation Nitro_Compound Aliphatic Nitro Compound Nitronate Nitronate Intermediate Nitro_Compound->Nitronate Deprotonation (Base) Nitrocyclopropane Nitrocyclopropane (MIRC Pathway) Nitronate->Nitrocyclopropane DBU in EtOAc Isoxazoline Isoxazoline N-oxide ([3+2] Cycloaddition) Nitronate->Isoxazoline Et3N in CF3CH2OH

Caption: Divergent synthesis pathways.

Q2: How can I control the reaction to selectively produce the nitrocyclopropane?

A2: The key to suppressing isoxazoline N-oxide formation lies in the careful selection of the base and solvent system. The use of a non-nucleophilic, sterically hindered base in a non-polar, aprotic solvent generally favors the cyclopropane ring closure. Conversely, a less hindered base in a polar, protic solvent tends to promote the cycloaddition pathway.[4][5]

Troubleshooting Guide: Minimizing Isoxazoline N-oxide Formation

Parameter Recommendation for Nitrocyclopropane Recommendation for Isoxazoline N-oxide Causality
Base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Et₃N (Triethylamine)DBU is a stronger, non-nucleophilic base that favors the MIRC pathway. Et₃N is a weaker base and its conjugate acid can participate in proton transfer, favoring the cycloaddition.[4]
Solvent EtOAc (Ethyl Acetate)CF₃CH₂OH (Trifluoroethanol)Aprotic solvents like EtOAc favor the cyclopropanation, while polar, protic solvents like trifluoroethanol stabilize the transition state of the cycloaddition.[4][5]

Experimental Protocol: Selective Synthesis of Nitrocyclopropanes [6]

  • Reaction Setup: In an oven-dried flask, dissolve the aliphatic nitro compound and the vinyl sulfonium salt in ethyl acetate.

  • Base Addition: Add DBU to the reaction mixture.

  • Stirring: Stir the reaction at the appropriate temperature and monitor by TLC.

  • Work-up and Purification: Upon completion, perform an aqueous work-up and purify the crude product via column chromatography to obtain the desired nitrocyclopropane.

Issue 3: My Corey-Chaykovsky reaction on a nitroalkene is giving low yields and multiple products.

Q1: What are the common side-reactions in the Corey-Chaykovsky cyclopropanation of nitroalkenes?

A1: The Corey-Chaykovsky reaction, which utilizes a sulfur ylide to cyclopropanate an electron-deficient alkene like a nitroalkene, is a powerful method.[1] However, side-reactions can occur. One common issue is the formation of cyclic nitronates, especially when the nitroalkene has an α-alkyl substituent. This is due to the ambident nature of the nitronate anion intermediate, which can act as both a C- and an O-nucleophile. The presence of an α-alkyl group can stabilize the O-nucleophilic form, leading to the formation of the cyclic nitronate.

Troubleshooting Guide: Optimizing the Corey-Chaykovsky Reaction

Parameter Recommendation Causality
Ylide Preparation Ensure the sulfur ylide is generated in situ under anhydrous conditions.Sulfur ylides are moisture-sensitive and can decompose, leading to lower yields.
Temperature Control Maintain a low reaction temperature during ylide formation and the cyclopropanation step.Sulfur ylides can be thermally unstable. Low temperatures minimize decomposition and potential side-reactions.
Substrate Purity Use highly pure nitroalkene.Impurities can react with the ylide or interfere with the desired reaction pathway.

Experimental Protocol: Corey-Chaykovsky Cyclopropanation of a Nitroalkene [1]

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere, add trimethylsulfoxonium iodide to anhydrous DMSO. To this suspension, add a strong base such as sodium hydride portion-wise at room temperature. Stir until the evolution of hydrogen gas ceases.

  • Cyclopropanation: Cool the ylide solution in an ice bath. Add a solution of the β-nitrostyrene in anhydrous DMSO dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature and monitor its progress by TLC. Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Issue 4: My rhodium-catalyzed cyclopropanation with a nitrodiazoacetate is resulting in side-products.

Q1: What are the potential side-products in rhodium-catalyzed cyclopropanations with nitrodiazoacetates?

A1: Rhodium-catalyzed reactions of nitrodiazoacetates with alkenes are a common method for nitrocyclopropane synthesis. However, side-reactions such as [3+2] cycloadditions and C-H insertions can occur, especially with diazocarbonyl compounds that have two electron-withdrawing groups. The formation of these side-products is influenced by the catalyst, solvent, and the electronic properties of the alkene.

Troubleshooting Guide: Minimizing Side-Products in Rhodium-Catalyzed Cyclopropanations

Parameter Recommendation Causality
Catalyst Choice Screen different rhodium catalysts (e.g., Rh₂(OAc)₄, Rh₂(S-DOSP)₄). Chiral rhodium catalysts can also improve selectivity.[1]The ligands on the rhodium center influence the reactivity and selectivity of the rhodium-carbene intermediate.
Alkene Concentration Use a slight excess of the alkene.This can help to favor the intermolecular cyclopropanation over competing intramolecular side-reactions of the carbene intermediate.
Slow Addition Add the nitrodiazoacetate solution slowly to the reaction mixture containing the catalyst and alkene.This maintains a low concentration of the diazo compound and the resulting carbene, which can suppress side-reactions.

Experimental Protocol: Enantioselective Rhodium-Catalyzed Cyclopropanation [1]

  • Reaction Setup: To a solution of a chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄, 1-5 mol%) in a dry, inert solvent such as dichloromethane, add the alkene.

  • Addition of Diazo Compound: Add a solution of ethyl nitrodiazoacetate in the same solvent to the reaction mixture dropwise over several hours using a syringe pump.

  • Reaction Monitoring and Work-up: Stir the reaction at the appropriate temperature and monitor by TLC. Once complete, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the enantioenriched nitrocyclopropane.

General Troubleshooting for Low Yield and Poor Diastereoselectivity

Q: My reaction has a low yield and/or poor diastereoselectivity. What general factors should I investigate?

A: Low yields and poor diastereoselectivity are often interconnected with side-product formation. Here are some fundamental parameters to re-evaluate:

  • Reagent Purity: Impurities in starting materials, reagents, or solvents can inhibit the reaction or promote side-product formation. Ensure all reagents are pure and dry, and use freshly distilled solvents when necessary.

  • Reaction Temperature: Temperature is a critical factor. Lower temperatures generally favor the thermodynamically more stable diastereomer, leading to higher selectivity. However, a temperature that is too low may result in an incomplete reaction. A temperature screen is often a valuable optimization step.

  • Choice of Base and Solvent: As discussed, the base and solvent can have a profound impact on the reaction pathway and selectivity. A systematic screening of different bases and solvents is highly recommended.

  • Reaction Time: Monitor the reaction progress closely using an analytical technique like TLC. An insufficient reaction time will result in a low yield due to incomplete conversion, while an excessively long reaction time can lead to product decomposition or the formation of side-products.

References

  • The First-Principles Synthesis of Nitrocyclopropane: An In-depth Technical Guide - Benchchem.
  • Application Notes and Protocols for Organocatalyzed Diastereoselective Synthesis of Nitrocyclopropanes - Benchchem.
  • Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Publications. Available at: [Link]

  • First synthesis of acylated nitrocyclopropanes - Beilstein Journals. Available at: [Link]

  • First synthesis of acylated nitrocyclopropanes - PMC - NIH. Available at: [Link]

  • Divergent synthesis of nitrocyclopropanes and isoxazoline N-oxides from nitro compounds and vinyl sulfonium salts - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Divergent synthesis of nitrocyclopropanes and isoxazoline N-oxides from nitro compounds and vinyl sulfonium salt.
  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Available at: [Link]

  • Divergent synthesis of nitrocyclopropanes and isoxazoline N-oxides from nitro compounds and vinyl sulfonium salts - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

Sources

Technical Support Center: Optimization of Catalyst Loading for Rhodium-Catalyzed Cyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for rhodium-catalyzed cyclopropanation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and selectivity of their cyclopropanation reactions. Optimizing catalyst loading is a critical parameter that directly impacts reaction outcomes and process economics. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing rhodium catalyst loading so critical?

Optimizing catalyst loading is a balancing act between reaction efficiency and cost. While rhodium catalysts are highly effective, they represent a significant cost component.

  • Insufficient Loading: Too little catalyst can lead to slow or incomplete reactions, resulting in low conversion of starting materials and reduced product yield.[1][2]

  • Excessive Loading: Using too much catalyst is not only uneconomical but can also promote unwanted side reactions, such as the dimerization of the diazo compound or catalyst deactivation pathways.[2] It can also complicate product purification, as separating the final product from the catalyst may become challenging.[3]

The goal is to identify the minimum catalyst concentration, often referred to as the catalyst turnover number (TON), that achieves the desired yield and selectivity in a reasonable timeframe. Recent studies have demonstrated that with careful optimization, highly enantioselective cyclopropanations can be achieved with catalyst loadings as low as 0.001 mol%.[4]

Q2: What is a typical catalyst loading range for rhodium-catalyzed cyclopropanation?

The optimal loading depends heavily on the specific rhodium catalyst, the substrates (alkene and diazo compound), and the reaction conditions. However, a general starting point for screening is between 0.1 mol% and 2 mol% .[1][4]

For initial exploratory reactions, starting with 1 mol% is a common practice.[1] If the reaction is successful, the loading can be incrementally decreased in subsequent experiments (e.g., to 0.5%, 0.2%, 0.1%) to find the lower limit. Conversely, if the reaction is sluggish, an increase to 2 mol% or even 5 mol% might be necessary, particularly for challenging or sterically hindered substrates.[2][5][6]

Catalyst TypeTypical Loading Range (mol%)Key Considerations
Dirhodium(II) Tetraacetate (Rh₂(OAc)₄) 0.5 - 2.0A robust, general-purpose catalyst. Higher loadings may be needed for less reactive alkenes.[5]
Dirhodium(II) Tetracarboxylates (Bulky Ligands) 0.1 - 1.0Ligands like pivalate (Rh₂(piv)₄) or triphenylacetate (Rh₂TPA₄) can suppress side reactions and may allow for lower loadings.[7]
Chiral Dirhodium(II) Catalysts 0.01 - 1.0Highly active catalysts designed for asymmetric synthesis. Often effective at very low loadings.[4][8][9][10]

Table 1: General starting points for catalyst loading based on catalyst type.

Q3: How does the choice of rhodium catalyst and its ligands affect the optimal loading?

The ligand framework of the dirhodium catalyst is paramount. It dictates the steric and electronic properties of the active rhodium carbene intermediate, which in turn influences reactivity and selectivity.[7][11]

  • Sterically Demanding Ligands: Catalysts with bulky ligands, such as Rh₂(TPA)₄, can create a more defined reaction pocket. This can enhance diastereoselectivity and suppress undesired pathways like β-hydride elimination, often allowing for lower catalyst loadings compared to less hindered catalysts like Rh₂(OAc)₄.[7]

  • Chiral Ligands: For asymmetric cyclopropanation, the choice of a chiral ligand is the most critical factor for achieving high enantioselectivity.[5] Catalysts like the Davies and Doyle-Kirmse prolinates (e.g., Rh₂(S-DOSP)₄) or phthalimido-based ligands (e.g., Rh₂(S-PTTL)₄) are designed to be highly efficient, enabling high turnover numbers and effectiveness at very low concentrations.[8][10][12]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction shows very low conversion, even after an extended period. What should I investigate first regarding the catalyst?

A: When facing low conversion, the primary suspects are catalyst deactivation, insufficient catalyst loading, or the presence of inhibitors.

Causality & Troubleshooting Steps:

  • Verify Catalyst Activity:

    • The Problem: Rhodium(II) catalysts can be sensitive to air and moisture, leading to deactivation. The age and storage conditions of the catalyst are critical.

    • The Solution: Before troubleshooting other parameters, validate your catalyst's activity. Run a small-scale, standard reaction with a known, reactive substrate pair (e.g., styrene and ethyl diazoacetate) using a standard 1 mol% catalyst loading. If this reaction fails, your catalyst is likely inactive. Ensure you are using an inert atmosphere (nitrogen or argon) for your reactions.[5]

  • Re-evaluate Catalyst Loading:

    • The Problem: The initial catalyst loading may simply be too low for your specific substrate combination, especially if the alkene is electron-deficient or sterically hindered.[5]

    • The Solution: Perform a systematic screen by incrementally increasing the catalyst loading. For example, if 0.5 mol% failed, try 1 mol%, then 2 mol%. Monitor the reaction progress by TLC or GC/LC-MS to determine if conversion improves.[1][2]

  • Check for Reagent Impurities (Catalyst Poisoning):

    • The Problem: Impurities in your alkene, diazo compound, or solvent can act as catalyst poisons. Acidic impurities are particularly detrimental as they can decompose the diazo reagent before it reacts with the catalyst.[2][5] Nucleophilic impurities can coordinate to the rhodium center and inhibit catalysis.

    • The Solution: Ensure all reagents are pure. Solvents should be anhydrous and freshly distilled. If you suspect impurities in your alkene, consider passing it through a short plug of activated alumina or silica gel before use.

Problem 2: Reaction is Sluggish and/or Stalls Before Completion

Q: My reaction starts but then slows down or stops completely. I see a color change from the initial green/blue to black/brown. What's happening?

A: This scenario strongly suggests catalyst decomposition during the reaction. The color change is often indicative of the formation of rhodium(0) or other inactive species.

Causality & Troubleshooting Steps:

  • Control the Diazo Addition Rate:

    • The Problem: The fundamental catalytic cycle involves the reaction of the diazo compound with the rhodium catalyst to form a highly reactive rhodium carbene intermediate.[13][14] If the concentration of the diazo compound is too high, the carbene intermediate can react with another molecule of the diazo compound or itself, leading to catalyst deactivation.[2]

    • The Solution: The single most effective technique to prevent this is the slow, controlled addition of the diazo compound using a syringe pump.[2][5] Dissolve the diazo compound in a suitable solvent and add it to the solution of the alkene and catalyst over several hours. This maintains a very low steady-state concentration of the free diazo compound and the reactive carbene, minimizing side reactions.

  • Optimize Reaction Temperature:

    • The Problem: While many rhodium-catalyzed cyclopropanations run well at room temperature, some systems are sensitive to thermal decomposition. Higher temperatures can accelerate both the desired reaction and catalyst degradation pathways.

    • The Solution: Experiment with lowering the reaction temperature. Running the reaction at 0 °C or even lower can significantly improve catalyst stability and, in many cases, enhance selectivity.[7][8]

Problem 3: Poor Diastereo- or Enantioselectivity

Q: I am getting the desired product, but the stereoselectivity is poor. How can adjusting the catalyst loading or related parameters help?

A: Stereoselectivity is intrinsically linked to the catalyst's structure and the reaction conditions. While the primary driver is the ligand, concentration and temperature play crucial modulating roles.

Causality & Troubleshooting Steps:

  • Match the Catalyst to the Substrate:

    • The Problem: There is no universally superior catalyst. The optimal choice depends on the electronic and steric properties of both the alkene and the diazo compound. A catalyst that is highly selective for one substrate pair may perform poorly with another.[5][8]

    • The Solution: If selectivity is low, the first step is to screen different rhodium catalysts. For asymmetric reactions, this means screening a panel of chiral ligands.[5] For diastereoselectivity, catalysts with bulkier ligands (e.g., Rh₂(esp)₂, Rh₂TPA₄) often favor the formation of the trans-cyclopropane due to steric repulsion in the transition state.[7][15]

  • Lower the Reaction Temperature:

    • The Problem: The transition states leading to different stereoisomers are close in energy. At higher temperatures, there may be enough thermal energy to overcome the small energy difference, leading to a mixture of products.

    • The Solution: Lowering the temperature decreases the available thermal energy, making the reaction more sensitive to the subtle energy differences between the diastereomeric transition states. This often leads to a significant improvement in both diastereo- and enantioselectivity.[5][8]

  • Consider Catalyst Loading Effects on Selectivity:

    • The Problem: While less common, in some systems, very high catalyst loadings can potentially lead to alternative reaction pathways or catalyst aggregation, which may affect selectivity. Conversely, if the catalyst loading is too low, a competing, non-selective background reaction might become significant.

    • The Solution: Once a promising catalyst and temperature are identified, re-optimize the catalyst loading under these new conditions. This ensures that the observed selectivity is not an artifact of suboptimal catalyst concentration.

Experimental Protocols & Workflows

Protocol: Screening for Optimal Catalyst Loading

This protocol outlines a general workflow for identifying the minimum required catalyst loading for a new rhodium-catalyzed cyclopropanation.

  • Setup: In parallel, prepare three oven-dried reaction vials equipped with magnetic stir bars under an inert atmosphere (e.g., argon).

  • Reagent Preparation:

    • To each vial, add the alkene (e.g., 0.5 mmol, 1.0 equiv) and the chosen solvent (e.g., dichloromethane, 2.0 mL).

    • Add the rhodium catalyst to each vial in varying amounts:

      • Vial A (High Loading): 1.0 mol% (0.005 mmol)

      • Vial B (Medium Loading): 0.5 mol% (0.0025 mmol)

      • Vial C (Low Loading): 0.1 mol% (0.0005 mmol)

    • Prepare a stock solution of the diazo compound (e.g., 0.6 mmol, 1.2 equiv) in the same solvent (e.g., 3.0 mL).

  • Reaction Execution:

    • Place the reaction vials in a temperature-controlled bath (e.g., 25 °C).

    • Using a syringe pump, add the diazo compound solution to each vial over a set period (e.g., 4 hours).

  • Monitoring and Analysis:

    • After the addition is complete, stir for an additional hour.

    • Take a small aliquot from each reaction mixture. Analyze by TLC, GC, or LC-MS to determine the relative conversion.

    • Compare the results. If all three reactions reached full conversion, the optimal loading is ≤ 0.1 mol%. If only A and B were complete, the optimum is between 0.1 and 0.5 mol%.

Visualization of Optimization & Troubleshooting

G cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation & Refinement start Define Substrates (Alkene, Diazo Cmpd) select_cat Select Initial Catalyst (e.g., Rh₂(OAc)₄, 1 mol%) start->select_cat run_rxn Run Reaction with Slow Diazo Addition select_cat->run_rxn analyze Analyze Conversion (TLC, GC, LC-MS) run_rxn->analyze decision Conversion >95%? analyze->decision optimize_selectivity Optimize for Selectivity (Temp, Ligand) decision->optimize_selectivity  Yes increase_loading Increase Loading (e.g., to 2 mol%) decision->increase_loading  No check_purity Check Reagent Purity decision->check_purity  No optimize_selectivity->run_rxn optimize_selectivity->optimize_selectivity end_point Optimal Loading Identified optimize_selectivity->end_point optimize_selectivity->end_point decrease_loading Decrease Loading (e.g., to 0.1 mol%) optimize_selectivity->decrease_loading increase_loading->run_rxn check_purity->run_rxn decrease_loading->run_rxn

Caption: A systematic workflow for optimizing rhodium catalyst loading.

G start Low Yield / No Reaction q1 Did a standard reaction (e.g., styrene + EDA) work? start->q1 a1_yes Catalyst is likely active. Problem is substrate-specific. q1->a1_yes Yes a1_no Catalyst is likely deactivated. Source new, high-purity catalyst. Ensure inert reaction setup. q1->a1_no No q2 Was diazo compound added slowly via syringe pump? a1_yes->q2 a2_yes Diazo decomposition is minimized. q2->a2_yes Yes a2_no High local concentration may deactivate catalyst. Implement slow addition protocol. q2->a2_no No q3 Are reagents and solvents high purity/anhydrous? a2_yes->q3 a3_yes Inhibitors are unlikely. q3->a3_yes Yes a3_no Impurities may be poisoning the catalyst. Purify reagents and use dry solvents. q3->a3_no No q4 Is the alkene electron-deficient or sterically hindered? a3_yes->q4 a4_yes Reaction is inherently slower. Increase catalyst loading (e.g., 2-5 mol%). Consider higher temperature or a more active catalyst. q4->a4_yes Yes a4_no If all else fails, screen different Rh catalysts and solvents. q4->a4_no No

Caption: A decision tree for troubleshooting low-yield cyclopropanation reactions.

References

  • Wikipedia. Metal-catalyzed cyclopropanations. [Link]

  • Maxwell, J. L., Brown, K. C., Bartley, D. W., & Kodadek, T. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science, 256(5063), 1544-1547. [Link]

  • Cannon, J. S., & Doyle, M. P. (2020). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. Organic Process Research & Development, 24(10), 2098-2107. [Link]

  • Davies, H. M., & Antoulinakis, E. G. (2001). Recent developments in rhodium-catalyzed asymmetric cyclopropanations. Journal of Organometallic Chemistry, 624(1-2), 24-33.
  • Padwa, A., & Krumpe, K. E. (1992). Application of intramolecular carbenoid reactions in organic synthesis. Tetrahedron, 48(26), 5385-5453.
  • Doyle, M. P., Hu, W., Valenzuela, M. V., & Zhang, X. (2003). Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society, 125(16), 4736-4737. [Link]

  • Lindsay, V. N., & Charette, A. B. (2014). Rh-catalyzed intermolecular cyclopropanation with α-alkyl-α-diazoesters: catalyst dependent chemo-and diastereoselectivity. ACS Catalysis, 4(9), 3078-3082. [Link]

  • Sambasivan, R., & Ball, Z. T. (2010). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Organic letters, 12(14), 3241-3243. [Link]

  • Davies, H. M., Bruzinski, P. R., Lake, D. H., Kong, N., & Fall, M. J. (1996). Asymmetric cyclopropanations by rhodium (II) N-(arylsulfonyl) prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes. Practical enantioselective synthesis of the four stereoisomers of 2-phenylcyclopropan-1-amino acid. Journal of the American Chemical Society, 118(29), 6897-6907. [Link]

  • Reiß, F., & Bräse, S. (2016). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes. Chemical Communications, 52(94), 13657-13660. [Link]

  • Varela-Fernández, A., & González, L. (2016). Rhodium (II)-catalyzed asymmetric cyclopropanation and desymmetrization of [2.2] paracyclophanes. ACS Catalysis, 6(11), 7468-7472. [Link]

  • Zhu, S. F., & Zhou, Q. L. (2012). Iron-catalyzed transformations of diazo compounds. National Science Review, 1(4), 580-604. [Link]

Sources

Minimizing dihydrofuran formation during nitrocyclopropane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nitrocyclopropane synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of dihydrofuran as a major byproduct during the synthesis of acylated nitrocyclopropanes. Our goal is to equip you with the knowledge to optimize your reaction conditions and maximize the yield of your desired nitrocyclopropane product.

Troubleshooting Guide: Minimizing Dihydrofuran Formation

This section addresses common issues encountered during nitrocyclopropane synthesis, focusing on the competitive formation of dihydrofuran.

Q1: I am observing a significant amount of a dihydrofuran byproduct in my reaction to synthesize an acylated nitrocyclopropane. What is the likely cause?

The formation of a 2,3-dihydrofuran byproduct is a known competitive reaction pathway in the synthesis of acylated nitrocyclopropanes.[1][2] This typically occurs during the intramolecular cyclization step. The reaction proceeds through a common intermediate, an enol or enolate, which possesses two nucleophilic sites: the carbon alpha to the carbonyl groups (C-attack) and the oxygen of the enol (O-attack).

  • C-attack (Desired Pathway): The nucleophilic carbon attacks the carbon bearing the leaving group (e.g., an iodo group), leading to the formation of the three-membered cyclopropane ring.

  • O-attack (Undesired Pathway): The nucleophilic oxygen of the enol attacks the same electrophilic carbon, resulting in a five-membered dihydrofuran ring.[1][2]

The prevalence of the O-attack pathway is the direct cause of dihydrofuran formation.

Q2: How can I experimentally favor the C-attack pathway to increase the yield of my desired nitrocyclopropane?

Several strategic modifications to your experimental protocol can shift the selectivity towards the desired C-attack and minimize the formation of the dihydrofuran byproduct. The key is to introduce steric hindrance that disfavors the transition state leading to the O-attack.

A primary and highly effective strategy is to increase the steric bulk of the acyl groups on your 1,3-dicarbonyl starting material.[1][2] Bulky substituents will sterically hinder the oxygen atom of the enol from achieving the necessary geometry for the intramolecular O-attack, thereby favoring the C-attack pathway.

Consider the following adjustments:

  • Modify your 1,3-dicarbonyl compound: If you are using a less sterically demanding dicarbonyl compound like acetylacetone (which has two methyl groups), consider switching to a bulkier analogue. For example, using a benzoyl group or an isopropyl group in place of a methyl group has been shown to significantly increase the yield of the nitrocyclopropane.[1][2]

The following table summarizes the effect of the acyl group's steric bulk on the product distribution in a representative synthesis of acylated nitrocyclopropanes.

R¹ Group (Acyl)R² GroupNitrocyclopropane Yield (%)Dihydrofuran Yield (%)
MethylOEt839
EthylOMe1244
IsopropylOMe2436
Phenyl OEt 56 9

Data adapted from a study on the synthesis of acylated nitrocyclopropanes, demonstrating a clear trend of increased nitrocyclopropane yield with bulkier R¹ groups.[2]

Q3: Besides modifying the starting materials, are there other reaction parameters I can adjust to suppress dihydrofuran formation?

While steric control through substrate modification is the most prominently reported strategy, other reaction parameters can also influence the C-attack versus O-attack selectivity. However, their effects can be more substrate-dependent.

  • Solvent: The choice of solvent can influence the conformation of the intermediate and the relative solvation of the nucleophilic centers. While less systematically studied for this specific side reaction, it is a parameter worth screening. A less polar solvent might favor the more compact transition state of the C-attack.

  • Base: The nature and concentration of the base used in the cyclization step can affect the equilibrium between the enolate and the enol, as well as the aggregation state of the reactive species. For the Michael-initiated ring closure (MIRC) synthesis, a catalytic amount of a non-nucleophilic base is typically employed.[3] It is advisable to use the base judiciously, as an excess might promote side reactions.

  • Temperature: The reaction temperature can influence the selectivity of kinetically controlled competitive reactions. It is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate. This may favor the desired, often more ordered, transition state leading to the nitrocyclopropane.

Q4: I have already synthesized the nitrocyclopropane, but I am concerned about its stability. Can it rearrange to the dihydrofuran?

Based on experimental evidence, the formation of nitrocyclopropane and dihydrofuran is competitive, not a result of rearrangement of the nitrocyclopropane product.[1][2] Once the nitrocyclopropane is formed, it is generally stable under the reaction conditions and does not equilibrate with the dihydrofuran.[1][2] Therefore, your focus should be on optimizing the initial cyclization step to favor the formation of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic sequence for preparing acylated nitrocyclopropanes?

The most common and versatile method for synthesizing acylated nitrocyclopropanes is the Michael-initiated ring closure (MIRC).[3] This three-step sequence involves:

  • Conjugate Addition (Michael Addition): A 1,3-dicarbonyl compound is added to a nitroalkene, such as β-nitrostyrene, in the presence of a catalytic amount of base.[1][2][4]

  • Halogenation: The resulting Michael adduct is then halogenated at the carbon alpha to the nitro group. A common reagent for this step is N-bromosuccinimide (NBS) or, in some protocols, an in-situ iodination using reagents like (diacetoxyiodo)benzene and tetrabutylammonium iodide.[1][2]

  • Intramolecular Cyclization: The halogenated intermediate is treated with a base to induce an intramolecular nucleophilic substitution, where the enolate displaces the halide to form the cyclopropane ring.[3]

Q2: Can you illustrate the competitive reaction pathways leading to nitrocyclopropane and dihydrofuran?

Certainly. The following diagram illustrates the key mechanistic branch point after the formation of the α-iodo intermediate. The enol tautomer can undergo either a C-attack or an O-attack.

Nitrocyclopropane vs Dihydrofuran Formation start α-Iodo Intermediate enol Enol Intermediate start->enol Tautomerization c_attack C-Attack (Favored by bulky R¹) enol->c_attack Path A o_attack O-Attack (Favored by less bulky R¹) enol->o_attack Path B nitrocyclopropane Nitrocyclopropane (Desired Product) c_attack->nitrocyclopropane Intramolecular SN2 dihydrofuran Dihydrofuran (Byproduct) o_attack->dihydrofuran Intramolecular SN2

Sources

Technical Support Center: Troubleshooting Low Diastereoselectivity in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with diastereoselectivity in their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and optimize your reactions. This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Frequently Asked Questions (FAQs)

Q1: What is diastereoselectivity and why is it crucial in cyclopropanation?

A: Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. Cyclopropanation of a prochiral alkene can generate up to two new stereocenters, potentially leading to multiple diastereomeric products. For drug development and materials science, controlling this selectivity is paramount as different diastereomers can have vastly different biological activities, physical properties, and toxicological profiles. Achieving high diastereoselectivity simplifies purification, improves overall yield of the desired product, and is a critical aspect of an efficient and scalable synthesis.

Q2: What are the primary factors that control diastereoselectivity in cyclopropanation reactions?

A: The diastereochemical outcome of a cyclopropanation reaction is governed by a combination of factors. Understanding these is the first step in troubleshooting:

  • Substrate-Directing Groups: Functional groups on the substrate, such as hydroxyls, ethers, or amines, can coordinate to the metal carbenoid reagent, directing the cyclopropanation to one face of the alkene.[1][2][3] This is a powerful strategy for achieving high diastereoselectivity, particularly in Simmons-Smith reactions.[1][3]

  • Steric Hindrance: In the absence of directing groups, the steric environment around the double bond will dictate the trajectory of the incoming carbene. The carbene will preferentially approach from the less hindered face of the alkene.[2]

  • Catalyst/Reagent System: For metal-catalyzed reactions using diazo compounds, the choice of metal (e.g., Rh, Cu, Co, Pd) and the ligands coordinated to it are critical.[4][5][6] The steric and electronic properties of the catalyst create a chiral environment that influences the transition state and, consequently, the diastereoselectivity.[5][7] In Simmons-Smith type reactions, the nature of the zinc carbenoid (e.g., generated from a Zn-Cu couple or diethylzinc) can also significantly impact selectivity.[2][8]

  • Reaction Conditions: Parameters such as temperature, solvent, and concentration play a significant role. Lower temperatures generally favor the thermodynamically more stable transition state, leading to higher selectivity.[7][9] The solvent can influence the conformation of the substrate and the aggregation state of the catalyst.[2][10]

Q3: What is the difference between a Simmons-Smith cyclopropanation and a metal-catalyzed reaction with a diazo compound?

A: Both are common methods for cyclopropanation, but they differ in the nature of the carbene source and the mechanism.

  • Simmons-Smith Reaction: This reaction typically uses diiodomethane and a zinc-copper couple (or diethylzinc, the Furukawa modification) to generate a zinc carbenoid (ICH₂ZnI).[10] It is often used for the cyclopropanation of alkenes with nearby directing groups like alcohols, which can coordinate to the zinc and direct the methylene transfer.[2][3]

  • Metal-Catalyzed Diazo Decomposition: This method involves a transition metal catalyst (commonly complexes of Rh(II), Cu(I), or Cu(II)) that reacts with a diazo compound (e.g., ethyl diazoacetate) to form a metal carbene intermediate.[4] This electrophilic metal carbene then reacts with the alkene. The stereoselectivity is largely controlled by the chiral ligands on the metal catalyst.

Troubleshooting Guide: Low Diastereoselectivity

Here, we address specific problems you might be encountering and provide a logical, step-by-step approach to resolving them.

Issue 1: My Simmons-Smith reaction on an allylic alcohol is giving a poor diastereomeric ratio (d.r.).

Q: I'm trying to cyclopropanate an allylic alcohol, and while the reaction works, I'm getting close to a 1:1 mixture of diastereomers. What's going wrong?

A: This is a classic case where the directing effect of the hydroxyl group is not being effectively harnessed. The key is to promote the coordination of the zinc carbenoid to the alcohol.[3]

Potential Causes & Solutions:

  • Ineffective Zinc Carbenoid Formation: The nature of the zinc reagent is crucial.[2][8]

    • Troubleshooting Step: Switch from the traditional Zn-Cu couple to the Furukawa conditions (diethylzinc and diiodomethane). Diethylzinc often generates a more reactive and effective reagent, leading to higher selectivity.[2][8] Be sure to use freshly distilled or high-purity reagents.

  • Solvent Interference: Coordinating solvents can compete with your substrate's hydroxyl group for binding to the zinc reagent, thus diminishing the directing effect.[2][10]

    • Troubleshooting Step: If you are using a coordinating solvent like diethyl ether, try switching to a non-coordinating solvent such as dichloromethane (DCM) or dichloroethane (DCE). This can enhance the substrate-reagent coordination and improve diastereoselectivity.

  • Steric Hindrance Near the Directing Group: Bulky protecting groups on the alcohol or other nearby substituents can prevent the necessary coordination with the zinc reagent.

    • Troubleshooting Step: If possible, consider using a smaller protecting group or deprotecting the alcohol if the rest of your molecule is compatible.

  • Reaction Temperature is Too High: Higher temperatures can provide enough energy to overcome the activation barrier for the non-directed pathway, leading to a loss of selectivity.

    • Troubleshooting Step: Run the reaction at a lower temperature. Start at 0 °C and, if necessary, cool it down to -20 °C or even lower. Monitor the reaction for conversion, as the rate will decrease.

Experimental Protocol: Optimizing Diastereoselectivity in a Simmons-Smith Reaction

  • Glassware and Atmosphere: Thoroughly oven-dry all glassware and assemble under an inert atmosphere (Nitrogen or Argon).

  • Solvent and Reagents: Use anhydrous, non-coordinating solvents like DCM. Ensure diiodomethane is fresh and pure (pass through a plug of basic alumina if necessary).

  • Reaction Setup: Dissolve your allylic alcohol (1.0 equiv) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethylzinc (2.0 equiv, typically a 1.0 M solution in hexanes) dropwise to the stirred solution. After 15 minutes, add diiodomethane (2.0 equiv) dropwise.

  • Reaction Progression: Allow the reaction to stir at 0 °C, monitoring by TLC or GC-MS. If the reaction is sluggish, allow it to slowly warm to room temperature and stir for 12-24 hours.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

Issue 2: My rhodium-catalyzed cyclopropanation with ethyl diazoacetate (EDA) is not selective.

Q: I'm using a standard rhodium(II) carboxylate catalyst, but the diastereoselectivity for my substituted alkene is poor. How can I improve this?

A: In metal-catalyzed cyclopropanations with diazo compounds, the catalyst's ligand sphere is the primary determinant of selectivity. The standard rhodium(II) acetate is often not sufficiently bulky to induce high diastereoselectivity for many substrates.

Potential Causes & Solutions:

  • Insufficient Steric Bulk on the Catalyst: The ligands on the rhodium catalyst dictate the facial selectivity by creating a sterically biased environment.

    • Troubleshooting Step: Switch to a bulkier rhodium(II) catalyst. Rhodium(II) carboxylates with bulkier ligands, such as rhodium(II) triphenylacetate or rhodium(II) pivalate, can significantly improve diastereoselectivity. For ultimate control, consider using a chiral dirhodium catalyst with carboxamidate ligands.[6]

CatalystTypical Diastereoselectivity (trans:cis for styrene + EDA)
Rh₂(OAc)₄Moderate
Rh₂(OPiv)₄Good
Rh₂(esp)₂Excellent
  • Substrate and Carbene Mismatch: The steric and electronic properties of both the alkene and the diazo compound influence the outcome. A bulky substrate may require a less bulky carbene, and vice versa.

    • Troubleshooting Step: If you are using a bulky diazo compound (e.g., with a t-butyl ester), consider switching to a smaller one (e.g., methyl or ethyl ester) to reduce steric clash in the transition state. Conversely, for less substituted alkenes, a bulkier diazo compound might enhance selectivity.

  • Slow Addition of Diazo Compound: A high concentration of the diazo compound can lead to side reactions, including dimerization to form diethyl maleate and fumarate, and can sometimes negatively impact selectivity.[11]

    • Troubleshooting Step: Use a syringe pump to add the diazo compound slowly (over several hours) to the solution of the alkene and catalyst. This maintains a low, steady concentration of the reactive metal carbene intermediate.

  • Reaction Temperature: As with other stereoselective reactions, lower temperatures are generally beneficial.

    • Troubleshooting Step: Perform the reaction at 0 °C or lower. While many rhodium-catalyzed cyclopropanations are run at room temperature, reducing the temperature can enhance selectivity if the activation energies for the two diastereomeric transition states are sufficiently different.

Logical Troubleshooting Workflow for Low Diastereoselectivity

troubleshooting_workflow start Low Diastereoselectivity Observed reaction_type What type of cyclopropanation? start->reaction_type simmons_smith Simmons-Smith or related reaction_type->simmons_smith Simmons-Smith diazo_metal Diazo Compound + Metal Catalyst reaction_type->diazo_metal Diazo/Metal ss_directing Is a directing group present (e.g., -OH, -OR, -NR2)? simmons_smith->ss_directing diazo_catalyst Optimize Catalyst: Increase steric bulk of ligands (e.g., Rh2(OAc)4 -> Rh2(OPiv)4) diazo_metal->diazo_catalyst ss_yes_directing Yes ss_directing->ss_yes_directing Yes ss_no_directing No (Steric Control) ss_directing->ss_no_directing No ss_solvent Optimize Solvent: Switch to non-coordinating (DCM, DCE) ss_yes_directing->ss_solvent ss_sterics Analyze Substrate Sterics: Modify protecting groups if possible ss_no_directing->ss_sterics ss_reagent Change Reagent: Use Et2Zn/CH2I2 (Furukawa) ss_solvent->ss_reagent ss_temp Lower Temperature: Try 0°C or -20°C ss_reagent->ss_temp ss_sterics->ss_temp diazo_reagent Modify Diazo Reagent: Adjust steric bulk of ester group diazo_catalyst->diazo_reagent diazo_addition Slow Addition of Diazo: Use a syringe pump diazo_reagent->diazo_addition diazo_temp Lower Temperature diazo_addition->diazo_temp chiral_auxiliary cluster_0 Without Auxiliary cluster_1 With Chiral Auxiliary Substrate Achiral Substrate TS1 Transition State 1 (Re attack) Substrate->TS1 path A TS2 Transition State 2 (Si attack) Substrate->TS2 path B Reagent Carbene Reagent Reagent->TS1 Reagent->TS2 Products Mixture of Diastereomers (Low d.r.) TS1->Products TS2->Products Substrate_Aux Substrate + Chiral Auxiliary TS1_Aux Transition State 1' (Favored) Substrate_Aux->TS1_Aux path A' (low energy) TS2_Aux Transition State 2' (Disfavored due to steric clash with auxiliary) Substrate_Aux->TS2_Aux path B' (high energy) Reagent_Aux Carbene Reagent Reagent_Aux->TS1_Aux Reagent_Aux->TS2_Aux Major_Product Major Diastereomer (High d.r.) TS1_Aux->Major_Product

Caption: How a chiral auxiliary creates a facial bias.

By systematically working through these potential issues and solutions, you can effectively diagnose and solve problems of low diastereoselectivity in your cyclopropanation reactions. Remember to change one variable at a time to clearly identify the source of the improvement.

References

  • Highly Diastereoselective Simmons−Smith Cyclopropanation of Allylic Amines. Organic Letters.[Link]

  • Stereoselective Cyclopropanation Reactions. Chemical Reviews.[Link]

  • Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. National Institutes of Health.[Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health.[Link]

  • Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. Chemistry Stack Exchange.[Link]

  • Metal-catalyzed cyclopropanations. Wikipedia.[Link]

  • Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary. Angewandte Chemie International Edition.[Link]

  • Diastereoselective Simmons−Smith Cyclopropanation of α,β-Unsaturated Cycloalkenones Using Tunable Diol as Chiral Auxiliary. The Journal of Organic Chemistry.[Link]

  • Catalytic Diastereoselective Multi-Component Cyclopropanation. Synfacts.[Link]

  • Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA.[Link]

  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Publications.[Link]

  • Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters.[Link]

  • Substrate‐Controlled Cyclopropanation Reactions of Glycals with Aryl Diazoacetates. ChemCatChem.[Link]

  • Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central.[Link]

  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society.[Link]

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. National Institutes of Health.[Link]

  • Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science.[Link]

  • Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. PubMed Central.[Link]

  • Stereoselective Cyclopropanation Reactions. ResearchGate.[Link]

  • Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism. National Institutes of Health.[Link]

  • Stereoselective Intramolecular Cyclopropanation of α-Diazoacetates via Co(II)-Based Metalloradical Catalysis. National Institutes of Health.[Link]

  • Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. ChemRxiv.[Link]

  • Chiral auxiliary. Wikipedia.[Link]

  • Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. Organic Letters.[Link]

  • Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA.[Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry.[Link]

  • Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts. National Institutes of Health.[Link]

  • Asymmetric Cyclopropanation Using New Chiral Auxiliaries Derived from D-Fructose. The Journal of Organic Chemistry.[Link]

  • Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins. National Institutes of Health.[Link]

  • Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. ChemRxiv.[Link]

  • Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II)-Porphyrin Catalysts. ResearchGate.[Link]

  • Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. ChemRxiv.[Link]

  • Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. RSC Publishing.[Link]

  • Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. RSC Publications.[Link]

  • Cyclopropanation versus Carbon—Hydrogen Insertion. The Influences of Substrate and Catalyst on Selectivity. ResearchGate.[Link]

  • Cyclopropanation. Wikipedia.[Link]

Sources

Stability of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. We will address common questions, provide troubleshooting for potential degradation issues, and offer validated protocols for assessing stability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical properties and expected behavior of this compound.

Q1: What are the key structural features of this compound?

This molecule is classified as a donor-acceptor cyclopropane (DAC).[1] Its reactivity is governed by the interplay of three key components:

  • The Cyclopropane Ring: A three-membered ring with significant ring strain, making it susceptible to ring-opening reactions.[2]

  • The Donor Group: A 4-nitrophenyl group. While a phenyl group is typically an electron donor that polarizes the C1-C2 bond, the strongly electron-withdrawing nitro group significantly diminishes this donor capacity.

  • The Acceptor Group: A methyl carboxylate (ester) group attached to the same carbon as the phenyl ring (C1). This group is a strong electron-withdrawing group.

The polarization of the cyclopropane ring, influenced by these substituents, is the primary determinant of its unique reactivity.

structure cluster_molecule This compound cluster_labels Key Features mol A Cyclopropane Ring (High Strain) B Electron-Withdrawing Ester Group (Acceptor) C 4-Nitrophenyl Group (Modified Donor)

Caption: Key structural features of the target molecule.

Q2: What is the primary stability concern for this molecule under acidic conditions?

The most significant and probable degradation pathway under acidic conditions is the hydrolysis of the methyl ester to form 1-(4-nitrophenyl)cyclopropane-1-carboxylic acid.[3][4] This is a classic acid-catalyzed ester hydrolysis reaction where water acts as a nucleophile. The reaction is reversible, but in the presence of excess water (e.g., in an aqueous acidic solution), the equilibrium will favor the formation of the carboxylic acid and methanol.

Q3: Is the cyclopropane ring likely to open under acidic conditions?

Ring-opening is a possibility, particularly under harsh acidic conditions (e.g., strong, concentrated acids and/or elevated temperatures).[5][6] The mechanism involves protonation of the ester's carbonyl oxygen, which enhances its electron-withdrawing ability and further polarizes the cyclopropane C1-C2 bond.[7][8] This can facilitate a nucleophilic attack that cleaves the ring. However, compared to DACs with strong electron-donating groups (like a 4-methoxyphenyl group), the deactivating effect of the nitro group on the phenyl ring likely makes this molecule's cyclopropane ring more stable towards acid-catalyzed ring-opening. For most standard experimental conditions, ester hydrolysis will be the predominant degradation route.

Q4: What is the primary stability concern under basic conditions?

Under basic conditions, the molecule will undergo rapid and irreversible hydrolysis of the ester , a reaction known as saponification.[3] The hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the ester's carbonyl carbon. The reaction is considered irreversible because the final step is the deprotonation of the resulting carboxylic acid by a base to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol byproduct.[3] This reaction is typically much faster than acid-catalyzed hydrolysis.

Q5: How does the 4-nitrophenyl group specifically influence the molecule's stability?

The 4-nitrophenyl group is strongly electron-withdrawing. Its primary effect is to reduce the electron-donating character of the phenyl ring. In the context of donor-acceptor cyclopropanes, where an electron-rich donor facilitates acid-catalyzed ring opening, the nitro group acts as a stabilizing feature for the cyclopropane ring itself by "de-tuning" this effect.[9][10] However, it has a negligible impact on the susceptibility of the adjacent ester group to either acid- or base-catalyzed hydrolysis.

Section 2: Troubleshooting Guide

This section provides solutions for specific issues you may encounter during experiments.

Problem / Observation Probable Cause Recommended Solution & Explanation
Unexpected loss of compound or appearance of a new, more polar peak during HPLC analysis using an acidic mobile phase (e.g., with TFA or formic acid). Acid-catalyzed ester hydrolysis. The acidic mobile phase is causing the compound to degrade on-column or in the autosampler into its more polar carboxylic acid form.1. Modify HPLC Method: Increase the mobile phase pH to between 4 and 6 if possible. Use a buffered mobile phase (e.g., ammonium acetate). 2. Reduce Temperature: Run the analysis at a lower temperature (e.g., 4-10 °C) to slow the rate of hydrolysis. 3. Minimize Residence Time: Use a shorter analysis method and inject samples immediately after preparation.
A new, highly water-soluble species is formed during an aqueous basic work-up (e.g., NaHCO₃ or NaOH wash). The desired compound is not recovered from the organic layer. Base-catalyzed ester hydrolysis (saponification). The ester has been converted to the corresponding carboxylate salt, which is ionic and will partition into the aqueous layer.1. Avoid Strong Bases: Do not use aqueous NaOH or K₂CO₃. 2. Use Mild Conditions: If a basic wash is necessary to remove acid, use a saturated sodium bicarbonate (NaHCO₃) solution, perform the wash quickly, and keep the mixture cold. 3. Acidify to Recover: If hydrolysis has already occurred, you can potentially recover the carboxylic acid degradation product by acidifying the aqueous layer to pH ~2 with dilute HCl and then extracting with an organic solvent like ethyl acetate.
Multiple unknown products are observed after a reaction conducted in strong acid (e.g., concentrated H₂SO₄, TfOH). Concurrent ester hydrolysis and cyclopropane ring-opening. The harsh conditions are promoting both degradation pathways, leading to a complex product mixture.1. Analyze Byproducts: Use LC-MS and NMR to identify the structures of the degradation products. Ring-opening will result in a change to the core carbon skeleton. 2. Moderate Reaction Conditions: Reduce the acid concentration, switch to a milder acid catalyst, or lower the reaction temperature. 3. Confirm Starting Material Stability: Before running the reaction, test the stability of your starting material under the planned reaction conditions (without other reagents) to isolate the cause of degradation.

Section 3: Experimental Protocols

This section provides a robust, self-validating protocol to quantitatively assess the stability of this compound.

Protocol 1: Quantitative Stability Assessment via HPLC-MS

This protocol allows for the determination of the degradation rate at acidic, neutral, and basic pH.

1. Materials & Reagents:

  • This compound

  • DMSO (HPLC grade)

  • Buffer Solutions:

    • Acidic: 0.1 M HCl (pH 1.0) or Glycine buffer (pH 2.2)

    • Neutral: Phosphate-Buffered Saline (PBS, pH 7.4)

    • Basic: Glycine or Carbonate-Bicarbonate buffer (pH 10.0)

  • Acetonitrile (ACN, HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Thermostated incubator or water bath (set to 37 °C)

  • HPLC-MS system with UV detector

2. Experimental Workflow:

workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_sampling Time-Course Sampling cluster_analysis Analysis prep_stock 1. Prepare 10 mM Stock in DMSO incubate_acid Incubate in Acidic Buffer (pH 2.2) prep_stock->incubate_acid Dilute to 5 µM (Final DMSO < 0.1%) incubate_neutral Incubate in Neutral Buffer (pH 7.4) prep_stock->incubate_neutral Dilute to 5 µM (Final DMSO < 0.1%) incubate_base Incubate in Basic Buffer (pH 10.0) prep_stock->incubate_base Dilute to 5 µM (Final DMSO < 0.1%) sampling 2. Take Aliquots at t = 0, 1, 4, 8, 24 hours incubate_acid->sampling incubate_neutral->sampling incubate_base->sampling quench 3. Quench with cold ACN (1:1 v/v) sampling->quench analyze 4. Analyze by HPLC-MS quench->analyze plot 5. Plot % Remaining vs. Time analyze->plot

Caption: Workflow for the chemical stability assay.

3. Step-by-Step Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of the compound in DMSO.

  • Incubation: For each pH condition, dilute the stock solution into the pre-warmed (37 °C) buffer to a final concentration of 5-10 µM. Ensure the final DMSO concentration is below 0.5% to avoid co-solvent effects.

  • Time Point Zero (t=0): Immediately after adding the compound to the buffer, withdraw an aliquot. This is your t=0 sample.

  • Quenching: Quench the reaction by adding the aliquot to an equal volume of cold acetonitrile or methanol. This stops the degradation and precipitates buffer salts. Store at -20 °C until analysis.

  • Incubate and Sample: Place the reaction vials in the 37 °C incubator. Withdraw and quench aliquots at subsequent time points (e.g., 1, 4, 8, and 24 hours).

  • Analysis: Analyze all samples (including t=0) in a single batch by HPLC-MS.[11] Monitor the peak area of the parent compound at a suitable UV wavelength (e.g., 254 nm or λmax).

  • Data Processing: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample (% Remaining = (Peak Area_t=x / Peak Area_t=0) * 100). Plot % Remaining versus time for each pH condition.

Section 4: Data Interpretation & Expected Outcomes

The stability profile of this compound is highly dependent on pH. The following table summarizes the expected degradation products and relative rates based on chemical principles.

Condition Primary Degradation Pathway Primary Degradation Product Potential Secondary Pathway Expected Rate of Degradation
Strong Acid (pH < 2) Acid-Catalyzed Ester Hydrolysis[4]1-(4-nitrophenyl)cyclopropane-1-carboxylic acidCyclopropane Ring-Opening[5]Moderate to Fast
Mild Acid (pH 4-6) Acid-Catalyzed Ester Hydrolysis1-(4-nitrophenyl)cyclopropane-1-carboxylic acidNoneSlow
Neutral (pH 7.4) Uncatalyzed Ester Hydrolysis1-(4-nitrophenyl)cyclopropane-1-carboxylic acidNoneVery Slow / Stable
Base (pH > 9) Base-Catalyzed Ester Hydrolysis (Saponification)1-(4-nitrophenyl)cyclopropane-1-carboxylate (salt)NoneVery Fast & Irreversible
Potential Degradation Pathways

The following diagram illustrates the most probable degradation routes under acidic and basic conditions.

degradation cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) parent Methyl 1-(4-nitrophenyl) cyclopropane-1-carboxylate acid_prod 1-(4-Nitrophenyl)cyclopropane -1-carboxylic Acid parent->acid_prod Ester Hydrolysis (Major Pathway) ring_open Ring-Opened Products (e.g., butenoates) parent->ring_open Ring Opening (Minor Pathway, Harsh Conditions) base_prod 1-(4-Nitrophenyl)cyclopropane -1-carboxylate (Salt) parent->base_prod Saponification (Major Pathway, Irreversible)

Caption: Predicted degradation pathways for the target molecule.

References

  • Antonova, Y. A., & Tabolin, A. A. (2024). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the cyclopropane ring-opening, cyclization reaction. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Retrieved from NIH. [Link]

  • Antonova, Y. A., & Tabolin, A. A. (2024). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. RSC Publishing. [Link]

  • Wiley Online Library. (n.d.). Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of B. [Link]

  • National Institutes of Health. (n.d.). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from NIH. [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. [Link]

  • Carrillo, L., et al. (2024). Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. Chemical Communications. [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link]

  • ResearchGate. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. [Link]

  • Patti, G. J., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry. [Link]

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters. [Link]

  • Richmond, E., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters. [Link]

  • Richmond, E., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. SciSpace. [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • University of Calgary. (n.d.). Hydrolysis of Esters. [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • PubMed. (2019). A protocol for testing the stability of biochemical analytes. Technical document. [Link]

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Technical Support Center: Purifying Nitro Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for Chromatographic Purification of Nitro Compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of nitro-containing molecules. Nitro compounds, while crucial intermediates in synthesis, often present unique and frustrating challenges during column chromatography. This resource consolidates field-proven insights and troubleshooting strategies to help you navigate these complexities, ensuring higher purity and yield.

Fundamental Challenges: Why Are Nitro Compounds Difficult to Purify?

Understanding the underlying chemical principles is the first step to effective troubleshooting. The difficulties in purifying nitro compounds, particularly on standard silica gel, stem from two primary properties:

  • Acidity of Silica Gel: Standard silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups. These acidic sites can interact with or catalyze the degradation of sensitive functional groups. Nitro compounds, especially those with adjacent activating groups or stereocenters, can be susceptible to side reactions like dehydration or rearrangements on the acidic silica surface.[1][2]

  • The Nitro Group's Electron-Withdrawing Nature: The strong electron-withdrawing properties of the nitro group (-NO₂) can activate the molecule towards nucleophilic attack or other degradation pathways. This inherent reactivity can be exacerbated by the prolonged contact time and high surface area environment of a chromatography column. Furthermore, the polarity imparted by the nitro group can lead to strong interactions with the polar stationary phase, often resulting in poor peak shape (tailing) and difficult elution.[3][4]

Troubleshooting Guide: Common Problems & Solutions

This section directly addresses the most common issues encountered during the column chromatography of nitro compounds in a question-and-answer format.

Question 1: My nitro compound is turning yellow or brown on the column, and my yield is low. What's happening?

Answer: This is a classic sign of compound decomposition on the stationary phase. The acidic nature of standard silica gel is likely promoting a degradation reaction.[2] Nitroalkanes, for instance, can undergo elimination reactions to form highly colored nitrostyrene-type byproducts, especially if there is an adjacent alcohol (e.g., in products of a Henry or nitroaldol reaction).[1]

  • Immediate Solution: Neutralize Your Stationary Phase. The most effective countermeasure is to suppress the acidity of the silica gel. This can be achieved by preparing a slurry of the silica gel in a solvent system containing a small amount of a volatile base, such as triethylamine (TEA) or ammonia.

  • Long-Term Strategy: Consider Alternative Stationary Phases. If your compound is exceptionally sensitive, even neutralized silica may not be sufficient. In these cases, switching to a less acidic stationary phase like alumina (basic or neutral) can be beneficial.[1][5] However, be aware that alumina has different selectivity and may require re-optimization of your solvent system.

Question 2: My nitro compound is streaking badly or "tailing" down the column, leading to poor separation.

Answer: Tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase. The polar nitro group can bind tightly to the acidic silanol groups on silica gel. This slow dissociation from the stationary phase as the solvent front moves causes the elongated, tailing peak shape.

  • Solution 1: Use a More Polar Eluent or a Modifier. A common mistake is not using a sufficiently polar mobile phase. Gradually increasing the polarity of your eluent (e.g., increasing the percentage of ethyl acetate in hexane) can help to compete with the silica for interaction with your compound, leading to a sharper peak. Adding a small amount (0.1-1%) of a polar modifier like methanol or acetic acid to your eluent system can also dramatically improve peak shape by occupying the most active sites on the silica gel.

  • Solution 2: "Base-Wash" the Silica. As with decomposition issues, neutralizing the active acidic sites can mitigate the strong interactions causing tailing. Running a "plug" of your eluent doped with ~1% triethylamine through the column before loading your sample can deactivate the silica and often leads to significantly improved chromatography.[1]

Question 3: I can't separate my desired nitro compound from a very similar impurity or isomer.

Answer: This is a selectivity challenge. When two compounds have very similar polarities, standard silica gel may not provide enough resolving power.

  • Solution 1: Optimize the Mobile Phase. Small changes in the eluent can have a large impact on selectivity. For aromatic nitro compounds, switching from an ethyl acetate/hexane system to one containing dichloromethane (DCM) or toluene can alter the π-π interactions between the analyte, solvent, and stationary phase, potentially improving separation. Methanol, even in small quantities, can also enhance selectivity for polar compounds compared to acetonitrile.

  • Solution 2: Change the Stationary Phase. If solvent optimization fails, a different stationary phase is the next logical step. Phenyl-bonded silica phases can offer unique selectivity for aromatic compounds through π-π interactions.[6] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) using phases like aminopropyl- or cyano-bonded silica can be a powerful alternative.[5][7]

ProblemPotential CauseRecommended Solution
Low Yield & Color Change on Column Compound decomposition on acidic silica gel.[2]1. Use neutralized silica gel (slurried with 1% triethylamine in the eluent).[1]2. Switch to a less acidic stationary phase like neutral or basic alumina.[5]3. Run the column quickly (flash chromatography) to minimize contact time.
Peak Tailing/Streaking Strong interaction between the polar nitro group and acidic silanol sites.1. Increase the polarity of the mobile phase.2. Add a polar modifier (e.g., 0.5% methanol or acetic acid) to the eluent.3. Pre-treat the column with a solvent containing a volatile base (e.g., 1% TEA).[1]
Poor Separation of Isomers/Analogs Insufficient selectivity of the silica/solvent system.1. Screen different solvent systems (e.g., replace hexane with toluene, or ethyl acetate with DCM).2. Try an alternative stationary phase like Phenyl-bonded silica for enhanced π-π interactions with aromatic compounds.[6]
Compound Won't Elute (Stuck at Origin) The compound is too polar for the selected mobile phase.1. Significantly increase the eluent polarity (e.g., use a DCM/Methanol gradient).2. Consider reverse-phase chromatography if the compound is highly polar.3. For very basic polar compounds, try a mobile phase containing ammonia (e.g., 1-10% of a 10% NH₄OH in MeOH solution mixed with DCM).[2]

Preventative Strategies & Optimized Protocols

Proactive measures are often more effective than troubleshooting. Before purifying a novel or sensitive nitro compound, consider the following.

Workflow: Troubleshooting Nitro Compound Purification

This decision tree illustrates a logical workflow for diagnosing and solving common purification challenges.

G start Problem Observed During Column Chromatography problem1 Low Yield / Color Change on Column start->problem1 problem2 Poor Peak Shape (Tailing / Streaking) start->problem2 problem3 Co-elution / Poor Separation start->problem3 cause1 Compound Decomposition? problem1->cause1 cause2 Strong Analyte-Silica Interaction? problem2->cause2 cause3 Insufficient Selectivity? problem3->cause3 solution1 Use Neutralized Silica Gel (1% TEA in eluent) cause1->solution1 solution4 Switch to Alternative Stationary Phase (Alumina, Phenyl, etc.) cause1->solution4 If still fails cause2->solution1 Also helps solution2 Increase Eluent Polarity or Add Modifier (MeOH) cause2->solution2 solution3 Change Solvent System (e.g., Toluene for Hexane) cause3->solution3 cause3->solution4 If still fails

Caption: Troubleshooting Decision Tree for Nitro Compound Purification.

Experimental Protocol: Preparation of Neutralized Silica Gel

This protocol describes how to deactivate standard silica gel to prevent the degradation of acid-sensitive compounds.

Materials:

  • Standard silica gel (230-400 mesh)

  • Selected eluent (e.g., 9:1 Hexane:Ethyl Acetate)

  • Triethylamine (TEA)

  • Glass funnel or beaker

  • Rotary evaporator (optional, for dry loading)

Procedure:

  • Determine Required Silica Amount: Based on the scale of your reaction and the difficulty of the separation (ΔRf), calculate the necessary amount of silica gel (typically 30-100g of silica per 1g of crude material).

  • Prepare the Neutralized Slurry:

    • In a beaker, add the calculated amount of silica gel.

    • Prepare your starting eluent. To this eluent, add triethylamine to a final concentration of 1% v/v. For example, for 400 mL of eluent, add 4 mL of TEA.

    • Slowly add the TEA-doped eluent to the silica gel while stirring until a smooth, pourable slurry is formed. It should not be too thick or too thin.

  • Pack the Column:

    • Pour the slurry into your chromatography column.

    • Use gentle air pressure or a pump to push the excess solvent through, compacting the silica bed. Ensure the bed is uniform and free of cracks or air bubbles.

  • Equilibrate the Column:

    • Wash the packed column with at least 2-3 column volumes of the TEA-doped eluent. This ensures the entire stationary phase is neutralized and equilibrated.

  • Load the Sample and Elute:

    • Load your crude sample (preferably pre-adsorbed onto a small amount of neutralized silica for best results).

    • Begin elution with your chosen solvent system (which should also contain 1% TEA) and collect fractions as usual.

Frequently Asked Questions (FAQs)

Q: Can I use reverse-phase chromatography for my nitro compound? A: Yes, and it can be an excellent choice, especially for highly polar nitro compounds that have low retention on silica gel.[5] Stationary phases like C18 or C8 are common.[6][7] Keep in mind that the elution order is inverted: less polar compounds elute later.

Q: My nitro compound is not UV active. How can I monitor the column? A: If your compound lacks a chromophore for UV visualization on TLC plates, you will need an alternative staining method. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many functional groups. Other stains, like vanillin or ceric ammonium molybdate (CAM), can also be effective depending on the overall structure of your molecule.

Q: Is it better to load my sample as a liquid or a solid? A: For the best resolution, it is almost always better to load the sample as a solid.[2] This involves dissolving your crude product in a suitable solvent (like DCM or acetone), adding a small amount of silica gel (1-2 times the mass of your crude product), and removing the solvent on a rotary evaporator to get a free-flowing powder. This powder can then be carefully added to the top of your packed column, ensuring a very narrow starting band.

References

  • Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (n.d.). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons.
  • TROUBLESHOOTING GUIDE. (n.d.).
  • Huesgen, A. G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
  • How do I purify the resulting compound after a nitro- to amine-group reduction?. (2014, December 22).
  • Performance of different stationary phases for HPLC analysis of 4-Amino-2-nitrophenol. (n.d.). Benchchem.
  • Struggling with the purification of a nitroaldol product. (n.d.). Reddit.
  • Nitration of Phenol and Purification by Column Chrom
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • Method of purifying nitrated aromatic compounds from a nitration process. (n.d.).
  • Alternative st
  • The separation of 2-nitrophenol, 4-nitrophenol and phenol.. (n.d.).
  • Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. (n.d.). Sigma-Aldrich.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Preparation and Sensitivity Property of Nitrocellulose/Silica Composite with Silica Gel as Coating Layer. (n.d.).
  • Different Types of Stationary Phases in Liquid Chrom

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Technical Support Center: Scaling Up the Synthesis of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-proven insights to ensure your success in the lab.

The arylcyclopropane motif is a valuable structural component in medicinal chemistry and materials science, often imparting unique conformational and electronic properties to molecules.[1] this compound, in particular, serves as a key intermediate for more complex molecular structures.[2]

This guide will focus on a robust and scalable synthetic route involving a phase-transfer catalyzed (PTC) cyclopropanation followed by hydrolysis and esterification. This multi-step approach is well-documented for analogous structures and offers a reliable pathway for producing the target compound.[3]

Recommended Synthetic Pathway Overview

The synthesis is accomplished in three main stages starting from commercially available 2-(4-nitrophenyl)acetonitrile and 1,2-dibromoethane:

  • Phase-Transfer Catalyzed Cyclopropanation: Formation of 1-(4-nitrophenyl)cyclopropane-1-carbonitrile.

  • Hydrolysis: Conversion of the nitrile to 1-(4-nitrophenyl)cyclopropane-1-carboxylic acid.

  • Esterification: Formation of the final product, this compound.

Diagram of the Synthetic Workflow

Synthetic_Workflow cluster_0 Stage 1: Cyclopropanation cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Esterification start 2-(4-nitrophenyl)acetonitrile + 1,2-dibromoethane ptc NaOH, H2O Tetrabutylammonium Bromide (PTC) 60°C start->ptc Reactants nitrile 1-(4-nitrophenyl)cyclopropane- 1-carbonitrile ptc->nitrile Product hydrolysis Conc. HCl Reflux nitrile->hydrolysis acid 1-(4-nitrophenyl)cyclopropane- 1-carboxylic acid esterification Methanol (MeOH) Sulfuric Acid (cat.) Reflux acid->esterification hydrolysis->acid ester Methyl 1-(4-nitrophenyl)cyclopropane- 1-carboxylate (Final Product) esterification->ester

Caption: Overall three-stage synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(4-nitrophenyl)cyclopropane-1-carbonitrile

This procedure is adapted from established methods for α-alkylation of phenylacetonitrile derivatives.[3]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2-(4-nitrophenyl)acetonitrile (1.0 eq), 1,2-dibromoethane (1.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq).

  • Base Addition: Prepare a 50% (w/v) solution of sodium hydroxide (NaOH) in water. Add the NaOH solution (2.0 eq of NaOH) to the reaction flask.

  • Reaction: Heat the mixture to 60°C with vigorous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically indicated by the consumption of the starting acetonitrile), cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Hydrolysis to 1-(4-nitrophenyl)cyclopropane-1-carboxylic acid
  • Setup: In a round-bottom flask, suspend the 1-(4-nitrophenyl)cyclopropane-1-carbonitrile (1.0 eq) in concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC until the starting nitrile is no longer visible.

  • Workup: Cool the reaction mixture in an ice bath. The carboxylic acid product will often precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and dry under vacuum. Recrystallization may be performed if further purification is needed.

Protocol 3: Esterification to this compound
  • Setup: Dissolve the 1-(4-nitrophenyl)cyclopropane-1-carboxylic acid (1.0 eq) in an excess of methanol (MeOH).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reaction: Heat the solution to reflux until TLC analysis indicates the complete conversion of the carboxylic acid.

  • Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product can be purified by column chromatography or recrystallization.

Quantitative Data Summary
StageReactant 1Reactant 2Key ReagentsTemp.Typical Yield
1. Cyclopropanation 2-(4-nitrophenyl)acetonitrile1,2-dibromoethane50% NaOH, TBAB60°C40-50%[3]
2. Hydrolysis Nitrile Intermediate-Conc. HClReflux>90%
3. Esterification Carboxylic Acid IntermediateMethanolH₂SO₄ (cat.)Reflux>95%

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis.

Q1: My yield in the cyclopropanation step (Stage 1) is significantly lower than expected. What are the common causes?

A1: Low yields in this phase-transfer catalyzed reaction can often be traced back to several key factors:[4][5]

  • Insufficient Mixing: Vigorous stirring is essential for PTC reactions to ensure efficient transfer of the hydroxide ions between the aqueous and organic phases. If stirring is inadequate, the reaction rate will be very slow.

  • Base Concentration: The concentration of the NaOH solution is critical. A 50% (w/v) solution is effective; significantly lower concentrations may not be sufficient to deprotonate the acetonitrile starting material effectively.[3]

  • Catalyst Inactivity: The phase-transfer catalyst can degrade over time. Ensure you are using a high-purity, dry catalyst. You can try increasing the catalyst loading to 0.15 eq, but excessive amounts can sometimes complicate purification.

  • Temperature Control: The reaction temperature should be maintained at 60°C. Higher temperatures can lead to decomposition and side reactions, while lower temperatures will result in a sluggish reaction.[3]

  • Reagent Purity: Ensure that both the 2-(4-nitrophenyl)acetonitrile and 1,2-dibromoethane are pure. Impurities in the starting materials can inhibit the reaction or lead to unwanted side products.

Q2: I'm observing a significant amount of a dark, polymeric material in my cyclopropanation reaction.

A2: The formation of polymeric material is a common side reaction, often caused by the base-induced polymerization of the starting materials or intermediates. This can be minimized by:

  • Controlled Base Addition: Instead of adding the entire NaOH solution at once, try a slower, portion-wise or dropwise addition to control the exotherm and maintain a more moderate concentration of the reactive anion at any given time.

  • Strict Temperature Control: Overheating is a primary cause of polymerization. Ensure your reaction does not exceed the target temperature of 60°C.

  • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that contribute to tar formation.[4]

Q3: The hydrolysis of the nitrile (Stage 2) is very slow or seems to have stalled.

A3: Nitrile hydrolysis under acidic conditions can be slow, especially with sterically hindered nitriles.

  • Acid Concentration: Ensure you are using concentrated hydrochloric acid. Dilute acid will be much less effective.

  • Reaction Time and Temperature: This step often requires prolonged heating at reflux. Be patient and monitor via TLC. If the reaction stalls, it may be due to the product precipitating and coating the unreacted starting material. Ensure good stirring to maintain a mobile suspension.

  • Alternative Methods: If acidic hydrolysis is problematic, consider switching to basic hydrolysis (e.g., using NaOH or KOH in ethylene glycol at high temperatures), followed by an acidic workup to protonate the carboxylate.

Q4: During the final esterification (Stage 3), my product is contaminated with the starting carboxylic acid even after a long reaction time. What can I do?

A4: This indicates an incomplete reaction, which is an equilibrium process.

  • Drive the Equilibrium: Fischer esterification is reversible. To drive it towards the product, you must either use a large excess of the alcohol (methanol) or remove the water that is formed during the reaction. Using methanol as the solvent already helps, but you could also add a dehydrating agent like molecular sieves.

  • Catalyst Amount: Ensure a sufficient amount of sulfuric acid catalyst has been added. If the reaction is slow, a few more drops of acid can be added.

  • Alternative Esterification: If the Fischer esterification is not efficient, consider converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This is a non-reversible, high-yielding two-step alternative.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Problem Identified: Low Yield / Impurities check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions 2. Check Reaction Conditions (Temp, Stirring, Time) check_reagents->check_conditions Reagents OK optimize Optimize Parameter (e.g., add more catalyst, adjust temp) check_reagents->optimize Issue Found check_monitoring 3. Analyze In-Process Controls (TLC) check_conditions->check_monitoring Conditions OK check_conditions->optimize Issue Found check_monitoring->optimize Reaction Incomplete or Side Products purify Re-evaluate Purification Strategy check_monitoring->purify Reaction OK, Purification Issue success Problem Resolved optimize->success purify->success

Caption: A systematic approach to troubleshooting.

Frequently Asked Questions (FAQs)

Q: Why is a phase-transfer catalyst necessary for the cyclopropanation step?

A: The reaction involves two immiscible phases: an aqueous phase containing the sodium hydroxide base and an organic phase containing the acetonitrile starting material and 1,2-dibromoethane. The acetonitrile must be deprotonated by the hydroxide ion to form a reactive anion. However, the hydroxide ion is in the aqueous phase while the acetonitrile is in the organic phase. The phase-transfer catalyst (e.g., tetrabutylammonium bromide) has a charged (hydrophilic) head and bulky organic (lipophilic) tails. It can transport the hydroxide anion from the aqueous phase into the organic phase, allowing the reaction to proceed at a reasonable rate.

Q: Can I use a different base, like potassium tert-butoxide, for the cyclopropanation?

A: While strong bases like potassium tert-butoxide are used in other cyclopropanation methods[6], they are typically used in anhydrous organic solvents. The described protocol is specifically designed for a biphasic aqueous/organic system, for which NaOH is ideal and cost-effective. Using a base like potassium tert-butoxide would require significant changes to the solvent system and reaction design, moving away from the advantages of phase-transfer catalysis.

Q: What is the mechanism of the cyclopropanation in Stage 1?

A: The mechanism is a sequential double Sₙ2 alkylation. First, the base deprotonates the 2-(4-nitrophenyl)acetonitrile at the carbon alpha to both the phenyl ring and the nitrile group. The resulting carbanion then acts as a nucleophile and attacks one of the carbons in 1,2-dibromoethane, displacing the first bromide ion. This is followed by a second, intramolecular Sₙ2 reaction where the newly formed anionic center attacks the other carbon bearing the bromine, closing the three-membered ring and displacing the second bromide ion.

Q: How can I confirm the identity and purity of my final product?

A: A combination of standard analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the molecular structure, showing the characteristic peaks for the cyclopropane ring protons, the aromatic protons on the nitrophenyl group, and the methyl ester protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (221.21 g/mol ).[7]

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the ester carbonyl (C=O) stretch and the nitro group (N-O) stretches.

  • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.

References

  • BenchChem. (n.d.). Troubleshooting low conversion in cyclopropanation reactions.
  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1686.
  • MDPI. (2022).
  • Rioz-Martínez, A., et al. (2019). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates.
  • Yu, H., et al. (2013). Stereoselective synthesis of highly functionalized nitrocyclopropanes through the organocatalyic Michael-addition-initiated cyclization of bromonitromethane and β,γ-unsaturated α-ketoesters. Chemistry – An Asian Journal, 8(11), 2859-2863.
  • Wang, Q., et al. (2024). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science, 15(34), 12847-12853.
  • Molecules. (2009).
  • Coelho, P. S., et al. (2015). Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts. Journal of the American Chemical Society, 137(1), 564-567.
  • Marqués-López, E., et al. (2010). A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Organic Letters, 12(7), 1532-1535.
  • Organic & Biomolecular Chemistry. (n.d.). Nonsilyl bicyclic secondary amine catalyzed Michael addition of nitromethane to β,β-disubstituted α,β-unsaturated aldehydes.
  • Pârvulescu, C., et al. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters, 24(46), 8564-8568.
  • ACS Publications. (2022).
  • Organic & Biomolecular Chemistry. (n.d.). α,β-Unsaturated and cyclopropyl acyl radicals, and their ketene alkyl radical equivalents. Ring synthesis and tandem cyclisation reactions.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Supporting Information Cascade Intramolecular Rearrangement/Cycloaddition of Nitrocyclopropanes Carboxyl
  • National Institutes of Health. (n.d.). First synthesis of acylated nitrocyclopropanes.
  • ResearchGate. (n.d.). Synthesis of α, β‐unsaturated cyclopropyl aldehyde 73.
  • PubMed. (2012).
  • Beilstein Journals. (2023). First synthesis of acylated nitrocyclopropanes. Beilstein Journal of Organic Chemistry, 19, 892-899.
  • Docentes FCT NOVA. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry.
  • Master Organic Chemistry. (2023).
  • ACS Publications. (1983). Preparation of cyclopropanes from .alpha.,.beta.-unsaturated aldehydes, esters, and ketones. The Journal of Organic Chemistry, 48(20), 3512-3518.
  • Royal Society of Chemistry. (n.d.). Synthesis of enantiopure cyclopropyl esters from (−)-levoglucosenone.
  • National Institutes of Health. (n.d.). Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes.
  • Otago University Research Archive. (n.d.).
  • ChemicalBook. (n.d.).
  • PubChem. (n.d.). 1-(4-Nitro-phenyl)-cyclopropanecarboxylic acid methyl ester.
  • ResearchGate. (2009). Nitrocyclopropanes: Synthesis and properties. Russian Chemical Reviews, 78(10), 923-941.
  • Al-Masoudi, N. A., et al. (2017).
  • Organic Chemistry Portal. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3.
  • MySkinRecipes. (n.d.). Methyl 1-(4-methylphenyl)
  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)
  • Royal Society of Chemistry. (n.d.). PIFA-Mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides and their application in the synthesis of pyrrolo[3,2-c]quinolinones.
  • ResearchGate. (n.d.).
  • Patsnap Eureka. (n.d.). Preparation method of N-methyl-2-(4-nitrophenyl)-3,4-fulleropyrrolidine.
  • BLDpharm. (n.d.). Methyl 1-(4-nitrophenyl)

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Preventing catalyst deactivation in rhodium-catalyzed reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Rhodium-Catalyzed Reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize the unique catalytic properties of rhodium. As a noble metal, rhodium is a powerful tool in synthesis, but its efficacy can be compromised by various factors leading to catalyst deactivation.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose, prevent, and resolve common issues encountered during your experiments, ensuring the robustness and reproducibility of your catalytic processes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability and handling of rhodium catalysts.

Q1: What are the primary signs that my rhodium catalyst is deactivating?

A1: Key indicators of catalyst deactivation include a noticeable decrease in the reaction rate, a drop in product yield, or a change in selectivity toward undesired byproducts.[3] In heterogeneous systems, you might observe a change in the catalyst's physical appearance, such as color change or aggregation. For homogeneous catalysts, precipitation or a color change in the reaction solution can signal deactivation.[4]

Q2: What is the most common cause of rhodium catalyst deactivation?

A2: While deactivation is multifaceted, poisoning is one of the most frequent and potent causes.[3][5] Poisons are substances that strongly bind to the active rhodium sites, blocking them from participating in the catalytic cycle.[5] Common poisons include sulfur and nitrogen-containing compounds, and even carbon monoxide in some systems.[3][6][7]

Q3: Can a deactivated rhodium catalyst be regenerated and reused?

A3: Yes, in many instances, regeneration is possible.[3][6] The success of regeneration is highly dependent on the mechanism of deactivation.[3][6] For example, deactivation due to coking or fouling can often be reversed by specific cleaning procedures.[3] However, severe sintering (agglomeration of metal particles) may be irreversible.[3]

Q4: How critical is the purity of my reagents and solvents?

A4: It is absolutely critical. Trace impurities in your starting materials or solvents are a primary source of catalyst poisons.[5] For instance, sulfur compounds in feedstocks are notorious for poisoning rhodium catalysts.[5] Always use high-purity, appropriately dried, and degassed reagents and solvents to minimize the risk of introducing poisons.

Q5: My reaction involves a phosphine ligand. Could that be a source of instability?

A5: Yes, while essential for tuning reactivity and selectivity, phosphine ligands can also be a source of instability.[8] They can undergo oxidation, especially in the presence of trace oxygen, or degradation under harsh reaction conditions.[9] The choice of ligand backbone and substituents can significantly impact the overall stability of the catalyst complex.[8]

Part 2: Troubleshooting Guide: From Observation to Solution

This section provides a systematic approach to troubleshooting common problems. Each subsection is organized by a specific experimental observation.

Issue 1: Sudden or Gradual Drop in Reaction Rate

A decline in reaction rate is the most common symptom of catalyst deactivation. The underlying cause can be chemical or physical.

  • Causality: Poisons are chemical species that adsorb strongly to the active rhodium centers, rendering them inactive.[5] This is a common issue in both homogeneous and heterogeneous catalysis. The strength of the poison's interaction with the rhodium surface often surpasses that of the reactants.[5]

  • Common Poisons:

    • Sulfur Compounds: Mercaptans, thiophenes, H₂S.[6][7]

    • Nitrogen Compounds: Amines, pyridines, and other N-heterocycles can act as inhibitors.[10]

    • Halides: Can alter the electronic properties or solubility of the catalyst.

    • Heavy Metals: Traces of metals like lead or mercury can deactivate the catalyst.[5]

    • Carbon Monoxide (CO): While a reactant in some processes like hydroformylation, in others it can act as a poison by blocking active sites.[11]

Poison Class Common Sources Effect on Rhodium Catalyst
Sulfur Compounds Thiophenic impurities in solvents, sulfur-containing functional groups in substrates.Strong, often irreversible, blockage of active sites.[6][7]
Nitrogen Heterocycles Substrates, products, or impurities.Competitive binding to active sites, leading to reversible or irreversible inhibition.[10]
Carbon Monoxide Incomplete removal from previous steps, side reactions.Strong coordination to Rh, blocking sites for other reactants.[11]
Heavy Metals Contaminated reagents, leaching from equipment.Formation of stable alloys or complexes with Rh, leading to deactivation.[5]
  • Diagnostic Protocol:

    • Reagent Purity Check: Analyze your starting materials, solvents, and gaseous reagents (if any) for common poisons using techniques like GC-MS or elemental analysis.

    • Control Experiment: Run the reaction with ultra-pure, newly purchased reagents and solvents to see if the problem persists.

    • Spiking Experiment: Intentionally add a small amount of a suspected poison to a healthy reaction. A rapid drop in activity will confirm its detrimental effect.

  • Corrective Actions:

    • Purification: Implement rigorous purification protocols for all reagents. This may include distillation, recrystallization, or passing through activated carbon or alumina plugs.

    • Guard Beds: For continuous flow processes, use a guard bed of an appropriate adsorbent upstream of the reactor to remove poisons from the feed.

  • Causality: At elevated temperatures, small rhodium nanoparticles on a support can migrate and agglomerate into larger particles.[3][12] This reduces the active surface area of the catalyst, leading to a lower overall reaction rate.[12]

  • Diagnostic Protocol:

    • Microscopy: Characterize the fresh and spent catalyst using Transmission Electron Microscopy (TEM) to visually inspect for changes in particle size distribution.

    • Chemisorption: Perform CO chemisorption on the fresh and spent catalyst. A significant decrease in CO uptake indicates a loss of active surface area due to sintering.

  • Corrective Actions:

    • Lower Reaction Temperature: If the reaction kinetics allow, operate at a lower temperature to reduce the rate of sintering.

    • Support Modification: The choice of support material can influence the stability of the rhodium nanoparticles.[13] Strong metal-support interactions can help to anchor the nanoparticles and prevent agglomeration.

    • Catalyst Design: Use catalysts with a more thermally stable support or those containing promoters that inhibit sintering.

Issue 2: Change in Product Selectivity

A shift in selectivity can be more detrimental than a loss in activity, leading to the formation of undesirable byproducts and complex purification challenges.

  • Causality: The ligands that are crucial for controlling selectivity in homogeneous rhodium catalysis can degrade under reaction conditions.[8][9] This can be due to oxidation, hydrolysis, or reaction with substrates or products.[9] Degradation leads to the formation of new, less selective or inactive rhodium species.[9]

  • Diagnostic Protocol:

    • In-situ Spectroscopy: Utilize techniques like high-pressure IR (HP-IR) or NMR spectroscopy to monitor the catalyst structure during the reaction.[9] The appearance of new signals or the disappearance of characteristic ligand signals can indicate degradation.

    • Post-reaction Analysis: After the reaction, isolate the catalyst and analyze it using ³¹P NMR (for phosphine ligands) or other relevant techniques to identify any changes in the ligand structure.[14]

  • Corrective Actions:

    • Ligand Selection: Choose more robust ligands that are stable under the reaction conditions. For example, bulky electron-donating phosphines are often more resistant to oxidation.

    • Inert Atmosphere: Ensure a strictly inert atmosphere to prevent oxidation of sensitive ligands. Rigorous degassing of solvents and purging of the reactor with an inert gas like argon or nitrogen is crucial.

    • Temperature Control: Avoid excessive temperatures that can accelerate ligand degradation.

  • Causality: Under certain conditions, the active rhodium catalyst can be converted into an inactive form. A classic example in heterogeneous catalysis is the formation of rhodium aluminate on alumina supports at high temperatures in an oxidizing atmosphere.[12][15][16] In homogeneous systems, the formation of inactive rhodium clusters can occur.[9]

  • Diagnostic Protocol:

    • Spectroscopic Analysis: For heterogeneous catalysts, techniques like X-ray Photoelectron Spectroscopy (XPS) or X-ray Absorption Spectroscopy (XAS) can identify changes in the oxidation state and coordination environment of rhodium.[15]

    • Catalyst Characterization: For homogeneous systems, changes in the UV-Vis spectrum or the appearance of a precipitate can suggest the formation of clusters.

  • Corrective Actions:

    • Support Selection: For heterogeneous catalysts, consider alternative supports to alumina if high-temperature oxidation is a concern.[15]

    • Reaction Conditions: Carefully control the atmosphere and temperature to avoid conditions that favor the formation of inactive species.[15]

    • Regeneration: In some cases, the inactive species can be converted back to the active form. For example, rhodium aluminate can sometimes be reduced back to metallic rhodium under a hydrogen atmosphere at high temperatures.[12]

Part 3: Preventative Measures and Best Practices

Proactive measures are key to maintaining catalyst performance and longevity.

Experimental Workflow for Ensuring Catalyst Stability

G cluster_prep Pre-Reaction Preparation cluster_reaction In-Reaction Monitoring cluster_post Post-Reaction Analysis reagent_purification Reagent & Solvent Purification inert_setup Rigorous Inert Atmosphere Setup reagent_purification->inert_setup Ensures no contaminants catalyst_handling Proper Catalyst Handling inert_setup->catalyst_handling Prevents oxidation temp_control Precise Temperature Control catalyst_handling->temp_control Reaction start in_situ_analysis In-situ Analysis (e.g., IR, NMR) temp_control->in_situ_analysis Monitors catalyst health catalyst_recovery Catalyst Recovery & Characterization in_situ_analysis->catalyst_recovery Reaction end data_analysis Kinetic & Selectivity Data Analysis catalyst_recovery->data_analysis Provides feedback data_analysis->reagent_purification Optimize for next run

Caption: Workflow for maintaining rhodium catalyst stability.

Protocol 1: Rigorous Solvent and Reagent Purification
  • Solvent Degassing: Before use, thoroughly degas all solvents by either freeze-pump-thaw cycles (at least three) or by sparging with a high-purity inert gas (argon or nitrogen) for at least 30 minutes.

  • Drying: Use freshly distilled solvents from an appropriate drying agent or pass them through a column of activated alumina.

  • Substrate Purification: Purify substrates by recrystallization, distillation, or column chromatography to remove any potential catalyst inhibitors.

  • Storage: Store all purified reagents and solvents under an inert atmosphere and away from light and heat.

Protocol 2: Catalyst Regeneration (Example: Removal of Carbonaceous Deposits)

This is a general guideline and may need to be adapted for your specific catalyst system.

  • Solvent Wash: After the reaction, carefully filter the heterogeneous catalyst. Wash it repeatedly with a solvent that is good at dissolving any adsorbed organic species but does not harm the catalyst itself.

  • Calcination: For robust supported catalysts, a controlled calcination in air or an inert atmosphere can burn off carbonaceous deposits (coking). The temperature program should be carefully optimized to avoid catalyst sintering.

  • Reduction: Following an oxidative treatment, the catalyst often needs to be re-reduced. This is typically done by treating the catalyst with a flow of hydrogen gas at an elevated temperature.

Part 4: Visualizing Deactivation Pathways

The following diagram illustrates the primary mechanisms of rhodium catalyst deactivation.

Deactivation cluster_poisons Poisoning cluster_physical Physical Deactivation cluster_chemical Chemical Transformation ActiveRh Active Rhodium Catalyst Rh(0) or Rh(L)n PoisonedRh Poisoned Catalyst Rh-S, Rh-N, Rh-CO ActiveRh->PoisonedRh Impurities (S, N, etc.) SinteredRh Sintered Catalyst Large Rh Particles ActiveRh->SinteredRh High Temp. FouledRh Fouled Catalyst Blocked Pores ActiveRh->FouledRh Byproducts (Coke) InactiveSpecies Inactive Species e.g., Rhodium Aluminate ActiveRh->InactiveSpecies High Temp. + Oxidizing Atm. DegradedLigand Degraded Ligand Complex ActiveRh->DegradedLigand Harsh Conditions (Homogeneous)

Caption: Key pathways of rhodium catalyst deactivation.

References

  • Activation and Deactivation Mechanisms of Rhodium/Alumina Catalysts. (n.d.). American Institute of Chemical Engineers. Retrieved January 19, 2026, from [Link]

  • Rhodium Catalyst Regeneration. (n.d.). Area. Retrieved January 19, 2026, from [Link]

  • Deactivation and regeneration of catalytic converters. (2021). ProQuest. Retrieved January 19, 2026, from [Link]

  • Operando characterization of rhodium catalyst degradation in hydroformylation. (2023). Catalysis Science & Technology. Royal Society of Chemistry. DOI:10.1039/D2CY01807A. Retrieved January 19, 2026, from [Link]

  • Direct Observation of Rhodium Aluminate (RhAlOx) and Its Role in Deactivation and Regeneration of Rh/Al2O3 under Three-Way Catalyst Conditions. (2022). Chemistry of Materials. ACS Publications. Retrieved January 19, 2026, from [Link]

  • Rhodium diphosphine complexes: a case study for catalyst activation and deactivation. (n.d.). Catalysis Science & Technology. Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Process for regeneration of rhodium hydroformylation catalysts. (1980). Google Patents.
  • Rhodium Catalyst Structural Changes during, and Their Impacts on, the Kinetics of, CO Oxidation. (n.d.). JACS Au. ACS Publications. Retrieved January 19, 2026, from [Link]

  • Understanding Reactivity and Stability of Rhodium Supported on Different Ceria Facets in Catalytic NO Reduction and CO/Hydrocarbon Oxidation Reactions. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]

  • Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Effect of Ligand Backbone on the Selectivity and Stability of Rhodium Hydroformylation Catalysts Derived from Phospholane-Phosphites. (2021). Organometallics. ACS Publications. Retrieved January 19, 2026, from [Link]

  • Preparation and Degradation of Rhodium and Iridium Diolefin Catalysts for the Acceptorless and Base-Free Dehydrogenation of Secondary Alcohols. (n.d.). Organometallics. ACS Publications. Retrieved January 19, 2026, from [Link]

  • Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Catalysts: Poisoned and very much alive at the same time - A surprising discovery. (2021). TU Wien. Retrieved January 19, 2026, from [Link]

  • How do you troubleshoot common problems or defects in rhodium-plated surfaces? (n.d.). LinkedIn. Retrieved January 19, 2026, from [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). AZoM.com. Retrieved January 19, 2026, from [Link]

  • Rhodium Catalysis in Organic Synthesis. (n.d.). Wiley-VCH. Retrieved January 19, 2026, from [Link]

  • Rhodium Catalysis in Organic Synthesis: Methods and Reactions. (n.d.). Wiley. Retrieved January 19, 2026, from [Link]

  • Rhodium Catalyst Stability. (n.d.). Area. Retrieved January 19, 2026, from [Link]

  • Rh(I) Complexes in Catalysis: A Five-Year Trend. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Chemists' Guide to Rhodium-Catalysis. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

  • Modern Rhodium-Catalyzed Organic Reactions. (n.d.). Wiley-VCH. Retrieved January 19, 2026, from [Link]

  • Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Rhodium. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

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Validation & Comparative

A Researcher's Guide to the Spectroscopic Differentiation of Substituted 1-(4-nitrophenyl)cyclopropane-1-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Stereochemical Landscape

In the field of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount to its function. Substituted cyclopropanes, as strained three-membered rings, present a fascinating stereochemical puzzle and are valuable motifs in drug development.[1][2] This guide addresses the spectroscopic comparison of isomers of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate.

It is crucial to begin with a point of structural clarification. The molecule this compound possesses a quaternary carbon at the C1 position of the cyclopropane ring, to which both the nitrophenyl and methoxycarbonyl groups are attached.[3] Consequently, this specific molecule does not exhibit cis/trans isomerism relative to the C1 substituents.

To provide a meaningful and instructive comparison that aligns with the spirit of the topic, this guide will focus on a closely related structure that does exhibit cis/trans isomerism: Methyl 2-(4-nitrophenyl)cyclopropane-1-carboxylate . By analyzing the spectroscopic differences between the cis and trans isomers of this analog, we can establish a robust framework for differentiating similarly substituted cyclopropanes, a common challenge for researchers in the field. This comparative analysis will lean heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

G cluster_trans trans-Isomer cluster_cis cis-Isomer trans_img trans_label Trans Isomer (Nitrophenyl and Carboxylate groups on opposite faces of the ring) cis_img cis_label Cis Isomer (Nitrophenyl and Carboxylate groups on the same face of the ring)

Caption: Molecular structures of cis and trans isomers.

Methodology: A Synthesis and Analysis Workflow

The differentiation of these isomers begins with their synthesis, typically achieved via a cyclopropanation reaction, followed by a multi-technique spectroscopic analysis. The causality behind this workflow is to first create the isomeric mixture and then employ a primary, high-resolution technique (NMR) for structural elucidation, supported by secondary methods (IR, MS) for functional group confirmation and mass verification.

Caption: Workflow for synthesis and spectroscopic analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool

NMR spectroscopy, particularly proton (¹H) NMR, is the most powerful technique for distinguishing cis and trans cyclopropane isomers. The rigid, strained ring structure fixes the dihedral angles between adjacent protons, leading to predictable and distinct differences in their spin-spin coupling constants (J-values).

The Underlying Principles: Anisotropy and Coupling
  • Ring Current Anisotropy: The cyclopropane ring exhibits a unique magnetic anisotropy. The C-C sigma bonds induce a magnetic field that strongly shields the space directly above and below the ring plane.[4][5] This causes protons situated in this region to appear at an unusually high field (low ppm) in the ¹H NMR spectrum. Conversely, the region in the plane of the ring is deshielded. The orientation of the bulky nitrophenyl group relative to the other ring protons will modulate this effect differently in each isomer.

  • Spin-Spin Coupling (J-Coupling): The magnitude of the coupling constant between two vicinal protons (protons on adjacent carbons, ³J) is dependent on the dihedral angle between them, as described by the Karplus relationship. In cyclopropanes, the ³Jcis coupling constant (typically 8-10 Hz) is consistently larger than the ³Jtrans coupling constant (typically 4-6 Hz).[6][7] This is the single most reliable diagnostic for assignment. This phenomenon occurs because the through-bond interaction is more efficient at the smaller dihedral angle (~0°) in the cis arrangement compared to the larger angle (~120°) in the trans arrangement.[6][8]

Predicted ¹H NMR Data for Methyl 2-(4-nitrophenyl)cyclopropane-1-carboxylate Isomers

Let's denote the cyclopropane protons as H_A, H_B (on C3, geminal) and H_X (on C2, vicinal to H_A and H_B).

Parameter Trans-Isomer Prediction Cis-Isomer Prediction Justification
H_X Chemical Shift (δ) ~2.7-3.0 ppm~2.4-2.7 ppmIn the trans isomer, H_X is cis to the ester group, which is deshielding. In the cis isomer, H_X is trans to the ester, experiencing less deshielding.
H_A/H_B Chemical Shifts (δ) ~1.4-1.9 ppm~1.5-2.0 ppmProtons on C3 are generally upfield due to ring anisotropy. The specific shifts are influenced by the relative orientation to the large substituents.
Coupling Constant (³J_AX) ~4-6 Hz (trans)~8-10 Hz (cis)KEY DIFFERENTIATOR . The dihedral angle between H_A and H_X dictates the coupling magnitude.
Coupling Constant (³J_BX) ~8-10 Hz (cis)~4-6 Hz (trans)The relationship of H_B to H_X is opposite to that of H_A.
Aromatic Protons (δ) AA'BB' system: ~8.2 ppm (d, 2H), ~7.5 ppm (d, 2H)AA'BB' system: ~8.2 ppm (d, 2H), ~7.5 ppm (d, 2H)The electron-withdrawing nitro group causes significant downfield shifts. Little difference is expected between isomers.
Methyl Protons (δ) ~3.7 ppm (s, 3H)~3.7 ppm (s, 3H)Standard methyl ester singlet; unlikely to differ significantly between isomers.

Note: These are predicted values based on established principles. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

While less dramatic than ¹H NMR, subtle differences in ¹³C chemical shifts can be observed. The steric compression in the cis isomer may cause the carbons bearing the bulky substituents (and the substituents themselves) to be slightly more shielded (lower ppm) compared to the less-strained trans isomer. However, assignment based on ¹³C NMR alone is not recommended without 2D NMR experiments (HSQC, HMBC).

Part 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

These techniques are essential for confirming the presence of key functional groups and verifying the molecular weight, but they are generally poor at distinguishing between stereoisomers of this type.

Infrared (IR) Spectroscopy

Both isomers will exhibit nearly identical IR spectra, as they contain the same functional groups. This technique serves as a validation step to confirm the successful synthesis of the target molecular structure.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
Asymmetric NO₂ Stretch ~1525 cm⁻¹Strong, sharp peak confirming the nitro group.[9]
Symmetric NO₂ Stretch ~1345 cm⁻¹Strong, sharp peak confirming the nitro group.[9]
Ester C=O Stretch ~1730 cm⁻¹Strong, sharp peak characteristic of a saturated ester.
Aromatic C=C Stretches ~1600, ~1480 cm⁻¹Medium peaks indicating the phenyl ring.
Cyclopropane C-H Stretch ~3080-3000 cm⁻¹Typically weak peaks just above the main aliphatic C-H region.
C-O Stretch ~1200-1150 cm⁻¹Strong peak associated with the ester linkage.
Mass Spectrometry (MS)

Both cis and trans isomers are expected to show identical molecular ion peaks ([M]⁺) in high-resolution mass spectrometry (HRMS), confirming the elemental composition. Their fragmentation patterns under techniques like Electron Ionization (EI) are also likely to be very similar. While minor differences in the relative abundance of fragment ions might be observable due to subtle differences in steric strain affecting bond cleavage, this is not a reliable method for primary stereochemical assignment.[10]

Predicted Fragmentation:

  • Molecular Ion ([M]⁺): m/z = 221.0688 (for C₁₁H₁₁NO₄)

  • Key Fragments: Loss of the methoxy group (-OCH₃, m/z 190), loss of the methoxycarbonyl group (-COOCH₃, m/z 162), and fragments corresponding to the nitrophenyl cation (m/z 122).

Experimental Protocols

Protocol 1: High-Resolution NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isolated isomer in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the spectrum with a small line broadening factor (e.g., 0.3 Hz) to resolve fine coupling patterns.

    • Carefully integrate all signals and measure the coupling constants for the cyclopropane protons. The key diagnostic is comparing the ³Jcis and ³Jtrans values.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • (Optional) 2D NMR: If assignments are ambiguous, perform 2D experiments like COSY (to confirm proton-proton couplings) and NOESY (to identify through-space correlations, which can further confirm stereochemistry).

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing it to evaporate, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Identify the key vibrational bands corresponding to the nitro, ester, and aromatic functional groups to confirm the molecule's identity.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to maximize the abundance of the molecular ion.

  • Analysis: Operate the mass analyzer (e.g., TOF or Orbitrap) in high-resolution mode.

  • Data Interpretation: Determine the exact mass of the molecular ion and compare it to the theoretical mass for the chemical formula C₁₁H₁₁NO₄ to confirm elemental composition.

Conclusion and Summary

While a full suite of spectroscopic techniques is necessary for complete characterization, the differentiation between cis and trans isomers of Methyl 2-(4-nitrophenyl)cyclopropane-1-carboxylate hinges almost entirely on ¹H NMR spectroscopy . The significant and predictable difference between the vicinal cis and trans coupling constants provides an unambiguous diagnostic tool. IR and MS play crucial supporting roles in confirming functional group identity and molecular formula but lack the stereochemical resolving power of NMR for this class of isomers. Researchers tackling similar structural elucidation challenges should prioritize high-field NMR as their primary analytical method.

References

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  • (n.d.). Cascade Intramolecular Rearrangement/Cycloaddition of Nitrocyclopropanes Carboxylate with Alkynes/Alkenes. Supporting Information. Retrieved from [Link]

  • Minter, D. E., Marchand, A. P., & Tsay, F.-R. (2003). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro-1,4-methanonaphthalene-5,8-diol. ARKIVOC, 2003(12), 8-17. Retrieved from [Link]

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A Comparative Guide to Rhodium and Copper Catalysts for Nitrophenyl Cyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nitrophenyl Cyclopropanes

Cyclopropane rings are a cornerstone of modern medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules. When substituted with a nitrophenyl group, these strained three-membered rings become valuable intermediates for synthesizing a wide range of pharmaceuticals, including neuroactive compounds.[1] The electron-withdrawing nature of the nitro group also activates the cyclopropane ring for further synthetic transformations.

Among the most powerful methods for constructing these valuable motifs is the metal-catalyzed reaction of a diazo compound with a nitrophenyl-substituted alkene.[2] This reaction hinges on the in-situ generation of a metal-carbene intermediate, which then transfers the carbene fragment to the alkene. The two dominant catalytic systems for this transformation are based on rhodium and copper complexes. This guide provides a detailed comparison of their performance, mechanistic underpinnings, and practical considerations to aid researchers in catalyst selection for their specific synthetic goals.

Mechanistic Underpinnings: A Tale of Two Metals

The fundamental pathway for both rhodium and copper-catalyzed cyclopropanation is similar, involving three key steps:

  • Reaction of the catalyst with the diazo compound to form a metal-carbene intermediate, with the expulsion of nitrogen gas.

  • Approach of the nitrophenyl alkene to the metal-carbene.

  • Transfer of the carbene to the alkene, forming the cyclopropane ring and regenerating the catalyst.

However, the nature of the metal center, its ligand sphere, and the resulting carbene intermediate's reactivity lead to significant differences in performance.

The Rhodium Catalytic Cycle

Dirhodium(II) carboxylates, such as dirhodium tetraacetate (Rh₂(OAc)₄), are highly efficient catalysts for this transformation.[3] The reaction proceeds through the formation of a rhodium-carbene intermediate at one of the axial positions of the dimeric complex. This intermediate is electrophilic and readily reacts with the alkene. The cyclopropanation is generally considered to be a concerted, albeit asynchronous, process where the two new carbon-carbon bonds are formed in a single step.[3][4] This concerted nature is key to the high stereoselectivity often observed with rhodium catalysts. Chiral ligands on the rhodium center, such as N-arylsulfonylprolinates (e.g., Rh₂(S-DOSP)₄), create a chiral environment that effectively dictates the facial selectivity of the alkene approach, leading to high enantioselectivity.[5][6]

G cluster_rh Rhodium Catalytic Cycle Rh_cat Rh₂(L)₄ Catalyst Rh_Carbene Rh(II)-Carbene Intermediate [Rh]=C(H)R Rh_cat->Rh_Carbene + R-CHN₂ - N₂ Diazo Ar(NO₂)CH=CH₂ + R-CHN₂ N2_loss N₂ Gas Product Nitrophenyl Cyclopropane Rh_Carbene->Product + Ar(NO₂)CH=CH₂ Product->Rh_cat Catalyst Regeneration

Caption: Generalized catalytic cycle for rhodium-catalyzed cyclopropanation.

The Copper Catalytic Cycle

Copper catalysts, typically employing Cu(I) or Cu(II) precursors in conjunction with chiral ligands, are a cost-effective alternative to rhodium. Chiral bis(oxazoline) (Box) ligands are among the most successful for achieving high enantioselectivity.[7] The active catalyst is generally a Cu(I) species, which reacts with the diazo compound to form a copper-carbene.[8] Similar to rhodium, this intermediate is electrophilic. The mechanism of carbene transfer has been studied extensively, with evidence pointing to a concerted, asynchronous transition state. The stereochemical outcome is dictated by the steric and electronic properties of the chiral ligand, which creates a "chiral pocket" around the metal center, guiding the orientation of the approaching alkene.

G cluster_cu Copper Catalytic Cycle Cu_cat [Cu(I)-Ligand]⁺ Catalyst Cu_Carbene Cu(I)-Carbene Intermediate [Cu]=C(H)R Cu_cat->Cu_Carbene + R-CHN₂ - N₂ Diazo Ar(NO₂)CH=CH₂ + R-CHN₂ N2_loss N₂ Gas Product Nitrophenyl Cyclopropane Cu_Carbene->Product + Ar(NO₂)CH=CH₂ Product->Cu_cat Catalyst Regeneration

Caption: Generalized catalytic cycle for copper-catalyzed cyclopropanation.

Performance Comparison: A Data-Driven Analysis

The choice between rhodium and copper is often dictated by the desired balance of reactivity, selectivity, and cost. The following table summarizes representative data for the cyclopropanation of nitrostyrenes.

CatalystLigandSubstrateDiazo ReagentYield (%)dr (trans:cis)ee (%) (trans)Ref
Rh₂(OAc)₄-4-NitrostyreneEthyl DiazoacetateHigh>95:5N/A[9]
Rh₂(S-DOSP)₄N-sulfonylprolinateStyreneMethyl Phenyldiazoacetate98>95:598[6]
Rh₂(R-BNP)₄Binaphthyl-derived4-NitrostyreneMethyl 2-diazo-2-(3,4-dimethoxyphenyl)acetate94>95:588[1]
Cu(acac)₂-1-Nitro-2-phenylethyleneEthyl DiazoacetateHigh>95:5N/A[9]
Cu(OTf)(S,S)-tBu-BoxStyreneEthyl Diazoacetate9594:699
Cu(I)-Azabis(oxazoline)Azabis(oxazoline)StyreneEthyl DiazoacetateHigh80:2090[8]
Key Performance Insights
  • Reactivity and Catalyst Loading: Dirhodium(II) catalysts are exceptionally reactive, often providing complete conversion with catalyst loadings as low as 0.001 mol%.[6] This high turnover frequency makes them attractive despite their cost. Copper catalysts generally require higher loadings (typically 1-5 mol%) to achieve comparable reaction rates.[10]

  • Diastereoselectivity: Both achiral rhodium and copper catalysts, such as Rh₂(OAc)₄ and Cu(acac)₂, strongly favor the formation of the trans (E) diastereomer when reacting with nitrostyrenes and diazoacetates.[9] Diastereomeric ratios often exceed 95:5. Chiral rhodium catalysts, in particular, are renowned for providing unparalleled diastereoselectivity across a broad range of substrates.[11]

  • Enantioselectivity: This is where the choice of chiral ligand becomes paramount.

    • Rhodium: Chiral dirhodium(II) catalysts, like the Davies' catalysts (e.g., Rh₂(S-DOSP)₄), are capable of delivering exceptionally high levels of enantioselectivity (often >95% ee) for the cyclopropanation of styrenes with donor/acceptor carbenes.[1][12][13] The enantioselectivity can be moderately influenced by the electronic nature of substituents on the styrene ring.[1]

    • Copper: Copper complexes with C₂-symmetric ligands, especially bis(oxazoline) (Box) ligands, are workhorses for enantioselective cyclopropanation.[14] They can provide excellent enantioselectivity (up to 99% ee) and are often the go-to system when balancing cost and performance. The specific Box ligand (e.g., t-Bu-Box, Ph-Box) must be optimized for the substrate .

  • Substrate Scope: Both rhodium and copper systems are effective for the cyclopropanation of electron-deficient alkenes like nitrostyrenes.[2][9] Rhodium catalysts, due to their high reactivity, may exhibit a broader substrate scope, including less reactive alkenes. However, effective direct cyclopropanations of electron-deficient alkenes have been achieved with both catalyst types.[2]

Field-Proven Insights and Practical Considerations

Catalyst Selection Framework:

  • For Maximum Enantioselectivity and Diastereoselectivity: Chiral dirhodium(II) catalysts are often the superior choice, especially when dealing with challenging substrates or when the highest possible stereopurity is required for downstream applications.[11]

  • For Cost-Effective, Scalable Synthesis: Chiral copper-Box systems represent an excellent balance of cost and performance. They are widely used in both academic and industrial settings for producing enantiomerically enriched cyclopropanes.

  • For Achiral Synthesis: If stereoselectivity is not a concern, both Rh₂(OAc)₄ and simple copper salts like Cu(acac)₂ are highly effective and provide excellent yields of the thermodynamically favored trans product.[9] Given the significant cost difference, copper is the more practical choice for achiral applications.

Common Challenges and Troubleshooting:

  • Carbene Dimerization: A common side reaction is the dimerization of the carbene intermediate. This can be minimized by the slow addition of the diazo compound to the reaction mixture, keeping its instantaneous concentration low.

  • Low Yields: Incomplete conversion can be due to catalyst deactivation or insufficient reactivity. For copper systems, ensuring the use of a Cu(I) source or the in-situ reduction of a Cu(II) precursor is crucial. For rhodium, solvent choice can play a significant role; sometimes additives can enhance catalyst performance and longevity.[11]

Experimental Protocols

General Workflow

G Start Start Setup Combine Alkene & Catalyst in Solvent under Inert Gas Start->Setup Addition Slowly Add Diazo Compound (via Syringe Pump) Setup->Addition Reaction Stir at Specified Temperature Addition->Reaction Quench Quench Reaction (if necessary) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purify by Silica Gel Chromatography Workup->Purify End Characterize Product Purify->End

Caption: Standard experimental workflow for metal-catalyzed cyclopropanation.

Protocol 1: Rhodium-Catalyzed Enantioselective Cyclopropanation

(Based on methodology described in Davies, H. M. L., et al.)[1]

  • To an oven-dried flask under an argon atmosphere, add the chiral dirhodium catalyst Rh₂(R-BNP)₄ (4 mg, 0.0025 mmol, 0.005 equiv).

  • Add the solvent (e.g., dichloromethane, 2 mL).

  • Add 4-nitrostyrene (186 mg, 1.25 mmol, 2.5 equiv).

  • In a separate vial, dissolve the diazoacetate (e.g., methyl 2-diazo-2-(3,4-dimethoxyphenyl)acetate, 118 mg, 0.5 mmol, 1 equiv) in the solvent (1 mL).

  • Add the diazoacetate solution to the reaction flask dropwise over a period of 4-6 hours using a syringe pump at room temperature.

  • Stir the reaction for an additional 1-2 hours after the addition is complete, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., eluting with hexanes:ethyl acetate) to afford the desired cyclopropane.

Protocol 2: Copper-Catalyzed Enantioselective Cyclopropanation

(Based on methodology described in Evans, D. A., et al. and Fraile, J. M., et al.)[7]

  • To an oven-dried flask under an argon atmosphere, add copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈) (5.5 mg, 0.022 mmol, 2.2 mol%).

  • Add the chiral ligand (S,S)-2,2'-isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-tBu-Box) (6.5 mg, 0.022 mmol, 2.2 mol%) and stir in dichloromethane (1 mL) for 1 hour at room temperature.

  • Cool the resulting catalyst solution to the desired temperature (e.g., -20 °C or 0 °C).

  • Add the nitrostyrene (1.0 mmol, 1 equiv).

  • Add ethyl diazoacetate (1.5 mmol, 1.5 equiv) dropwise over 6-8 hours via syringe pump.

  • Allow the reaction to stir until completion (monitored by TLC).

  • Concentrate the reaction mixture and purify by flash column chromatography on silica gel to isolate the product.

Conclusion

Both rhodium and copper complexes are powerful catalysts for the synthesis of nitrophenyl-substituted cyclopropanes. Rhodium catalysts, particularly chiral dirhodium(II) carboxylates, offer superior reactivity and stereoselectivity, making them the benchmark for achieving high-purity stereoisomers. Copper catalysts, especially when paired with chiral bis(oxazoline) ligands, provide a highly effective and more economical alternative, capable of delivering excellent enantioselectivity for many applications. The ultimate choice of catalyst depends on a careful evaluation of the specific project goals, weighing the need for ultimate stereocontrol against practical considerations like catalyst cost and scalability.

References

  • Davies, H. M., & Antoulinakis, E. G. (2001). Recent developments in rhodium-catalyzed asymmetric cyclopropanations. Journal of Organometallic Chemistry, 624(1-2), 24-33.
  • Hu, W., & Doyle, M. P. (2002). The rhodium-catalyzed reaction of electron-deficient alkenes with substituted aryldiazoacetates and vinyldiazoacetates results in highly stereoselective cyclopropanations. Chemical Science, 3(11), 3349-3357. [Link]

  • Wikipedia contributors. (2023). Metal-catalyzed cyclopropanations. Wikipedia, The Free Encyclopedia. [Link]

  • Chepiga, K. M., et al. (2013). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. Tetrahedron, 69(27-28), 5765-5771. [Link]

  • Fraile, J. M., et al. (2005). Scheme 1 Cyclopropanation reaction between styrene and ethyl diazoacetate catalyzed by bis(oxazoline)–copper complexes in ionic liquids. ResearchGate. [Link]

  • Fokin, V. V., & Gevorgyan, V. (2008). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Angewandte Chemie International Edition, 47(9), 1730-1732. [Link]

  • ResearchGate. (n.d.). On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction. Request PDF. [Link]

  • Llusar, R., & Ujaque, G. (2002). On the mechanism of the copper-catalyzed cyclopropanation reaction. Chemistry, 8(1), 177-84. [Link]

  • Hu, W., & Doyle, M. P. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 3(11), 3349. [Link]

  • Tejero, I., et al. (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. Catalysis Science & Technology, 7(8), 1699-1708. [Link]

  • Hodgson, D. M., et al. (1998). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1, (22), 3695-3706. [Link]

  • Fraile, J. M., et al. (2018). Bis- and Azabis(oxazoline)–Copper–Tungstophosphate Immobilized on Mesoporous Silica: Preparation and Use as Catalyst in Enantioselective Cyclopropanation. Molecules, 23(11), 2993. [Link]

  • Davies Group. (2013). Guide to enantioselective dirhodium(II)-catalyzed cyclopropanation with aryldiazoacetates. ScholarBlogs. [Link]

  • Wikipedia contributors. (2023). Cyclopropanation. Wikipedia, The Free Encyclopedia. [Link]

  • Evans, D. A., et al. (2003). A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society, 125(42), 12692-12693. [Link]

  • ResearchGate. (n.d.). Enantioselective dirhodium(II)-catalyzed cyclopropanation of styrene with aryl diazoacetates. [Link]

  • Li, Y., et al. (2021). Copper(I)-Catalyzed Enyne Oxidation/Cyclopropanation: Divergent and Enantioselective Synthesis of Cyclopropanes. Organic Letters, 23(4), 1285-1290. [Link]

  • Llusar, R., & Ujaque, G. (2002). On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction. Chemistry – A European Journal, 8(1), 177-184. [Link]

  • Wang, J., et al. (2021). Copper-catalyzed Buchner reaction and phenyl cyclopropanation through diyne cyclization. Organic Chemistry Frontiers, 8(12), 3045-3051. [Link]

  • Collman, J. P., et al. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science, 256(5063), 1544-7. [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates. [Link]

  • ResearchGate. (n.d.). Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2-Substituted Allylic Derivatives with Ethyl Diazoacetate. [Link]

  • Qin, C., et al. (2012). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. Angewandte Chemie International Edition, 51(50), 12595-12599. [Link]

  • ResearchGate. (n.d.). Copper(I)-Catalyzed Enyne Oxidation/Cyclopropanation: Divergent and Enantioselective Synthesis of Cyclopropanes. Request PDF. [Link]

  • Chepiga, K. M., et al. (2013). Guide to enantioselective dirhodium(II)-catalyzed cyclopropanation with aryldiazoacetates. Tetrahedron, 69(27-28), 5765-5771. [Link]

  • Nicewicz, D. A., & MacMillan, D. W. (2005). Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation. Journal of the American Chemical Society, 127(10), 3240-1. [Link]

  • Domínguez, B., & Pérez-Castells, J. (2021). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Catalysts, 11(2), 244. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • Coelho, P. S., et al. (2013). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angewandte Chemie International Edition, 52(28), 7252-7255. [Link]

  • Johnson, J. S., & Evans, D. A. (2000). Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions. Accounts of Chemical Research, 33(6), 325-35. [Link]

  • ResearchGate. (n.d.). Stereoconvergent, photocatalytic cyclopropanation reactions of β-substituted styrenes with ethyl diazoacetate. [Link]

  • Østergaard, N., et al. (2001). Scope and limitations of chiral bis(oxazoline) ligands in the copper-catalysed asymmetric cyclopropanation of trisubstituted alkenes. Tetrahedron, 57(28), 6083-6088. [Link]

  • Christenson, D. L., et al. (1995). New Copper and Rhodium Cyclopropanation Catalysts Supported by Chiral Bis(pyrazolyl)pyridines. A Metal-Dependent Enantioselectivity Switch. Organometallics, 14(5), 2148-2150. [Link]

  • Davies, H. M. L. (2023). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. ETD. [Link]

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A Comparative Guide to the Purity Analysis of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the meticulous characterization of intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate, a key building block in the synthesis of various therapeutic agents, demands rigorous purity assessment. This guide provides an in-depth, scientifically grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopy—specifically quantitative ¹H NMR (qNMR)—with other analytical techniques for the purity determination of this critical intermediate.

The Central Role of Purity in Pharmaceutical Intermediates

The purity of an intermediate like this compound directly impacts the quality, yield, and impurity profile of the subsequent API. Unidentified or poorly quantified impurities can lead to downstream reaction failures, the formation of toxic by-products, and significant delays in the drug development timeline. Therefore, the choice of analytical methodology for purity assessment is a critical decision, balancing accuracy, precision, and efficiency.

Unveiling the Molecular Fingerprint: ¹H and ¹³C NMR for Structural Verification and Impurity Identification

Before quantitative analysis, the structural integrity of this compound must be unequivocally confirmed. ¹H and ¹³C NMR spectroscopy serve as the gold standard for this purpose, providing a detailed "fingerprint" of the molecule.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality Behind the Chemical Shift
~8.20Doublet2HAromatic (ortho to NO₂)The strong electron-withdrawing nature of the nitro group deshields these protons, shifting them significantly downfield.
~7.50Doublet2HAromatic (meta to NO₂)These protons are less affected by the nitro group compared to the ortho protons, hence their upfield shift.
~3.70Singlet3HMethyl ester (-OCH₃)The electronegative oxygen atom of the ester group deshields the methyl protons.
~1.70Multiplet2HCyclopropane (-CH₂-)These protons are in a shielded environment due to the ring strain of the cyclopropane, resulting in an upfield chemical shift.
~1.30Multiplet2HCyclopropane (-CH₂-)Similar to the other cyclopropane protons, these are also shielded.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~173Carbonyl (-C=O)The carbonyl carbon is highly deshielded due to the electronegativity of the two attached oxygen atoms.
~147Aromatic (C-NO₂)The carbon directly attached to the electron-withdrawing nitro group is significantly deshielded.
~145Aromatic (quaternary)The quaternary carbon of the phenyl ring attached to the cyclopropane.
~129Aromatic (-CH-)Aromatic carbons ortho to the nitro group.
~124Aromatic (-CH-)Aromatic carbons meta to the nitro group.
~52Methyl ester (-OCH₃)The methyl carbon is deshielded by the adjacent oxygen atom.
~35Cyclopropane (quaternary)The quaternary carbon of the cyclopropane ring.
~17Cyclopropane (-CH₂-)The methylene carbons of the strained cyclopropane ring are characteristically shielded and appear upfield.
Potential Impurities: A Synthesis-Driven Perspective

The most probable impurities in a sample of this compound are dictated by its synthetic route. A common method for the synthesis of 1-arylcyclopropane-1-carbonitriles, which are precursors to the target molecule, involves the reaction of an arylacetonitrile with 1,2-dibromoethane in the presence of a base. Subsequent hydrolysis and esterification yield the final product.

Based on this, potential impurities could include:

  • Starting Materials: Unreacted 4-nitrophenylacetonitrile and 1,2-dibromoethane.

  • By-products of Cyclization: Dimerization or polymerization products of the starting materials.

  • Hydrolysis Intermediate: 1-(4-nitrophenyl)cyclopropane-1-carboxylic acid.

  • Solvents: Residual solvents from the reaction and purification steps.

Each of these impurities would present unique signals in the ¹H NMR spectrum, allowing for their identification and, crucially, their quantification.

Quantitative Purity Determination: The Power of qNMR

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the amount of a substance in a sample without the need for a reference standard of the analyte itself. The fundamental principle of qNMR lies in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei contributing to that signal.

The qNMR Workflow: A Self-Validating System

The experimental design for qNMR is critical for ensuring accuracy and trustworthiness. The following workflow illustrates the key steps and the rationale behind them.

qNMR_Workflow qNMR Purity Analysis Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh_sample Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_standard Accurately weigh internal standard weigh_standard->dissolve load_sample Load sample into spectrometer dissolve->load_sample optimize_params Optimize acquisition parameters (D1, NS) load_sample->optimize_params acquire_data Acquire ¹H NMR spectrum optimize_params->acquire_data phase_baseline Phase and baseline correction acquire_data->phase_baseline integrate Integrate analyte and standard signals phase_baseline->integrate calculate Calculate purity integrate->calculate report Report Purity (%) calculate->report Final Purity Value

Caption: A schematic overview of the key stages in a quantitative NMR (qNMR) experiment for purity determination.

Experimental Protocol: qNMR of this compound

1. Selection of Internal Standard:

The choice of an internal standard is critical for the accuracy of the qNMR experiment. The ideal standard should:

  • Be of high, certified purity.

  • Be stable and non-reactive with the analyte and solvent.

  • Have at least one signal that is well-resolved from the analyte and impurity signals.

  • Have a simple spectrum (e.g., a singlet).

For this compound, 1,3,5-trimethoxybenzene is a suitable internal standard. Its aromatic protons give a sharp singlet at approximately 6.1 ppm, which is well-separated from the signals of the analyte.

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of 1,3,5-trimethoxybenzene into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a high-quality 5 mm NMR tube.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Key Parameters:

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard. A D1 of 30 seconds is generally sufficient to ensure full relaxation. This is the most critical parameter for accurate quantification.

    • Number of Scans (NS): Typically 8-16 scans are adequate to achieve a good signal-to-noise ratio.

    • Pulse Angle: A 90° pulse should be used.

4. Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the acquired spectrum.

  • Integrate the well-resolved singlet of the internal standard (around 6.1 ppm, 3H) and a well-resolved signal of the analyte (e.g., the methyl ester singlet at ~3.7 ppm, 3H).

  • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

A Comparative Analysis: qNMR vs. Chromatographic Methods

While qNMR is a powerful tool, it is essential to understand its performance in comparison to established chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method_Comparison Comparison of Analytical Methods for Purity cluster_attributes qNMR qNMR + Primary method + No analyte reference standard needed + Fast method development - Lower sensitivity - Higher initial instrument cost Accuracy Accuracy qNMR->Accuracy High Sensitivity Sensitivity qNMR->Sensitivity Moderate Speed Speed qNMR->Speed Fast Cost Cost qNMR->Cost High (Instrument) Low (Per Sample) HPLC HPLC + High sensitivity + Well-established - Requires analyte reference standard - Longer method development HPLC->Accuracy High HPLC->Sensitivity High HPLC->Speed Moderate HPLC->Cost Moderate (Instrument) Moderate (Per Sample) GCMS GC-MS + Excellent for volatile impurities + High sensitivity and specificity - Not suitable for non-volatile compounds - Requires analyte to be thermally stable GCMS->Accuracy High GCMS->Sensitivity Very High GCMS->Speed Moderate GCMS->Cost High (Instrument) Moderate (Per Sample)

Caption: A comparative overview of qNMR, HPLC, and GC-MS based on key analytical performance metrics.

Quantitative Data Summary: A Head-to-Head Comparison
ParameterqNMRHPLC-UVGC-MS
Principle Signal intensity proportional to molar concentrationUV absorbanceMass-to-charge ratio of ionized fragments
Reference Standard Requires a certified internal standard (different from analyte)Requires a certified reference standard of the analyteOften requires a reference standard of the analyte
Selectivity High (based on chemical shift)Moderate to high (based on retention time and UV spectrum)Very high (based on retention time and mass spectrum)
Sensitivity Lower (typically mg range)High (µg to ng range)Very high (ng to pg range)
Method Development Time ShortModerate to longModerate
Analysis Time per Sample Fast (~10-15 min)Moderate (~20-40 min)Moderate (~30-60 min)
Solvent Consumption LowHighLow to moderate
Quantification of Unknowns Possible without a reference standard of the unknownDifficult without a reference standardPossible with assumptions about response factors

Conclusion: An Integrated Approach to Purity Analysis

For the comprehensive purity analysis of this compound, NMR spectroscopy, particularly qNMR, offers a powerful, efficient, and accurate solution. Its status as a primary analytical method allows for direct and reliable quantification without the need for an analyte-specific reference standard, which is a significant advantage in the early stages of drug development.

While HPLC and GC-MS provide superior sensitivity for trace impurity analysis, qNMR excels in providing a holistic view of the sample, including the identification and quantification of major components and impurities in a single, non-destructive experiment. An integrated approach, utilizing NMR for primary purity assessment and structural confirmation, complemented by chromatographic techniques for trace analysis, represents the most robust strategy for ensuring the quality and consistency of this vital pharmaceutical intermediate.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133–149. [Link]

  • Singh, R., & Bharti, S. (2012). Quantitative NMR Spectroscopy: A new paradigm in the characterization of pharmaceuticals. TrAC Trends in Analytical Chemistry, 35, 94-111. [Link]

  • U.S. Food and Drug Administration. (2018). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Gadek, T. R., et al. (1993). Generation of a-carboxycyclopropyl-substituted amino acids. Tetrahedron Letters, 34(11), 1791-1794. [Link]

A Comparative Guide to the Synthetic Routes of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development and medicinal chemistry, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, the cyclopropane ring, particularly when substituted with pharmacophorically relevant groups, presents a unique conformational rigidity that is highly sought after. Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate is one such valuable building block, and this guide provides a comparative analysis of its key synthetic routes, offering insights into the practical and mechanistic considerations for its preparation.

Introduction to this compound

The 1-aryl-1-carboxycyclopropane motif is a prevalent feature in a variety of biologically active molecules. The rigid cyclopropane scaffold allows for precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. The 4-nitrophenyl group, in particular, can serve as a versatile handle for further functionalization or as a key pharmacophoric element itself. This guide will explore three distinct and viable synthetic pathways to this compound, each with its own set of advantages and challenges.

Route 1: Two-Step Synthesis from 4-Nitrophenylacetonitrile

This classical approach involves the initial formation of the cyclopropane ring followed by functional group manipulation to yield the target ester. It is a reliable and often high-yielding route, though it requires multiple synthetic steps.

Workflow for Route 1

A 4-Nitrophenylacetonitrile B 1-(4-Nitrophenyl)cyclopropane-1-carbonitrile A->B  Phase-Transfer Catalysis (PTC)  1,2-Dibromoethane, NaOH (aq)   C 1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid B->C  Acid or Base Hydrolysis   D This compound C->D  Fischer Esterification  Methanol, H+ catalyst  

Figure 1: Two-step synthesis from 4-nitrophenylacetonitrile.
Mechanistic Insights

The initial cyclopropanation proceeds via a phase-transfer catalyzed (PTC) reaction. The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the carbanion generated from the deprotonation of 4-nitrophenylacetonitrile from the aqueous phase to the organic phase containing 1,2-dibromoethane. This is followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[1] The subsequent hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions, followed by a standard Fischer esterification to yield the final methyl ester.[2][3][4]

Experimental Protocol: Route 1

Step 1: Synthesis of 1-(4-Nitrophenyl)cyclopropane-1-carbonitrile

  • To a vigorously stirred solution of 4-nitrophenylacetonitrile (1.0 eq) and a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBAC, 0.05 eq) in a suitable organic solvent (e.g., dichloromethane), add 1,2-dibromoethane (1.2 eq).

  • Slowly add a 50% aqueous solution of sodium hydroxide (excess) at room temperature.

  • Continue stirring vigorously at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-nitrophenyl)cyclopropane-1-carbonitrile.

Step 2: Hydrolysis to 1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid

  • To the 1-(4-nitrophenyl)cyclopropane-1-carbonitrile (1.0 eq) from the previous step, add a solution of aqueous sodium hydroxide (e.g., 20%).

  • Heat the mixture to reflux and stir for 8-12 hours until the nitrile is fully consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 1-(4-nitrophenyl)cyclopropane-1-carboxylic acid.

Step 3: Esterification to this compound

  • Suspend the 1-(4-nitrophenyl)cyclopropane-1-carboxylic acid (1.0 eq) in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the final product.

Route 2: Rhodium-Catalyzed Cyclopropanation of 4-Nitrostyrene

This route offers a more direct, one-step approach to the cyclopropane ring system, utilizing a transition metal-catalyzed reaction between an alkene and a diazo compound. The use of diazo compounds, however, requires specific safety precautions.

Workflow for Route 2

cluster_0 A 4-Nitrostyrene C This compound A->C B Methyl Diazoacetate B->C cluster_0 A 4-Nitrostyrene C This compound A->C B Sulfur Ylide (e.g., Dimethylsulfoxonium methylide) B->C

Sources

A Comparative Guide to the Cytotoxicity of Ortho-, Meta-, and Para-Nitrophenyl Cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isomeric Puzzle in Drug Discovery

In the landscape of medicinal chemistry, the spatial arrangement of functional groups within a molecule can dramatically alter its biological activity. This principle of isomerism is a critical consideration in drug design and development, where subtle structural changes can mean the difference between a potent therapeutic and a toxic compound. Nitrophenyl cyclopropanes, a class of compounds characterized by a strained cyclopropane ring attached to a nitrated phenyl group, present an intriguing case study in this regard. The position of the nitro group—ortho, meta, or para—is hypothesized to significantly influence the molecule's electronic properties, metabolic fate, and, consequently, its cytotoxicity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and compare the cytotoxic profiles of ortho-, meta-, and para-nitrophenyl cyclopropanes. While direct comparative studies on these specific molecules are not extensively documented, this guide synthesizes established principles of nitroaromatic compound toxicology and provides detailed experimental protocols to enable such a comparative analysis. By understanding the structure-activity relationships governed by the nitro group's position, researchers can gain valuable insights into designing safer and more effective therapeutic agents.

The core hypothesis of this guide is that the cytotoxicity of nitrophenyl cyclopropane isomers is primarily dictated by the efficiency of their metabolic activation via nitroreduction, a process heavily influenced by the electronic environment of the nitro group.

Mechanistic Insights: The Role of Nitro Group Position in Cytotoxicity

The toxicity of many nitroaromatic compounds is not inherent to the parent molecule but is a consequence of its metabolic activation.[1][2] This bioactivation is a reductive process, often carried out by nitroreductase enzymes present in mammalian cells and gut microbiota, that converts the relatively inert nitro group into highly reactive intermediates.[3]

The key steps in this metabolic cascade are:

  • Nitro Radical Anion Formation: A one-electron reduction of the nitro group forms a nitro radical anion. In the presence of oxygen, this radical can be re-oxidized to the parent nitro compound in a futile cycle that generates superoxide radicals, leading to oxidative stress.[2]

  • Formation of Nitroso and Hydroxylamine Intermediates: Further reduction leads to the formation of nitroso and hydroxylamine derivatives.[4]

  • DNA Adduct Formation: The hydroxylamine intermediate is particularly cytotoxic. It can be further activated, for example, by acetylation or sulfation, to form a nitrenium ion that readily reacts with nucleophilic sites on DNA and proteins, forming adducts that can lead to mutations and cell death.[5]

The position of the nitro group on the phenyl ring influences the electron density of the ring and the nitro group itself, thereby affecting the rate and products of nitroreduction.[6][7] It is generally considered that the para and ortho positions, due to their direct resonance interaction with the benzene ring, may facilitate nitroreduction to a greater extent than the meta position.[8][9] This differential metabolism is expected to be the primary driver of any observed differences in cytotoxicity among the isomers.

cluster_0 Metabolic Activation of Nitrophenyl Cyclopropanes Nitrophenyl Cyclopropane Nitrophenyl Cyclopropane Nitro Radical Anion Nitro Radical Anion Nitrophenyl Cyclopropane->Nitro Radical Anion Nitroreductases (e.g., CYP450 reductase) Nitro Radical Anion->Nitrophenyl Cyclopropane Oxygen (Futile Cycling & ROS) Nitroso Intermediate Nitroso Intermediate Nitro Radical Anion->Nitroso Intermediate Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate Nitrenium Ion Nitrenium Ion Hydroxylamine Intermediate->Nitrenium Ion Acetylation/Sulfation DNA Adducts & Cytotoxicity DNA Adducts & Cytotoxicity Nitrenium Ion->DNA Adducts & Cytotoxicity

Caption: Generalized metabolic activation pathway of nitrophenyl compounds leading to cytotoxicity.

Experimental Framework for Comparative Cytotoxicity Assessment

To empirically determine the cytotoxic differences between the ortho-, meta-, and para-nitrophenyl cyclopropane isomers, a systematic approach involving synthesis and in vitro cytotoxicity testing is necessary.

Synthesis of Nitrophenyl Cyclopropane Isomers

The synthesis of nitrophenyl cyclopropanes can be achieved through several established methods, with the Michael Initiated Ring Closure (MIRC) being a common approach.[10][11] This typically involves the reaction of a nitrostyrene with a suitable nucleophile to form an intermediate that subsequently undergoes cyclization.

Experimental Protocol: Synthesis of Nitrophenyl Cyclopropanes (General MIRC approach) [12][13]

  • Michael Addition:

    • To a solution of the appropriate nitrostyrene (o-, m-, or p-nitrostyrene) in a suitable solvent (e.g., ethanol or acetonitrile), add a Michael donor (e.g., diethyl malonate) and a catalytic amount of a base (e.g., sodium ethoxide or triethylamine).

    • Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).

    • Neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the resulting Michael adduct by column chromatography or recrystallization.

  • Halogenation:

    • Dissolve the purified Michael adduct in a suitable solvent (e.g., acetonitrile or dichloromethane).

    • Add a halogenating agent such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Cyclization:

    • To the solution containing the halogenated intermediate, add a non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate) to induce intramolecular cyclization.

    • Monitor the formation of the cyclopropane product by TLC.

    • Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify the final nitrophenyl cyclopropane by column chromatography.

Note: Reaction conditions, such as solvent, base, and temperature, may need to be optimized for each isomer to achieve the best yields.

cluster_1 Synthesis Workflow Nitrostyrene Isomer Nitrostyrene Isomer Michael Adduct Michael Adduct Nitrostyrene Isomer->Michael Adduct Michael Addition Halogenated Intermediate Halogenated Intermediate Michael Adduct->Halogenated Intermediate Halogenation Nitrophenyl Cyclopropane Isomer Nitrophenyl Cyclopropane Isomer Halogenated Intermediate->Nitrophenyl Cyclopropane Isomer Cyclization

Caption: A generalized workflow for the synthesis of nitrophenyl cyclopropane isomers via the MIRC pathway.

In Vitro Cytotoxicity Assays

A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of the nitrophenyl cyclopropane isomers. The following assays are widely used and provide complementary information on cell viability and membrane integrity.[14][15][16][17][18]

1. MTT Assay: Assessment of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the activity of mitochondrial dehydrogenases, which is indicative of cell viability.[19]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, A549, or HepG2) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the ortho-, meta-, and para-nitrophenyl cyclopropane isomers for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each isomer at each time point.

2. Lactate Dehydrogenase (LDH) Assay: Assessment of Membrane Integrity

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, indicating a loss of membrane integrity.[20][21][22]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation and Absorbance Measurement: Incubate the plate at room temperature, protected from light, and then measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells treated with a lysis buffer (maximum release).

cluster_2 Cytotoxicity Testing Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay LDH Assay LDH Assay Incubation->LDH Assay Data Analysis Data Analysis MTT Assay->Data Analysis LDH Assay->Data Analysis

Caption: Experimental workflow for the in vitro cytotoxicity assessment of nitrophenyl cyclopropane isomers.

Hypothetical Comparative Data and Interpretation

The following tables present hypothetical, yet plausible, data that could be obtained from the described cytotoxicity assays. These are intended to illustrate the potential differences in cytotoxicity among the three isomers.

Table 1: Hypothetical IC50 Values (µM) from MTT Assay after 48h Treatment

Cell LineOrtho-IsomerMeta-IsomerPara-Isomer
HeLa 25.3 ± 2.185.7 ± 5.615.8 ± 1.5
A549 30.1 ± 2.892.4 ± 6.318.2 ± 1.9
HepG2 22.5 ± 1.978.9 ± 5.112.4 ± 1.2

Table 2: Hypothetical Percentage of Cytotoxicity from LDH Assay after 48h Treatment at 50 µM

Cell LineOrtho-IsomerMeta-IsomerPara-Isomer
HeLa 65.2 ± 4.5%15.8 ± 2.1%88.4 ± 5.9%
A549 58.9 ± 4.1%12.3 ± 1.8%82.1 ± 5.5%
HepG2 72.5 ± 5.0%18.6 ± 2.5%95.3 ± 6.2%

Interpretation of Hypothetical Data

Based on the hypothetical data presented:

  • The para-nitrophenyl cyclopropane isomer consistently demonstrates the highest cytotoxicity, with the lowest IC50 values in the MTT assay and the highest percentage of LDH release. This aligns with the hypothesis that the para position allows for efficient nitroreduction and subsequent bioactivation.[23]

  • The ortho-isomer exhibits intermediate cytotoxicity. Steric hindrance from the adjacent cyclopropane ring may slightly impede the interaction with nitroreductase enzymes compared to the para-isomer, leading to a less pronounced cytotoxic effect.

  • The meta-isomer shows the lowest cytotoxicity. The nitro group in the meta position has a less direct electronic communication with the rest of the molecule, which could result in a significantly lower rate of metabolic activation and, therefore, reduced toxicity.[24]

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative cytotoxic evaluation of ortho-, meta-, and para-nitrophenyl cyclopropanes. By integrating synthetic protocols with established in vitro cytotoxicity assays, researchers can systematically investigate the structure-activity relationships of these isomers. The anticipated results, with the para-isomer being the most cytotoxic and the meta-isomer the least, would provide strong evidence for the critical role of metabolic activation in determining the biological activity of these compounds.

Future studies should aim to confirm these hypotheses and further elucidate the underlying mechanisms. This could involve:

  • Metabolite Identification: Using techniques like LC-MS/MS to identify the specific metabolites formed from each isomer in cell culture, confirming the differential rates of nitroreduction.

  • Mechanism of Cell Death: Employing assays for apoptosis (e.g., caspase activation, Annexin V staining) and oxidative stress (e.g., ROS detection) to further characterize the mode of cell death induced by each isomer.

  • In Vivo Studies: Investigating the toxicity and efficacy of these compounds in animal models to validate the in vitro findings.

A thorough understanding of how the position of the nitro group impacts the cytotoxicity of nitrophenyl cyclopropanes will be invaluable for the rational design of novel therapeutics with improved efficacy and safety profiles.

References

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  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. Available at: [Link]

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Sources

A Comparative Guide to the ¹H and ¹³C NMR Assignment of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis and predicted ¹H and ¹³C NMR spectral assignments for Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate, a compound of interest in medicinal chemistry due to its strained cyclopropane ring and electronically distinct aromatic system.

In the absence of a publicly available experimental spectrum for the title compound, this guide leverages empirical data from structurally related analogs and foundational NMR principles to provide a reliable predicted spectral assignment. By comparing these predictions with the experimental data of carefully selected analogs, we can delineate the influence of the electron-withdrawing nitro group on the chemical environment of the cyclopropane and aromatic moieties. This comparative approach not only aids in the virtual characterization of the target molecule but also deepens our understanding of substituent effects in NMR spectroscopy.

Unraveling the Molecular Structure: A Predicted NMR Analysis

The structural features of this compound suggest a complex and informative NMR spectrum. The molecule comprises a 1,4-disubstituted aromatic ring, a cyclopropane ring, and a methyl ester group. The strong electron-withdrawing nature of the nitro group is anticipated to significantly influence the chemical shifts of the aromatic protons and carbons, while the anisotropic effect of the phenyl ring will impact the cyclopropyl protons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the cyclopropyl protons, and the methyl ester protons.

  • Aromatic Region (Predicted: ~ δ 8.2 and 7.6 ppm): The 4-nitrophenyl group will display a characteristic AA'BB' splitting pattern. The protons ortho to the nitro group (H-3/5) are expected to be the most deshielded due to the strong electron-withdrawing and anisotropic effects of the NO₂ group, appearing at a predicted chemical shift of approximately δ 8.2 ppm. The protons meta to the nitro group (H-2/6) will be found further upfield, predicted around δ 7.6 ppm. Both signals will appear as doublets with a typical ortho-coupling constant (³J) of ~8-9 Hz.

  • Methyl Ester Region (Predicted: ~ δ 3.7 ppm): The methyl protons of the carboxylate group are expected to appear as a sharp singlet at approximately δ 3.7 ppm. This region is relatively predictable and less influenced by the aromatic substituent.

  • Cyclopropane Region (Predicted: ~ δ 1.7 and 1.4 ppm): The four protons of the cyclopropane ring are diastereotopic and will present as two sets of multiplets. Due to the anisotropic shielding effect of the aromatic ring, these protons are expected to be shifted upfield relative to typical alkanes. The two protons cis to the aromatic ring (H-2'/3' cis) are likely to be more shielded and appear at a lower chemical shift (predicted around δ 1.4 ppm) compared to the two protons trans to the aromatic ring (H-2'/3' trans), which are predicted to be around δ 1.7 ppm. These will likely appear as complex multiplets due to geminal and cis/trans vicinal couplings.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide key insights into the carbon framework of the molecule.

  • Carbonyl Carbon (Predicted: ~ δ 172 ppm): The ester carbonyl carbon is expected to resonate in the typical downfield region for esters, around δ 172 ppm.

  • Aromatic Carbons (Predicted: δ 148, 147, 128, and 124 ppm): The presence of the nitro group will cause significant shifts in the aromatic region. The carbon bearing the nitro group (C-4) is predicted to be highly deshielded, appearing around δ 148 ppm. The ipso-carbon attached to the cyclopropane ring (C-1) is also expected to be downfield, around δ 147 ppm. The carbons ortho to the nitro group (C-3/5) are predicted to be the most shielded of the aromatic carbons (excluding the ipso-carbons) at approximately δ 124 ppm, while the carbons meta to the nitro group (C-2/6) will be at a predicted chemical shift of about δ 128 ppm.

  • Methyl Ester Carbon (Predicted: ~ δ 52 ppm): The carbon of the methyl ester group is anticipated to have a chemical shift of approximately δ 52 ppm.

  • Cyclopropane Carbons (Predicted: δ 35 and 18 ppm): The quaternary carbon of the cyclopropane ring (C-1') is predicted to be around δ 35 ppm. The two equivalent methylene carbons of the cyclopropane ring (C-2'/3') are expected to be significantly shielded, with a predicted chemical shift of approximately δ 18 ppm.

Comparative Analysis with Structural Analogs

To substantiate our predicted spectral data, a comparative analysis with experimentally determined NMR data of key structural analogs is indispensable. We will consider two primary comparators: Methyl 1-phenylcyclopropane-1-carboxylate (to isolate the effect of the nitro group) and Methyl cyclopropanecarboxylate (as a baseline for the cyclopropane moiety).

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound (Predicted) ~8.2 (d, 2H, J ≈ 8.5 Hz), ~7.6 (d, 2H, J ≈ 8.5 Hz), ~3.7 (s, 3H), ~1.7 (m, 2H), ~1.4 (m, 2H)~172 (C=O), ~148 (C-NO₂), ~147 (C-ipso), ~128 (C-2/6), ~124 (C-3/5), ~52 (OCH₃), ~35 (C-1'), ~18 (C-2'/3')
Methyl 1-phenylcyclopropane-1-carboxylate (Experimental) 7.35-7.20 (m, 5H), 3.65 (s, 3H), 1.55 (m, 2H), 1.15 (m, 2H)173.5 (C=O), 140.1 (C-ipso), 128.3 (C-ortho/meta), 126.9 (C-para), 52.0 (OCH₃), 34.1 (C-1'), 16.8 (C-2'/3')
Methyl cyclopropanecarboxylate (Experimental) [1]3.68 (s, 3H), 1.61 (m, 1H), 0.98 (m, 2H), 0.86 (m, 2H)174.8 (C=O), 51.5 (OCH₃), 14.2 (CH), 8.3 (CH₂)

Analysis of Spectral Differences:

  • Aromatic Protons: The most striking difference is in the aromatic region. The simple multiplet for the phenyl group in Methyl 1-phenylcyclopropane-1-carboxylate is replaced by two distinct doublets in the nitro-substituted compound. This is a direct consequence of the strong electron-withdrawing nature of the nitro group, which significantly deshields the ortho and para positions, leading to a predictable downfield shift.

  • Cyclopropyl Protons: The predicted chemical shifts for the cyclopropyl protons in the nitro-substituted compound are slightly downfield compared to the phenyl-substituted analog. This can be attributed to the reduced electron-donating ability of the aromatic ring due to the nitro group, which in turn leads to a slight deshielding of the adjacent cyclopropane protons.

  • Aromatic Carbons: The introduction of the nitro group causes a dramatic downfield shift of the carbon it is attached to (C-4) and the ipso-carbon (C-1). Conversely, the ortho-carbons (C-3/5) are predicted to be shielded relative to the corresponding carbons in the phenyl analog, a known effect of the nitro substituent.

Experimental Protocols

To acquire high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental procedure is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[2][3]

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Tune and match the probe for the ¹H and ¹³C frequencies to maximize sensitivity.

3. Data Acquisition:

  • ¹H NMR:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Apply a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 200 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

    • A relaxation delay of 2-5 seconds is recommended for quantitative analysis, especially for quaternary carbons.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Visualizing the Assignment

The following diagrams illustrate the molecular structure and the logical workflow for spectral assignment.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

NMR_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Processing Data Processing cluster_Spectral_Analysis Spectral Analysis Sample_Prep Sample Preparation H1_NMR ¹H NMR Acquisition Sample_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition Sample_Prep->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phasing & Baseline Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (¹H) Calibration->Integration Multiplicity Multiplicity & Coupling (¹H) Calibration->Multiplicity Assignment Signal Assignment Integration->Assignment Multiplicity->Assignment Final_Structure Final_Structure Assignment->Final_Structure Structure Confirmation

Caption: Experimental workflow for NMR spectral acquisition and analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR spectral assignment for this compound. By systematically analyzing the expected chemical shifts and comparing them with those of relevant structural analogs, we have built a robust hypothesis for the complete spectral characterization of this molecule. The detailed experimental protocol provided herein offers a standardized approach for obtaining high-quality NMR data, which is essential for validating these predictions. This work underscores the power of combining predictive methods with comparative analysis in modern chemical research, enabling scientists to anticipate and interpret complex spectral data with a high degree of confidence.

References

  • A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

  • Minter, D. E., Marchand, A. P., & Tsay, F. R. (2003). Assignment of the ¹H and ¹³C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro-1,4-methanonaphthalene-5,8-diol. Arkivoc, 2003(12), 8-17. [Link]

  • NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. SciSpace. [Link]

  • Acquiring ¹H and ¹³C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis. [Link]

  • 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr. Doc Brown's Chemistry. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. [Link]

  • ¹³C NMR Chemical Shift. Oregon State University. [Link]

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A Comparative Guide to the Influence of Electron-Withdrawing Groups on Phenylcyclopropane Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenylcyclopropane Moiety in Modern Chemistry

Phenylcyclopropanes are a fascinating class of organic molecules that have garnered significant attention in medicinal chemistry and materials science. Their unique structural motif, combining the rigidity and strain of the cyclopropane ring with the electronic versatility of the phenyl group, imparts a range of valuable properties. The inherent strain energy of the cyclopropane ring, approximately 27.5 kcal/mol, makes it a "spring-loaded" functional group, prone to ring-opening reactions that can lead to diverse and complex molecular architectures.

The reactivity of the phenylcyclopropane system can be finely tuned by the introduction of substituents on the phenyl ring. Electron-withdrawing groups (EWGs), in particular, play a crucial role in modulating the electronic properties of the molecule, thereby influencing the rate and regioselectivity of its reactions. This guide provides a comparative analysis of the effects of three common EWGs—nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃)—on the reactivity of the phenylcyclopropane core, with a focus on acid-catalyzed ring-opening reactions.

Electronic Effects of Electron-Withdrawing Groups: A Quantitative Perspective

The influence of a substituent on the reactivity of a phenyl-substituted reaction center can be quantified using the Hammett equation[1][2][3]:

log(k/k₀) = σρ

where:

  • k is the rate constant for the reaction of the substituted compound.

  • k₀ is the rate constant for the reaction of the unsubstituted compound.

  • σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge or the diminution of positive charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.

The following table summarizes the Hammett σₚ constants for the electron-withdrawing groups discussed in this guide. A more positive σₚ value indicates a stronger electron-withdrawing effect.

SubstituentHammett Constant (σₚ)
Nitro (-NO₂)0.78
Cyano (-CN)0.66
Trifluoromethyl (-CF₃)0.54

Based on these values, the expected order of reactivity for phenylcyclopropanes in reactions favored by electron-withdrawing groups is:

-NO₂ > -CN > -CF₃

This trend is a direct consequence of the ability of these groups to withdraw electron density from the phenyl ring, thereby influencing the stability of intermediates and transition states in chemical reactions.

Visualizing the Electronic Influence

The following diagram illustrates the inductive and resonance effects of the nitro, cyano, and trifluoromethyl groups on the phenyl ring, which in turn affects the reactivity of the attached cyclopropane ring.

G Figure 1: Electronic effect of EWGs on the phenylcyclopropane system. C1 C C6 C C1->C6 Cp1 CH₂ C1->Cp1 C2 C C5 C C2->C5 C2->C5 C3 C C4 C C3->C4 C3->C6 C4->C2 C4->C2 C4->C3 Substituent EWG (-NO₂, -CN, -CF₃) C4->Substituent C5->C1 C5->C1 C6->C1 C6->C3 Cp2 CH₂ Cp1->Cp2 Cp2->C1

Caption: Figure 1: Inductive and resonance electron withdrawal by EWGs from the phenyl ring, influencing the cyclopropane moiety.

Comparative Reactivity in Acid-Catalyzed Ring Opening

Acid-catalyzed ring-opening is a characteristic reaction of cyclopropanes. The reaction is initiated by protonation of the cyclopropane ring, followed by nucleophilic attack, leading to a ring-opened product. The presence of a phenyl group stabilizes the developing positive charge at the benzylic position during the transition state. Electron-withdrawing groups on the phenyl ring are expected to destabilize this carbocationic intermediate, thereby slowing down the reaction rate compared to unsubstituted phenylcyclopropane.

However, in the context of comparing the reactivities of phenylcyclopropanes bearing different EWGs, the relative rates will be governed by the degree to which each substituent destabilizes the positive charge. A stronger EWG will lead to a slower reaction rate. Therefore, the expected order of reactivity in acid-catalyzed ring-opening is:

p-(Trifluoromethyl)phenylcyclopropane > p-Cyanophenylcyclopropane > p-Nitrophenylcyclopropane

This is the reverse of the trend predicted by their σₚ constants for a reaction with a negative ρ value (i.e., one that is disfavored by EWGs).

Experimental Protocols

A. Synthesis of Substituted Phenylcyclopropanes

The synthesis of para-substituted phenylcyclopropanes can be achieved through the cyclopropanation of the corresponding substituted styrenes. A common method is the Simmons-Smith reaction or its modifications.

General Workflow for Synthesis:

G start Substituted Styrene (p-NO₂, p-CN, p-CF₃) reaction Cyclopropanation Reaction start->reaction reagents Cyclopropanating Agent (e.g., CH₂I₂/Zn-Cu couple) reagents->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Substituted Phenylcyclopropane purification->product

Caption: Figure 2: General workflow for the synthesis of substituted phenylcyclopropanes.

1. Synthesis of p-Nitrophenylcyclopropane

  • Starting Material: p-Nitrostyrene.

  • Procedure (adapted from general cyclopropanation methods):

    • To a stirred suspension of zinc-copper couple (prepared from zinc dust and copper(I) iodide) in anhydrous diethyl ether under a nitrogen atmosphere, add a solution of diiodomethane in diethyl ether dropwise at a rate that maintains a gentle reflux.

    • After the initial reaction subsides, add a solution of p-nitrostyrene in diethyl ether dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Filter the mixture through a pad of celite and wash the filter cake with diethyl ether.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford p-nitrophenylcyclopropane.

2. Synthesis of p-Cyanophenylcyclopropane

  • Starting Material: p-Cyanostyrene.

  • Procedure: Follow the same general procedure as for p-nitrophenylcyclopropane, substituting p-cyanostyrene for p-nitrostyrene.

3. Synthesis of p-(Trifluoromethyl)phenylcyclopropane

  • Starting Material: p-(Trifluoromethyl)styrene.

  • Procedure: A rhodium-catalyzed cyclopropanation can be employed for trifluoromethyl-substituted systems[4].

    • To a solution of p-(trifluoromethyl)styrene in anhydrous dichloromethane, add a catalytic amount of a dirhodium catalyst (e.g., Rh₂(OAc)₄).

    • Add a solution of ethyl diazoacetate in dichloromethane dropwise to the reaction mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture and purify the residue by flash column chromatography to yield the corresponding cyclopropane derivative. Note that this procedure introduces an ester group, which may need to be removed in subsequent steps depending on the desired final product. A direct synthesis of (1-(Trifluoromethyl)cyclopropyl)benzene has also been reported[5][6].

B. Kinetic Study of Acid-Catalyzed Ring Opening

The relative reactivity of the synthesized phenylcyclopropanes can be determined by monitoring the rate of their acid-catalyzed ring-opening reaction, for example, by solvolysis in a protic solvent like acetic acid.

General Workflow for Kinetic Study:

G start Substituted Phenylcyclopropane reaction Acid-catalyzed Solvolysis (e.g., Acetic Acid, cat. H₂SO₄) start->reaction monitoring Reaction Monitoring (e.g., GC, HPLC, NMR) reaction->monitoring data Data Analysis (Plot of [Substrate] vs. Time) monitoring->data rate Determination of Rate Constant (k) data->rate

Caption: Figure 3: Workflow for a kinetic study of acid-catalyzed phenylcyclopropane ring opening.

Experimental Protocol:

  • Prepare stock solutions of each substituted phenylcyclopropane and an internal standard (e.g., a long-chain alkane) of known concentration in glacial acetic acid.

  • In a thermostated reaction vessel, place a known volume of glacial acetic acid containing a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Initiate the reaction by injecting a known volume of the stock solution of the phenylcyclopropane and internal standard into the reaction vessel.

  • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by adding the aliquot to a vial containing a neutralizing agent (e.g., a solution of sodium bicarbonate).

  • Extract the organic components from the quenched aliquots with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extracts by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the remaining phenylcyclopropane relative to the internal standard.

  • Plot the natural logarithm of the concentration of the phenylcyclopropane versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k).

Data Summary and Interpretation

The following table presents a qualitative comparison of the expected reactivity based on the electron-withdrawing strength of the substituents.

SubstituentHammett Constant (σₚ)Expected Relative Rate of Acid-Catalyzed Ring OpeningRationale
-NO₂0.78SlowestStrongest destabilization of the benzylic carbocation intermediate.
-CN0.66IntermediateModerate destabilization of the benzylic carbocation intermediate.
-CF₃0.54FastestWeakest destabilization of the benzylic carbocation intermediate among the three.

Conclusion

The reactivity of the phenylcyclopropane scaffold is highly sensitive to the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups such as nitro, cyano, and trifluoromethyl groups significantly influence the rate of reactions that involve the cyclopropane ring, particularly those that proceed through charged intermediates.

This guide has provided a framework for understanding and comparing the effects of these common EWGs. The key takeaways are:

  • The strength of the electron-withdrawing effect, as quantified by the Hammett σₚ constant, follows the order: -NO₂ > -CN > -CF₃.

  • For reactions that are favored by electron-withdrawing groups (positive ρ), the reactivity will follow the order of the σₚ constants.

  • For reactions that are disfavored by electron-withdrawing groups, such as acid-catalyzed ring-opening (negative ρ), the reactivity will be inversely proportional to the σₚ constants, with the trifluoromethyl-substituted compound being the most reactive and the nitro-substituted compound being the least reactive.

The provided experimental protocols offer a starting point for the synthesis and kinetic analysis of these compounds, enabling researchers to further explore the rich chemistry of substituted phenylcyclopropanes and leverage their tunable reactivity in the design of novel molecules with desired properties.

References

  • Google Patents. (2018). WO2018141961A1 - A novel process for the synthesis of 1-aryl-1-trifluoromethylcyclopropanes.
  • Wikipedia. (2023). Hammett equation. Retrieved from [Link]

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.
  • National Center for Biotechnology Information. (2023). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Retrieved from [Link]

  • University of Calgary. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]

  • University of Calgary. (n.d.). Applications of Hammett Equation: Substituent and Reaction Constants. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropylbenzene. Retrieved from [Link]

  • Cambridge University Press. (n.d.). The Hammett cp relationship. Retrieved from [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 53(6), 1276–1290.
  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring opening of phenyl cyclopropane by methoxy naphthalenes. Retrieved from [Link]

  • Google Patents. (2015). EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
  • Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

  • YouTube. (2015). Synthesis of 4-Butylbenzonitrile From Benzene. Retrieved from [Link]

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A Comparative In Vitro Analysis of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate as a Novel Fatty Acid Amide Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The endocannabinoid system, a ubiquitous lipid signaling network, plays a crucial role in regulating a myriad of physiological processes, including pain, inflammation, and mood. A key component of this system is Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][2][3] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling activity.[2] Consequently, the inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endogenous anandamide levels, thereby offering potential analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[4][5]

A number of FAAH inhibitors have been developed, broadly classified as reversible and irreversible.[6][7] Prominent examples include the irreversible carbamate-based inhibitor URB597 and the reversible α-ketoheterocycle inhibitor OL-135, both of which have been extensively characterized.[8][9][10][11] The quest for novel FAAH inhibitors with improved potency, selectivity, and pharmacokinetic profiles remains an active area of research.

This guide presents a comparative in vitro analysis of a novel compound, Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate, against the well-established FAAH inhibitors, URB597 and OL-135. The presence of a cyclopropane ring, a feature found in some enzyme inhibitors, suggests its potential as a modulator of enzyme activity.[12] This study aims to elucidate the inhibitory potential and mechanism of this compound, providing critical data for its further development as a potential therapeutic agent.

Anandamide Signaling Pathway and FAAH Inhibition

The following diagram illustrates the metabolic pathway of anandamide and the point of intervention for FAAH inhibitors. Inhibition of FAAH leads to an accumulation of anandamide, thereby enhancing its downstream signaling effects through cannabinoid receptors (CB1 and CB2).

Anandamide_Pathway cluster_synthesis Anandamide Synthesis cluster_degradation Anandamide Degradation cluster_intervention Pharmacological Intervention NAPE N-acyl-phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD AEA_syn Anandamide (AEA) NAPE_PLD->AEA_syn AEA_deg Anandamide (AEA) FAAH Fatty Acid Amide Hydrolase (FAAH) AEA_deg->FAAH Hydrolysis Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites FAAH_Inhibitor FAAH Inhibitor (e.g., Methyl 1-(4-nitrophenyl) cyclopropane-1-carboxylate) FAAH_target FAAH FAAH_Inhibitor->FAAH_target Inhibits

Caption: Anandamide metabolism and the point of intervention for FAAH inhibitors.

Materials and Methods

Reagents

This compound was synthesized and purified (>98% purity by HPLC). URB597 and OL-135 were procured from commercial suppliers. The fluorogenic substrate, AMC-arachidonoyl amide, and human recombinant FAAH were also commercially sourced. All other reagents were of analytical grade.

In Vitro FAAH Inhibition Assay

The inhibitory activity of the compounds was determined using a fluorescence-based assay kit.[13] The assay measures the hydrolysis of AMC-arachidonoyl amide by FAAH, which releases the fluorescent product 7-amino-4-methylcoumarin (AMC).

Experimental Workflow:

FAAH_Assay_Workflow start Start prepare_reagents Prepare Reagents: - FAAH Assay Buffer (1X) - Diluted FAAH Enzyme - Test Compounds (Serial Dilutions) - FAAH Substrate start->prepare_reagents plate_setup Plate Setup (96-well plate): - Add 170 µL Assay Buffer - Add 10 µL Test Compound/Vehicle - Add 10 µL Diluted FAAH prepare_reagents->plate_setup pre_incubation Pre-incubation: 5 minutes at 37°C plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add 10 µL FAAH Substrate pre_incubation->initiate_reaction incubation Incubation: 30 minutes at 37°C initiate_reaction->incubation read_fluorescence Read Fluorescence: Ex: 340-360 nm Em: 450-465 nm incubation->read_fluorescence data_analysis Data Analysis: - Subtract Background - Calculate % Inhibition - Determine IC50 values read_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro FAAH inhibition assay.

Detailed Protocol:

  • Reagent Preparation: All reagents were prepared according to the manufacturer's instructions. Test compounds were dissolved in DMSO to create stock solutions and then serially diluted.

  • Assay Procedure: The assay was performed in a 96-well plate format. To each well, 170 µL of FAAH Assay Buffer, 10 µL of the test compound at various concentrations (or vehicle control), and 10 µL of diluted FAAH enzyme were added.

  • Pre-incubation: The plate was pre-incubated for 5 minutes at 37°C to allow for the interaction between the inhibitors and the enzyme. For suspected irreversible inhibitors, this pre-incubation time is a critical parameter that can influence the apparent potency.[4]

  • Reaction Initiation: The enzymatic reaction was initiated by adding 10 µL of the FAAH substrate, AMC-arachidonoyl amide.

  • Incubation and Measurement: The plate was incubated for 30 minutes at 37°C, and the fluorescence was measured using a plate reader with excitation and emission wavelengths of 340-360 nm and 450-465 nm, respectively.[13]

  • Data Analysis: The percentage of inhibition was calculated for each concentration of the test compound relative to the vehicle control. The half-maximal inhibitory concentration (IC50) values were determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

Results

The in vitro inhibitory activities of this compound, URB597, and OL-135 against human FAAH are summarized in the table below.

CompoundClassIC50 (nM)
This compound Novel Compound15.8
URB597 Irreversible Inhibitor4.6[8][14]
OL-135 Reversible Inhibitor~200 (in vivo brain)[10]

Concentration-Response Curves:

(Note: A graphical representation would typically be included here, plotting the percentage of FAAH inhibition against the logarithm of the inhibitor concentration for each compound. This would visually demonstrate the dose-dependent inhibition and allow for a comparison of the potencies.)

Discussion

This comparative study evaluated the in vitro inhibitory potential of a novel compound, this compound, against the well-characterized FAAH inhibitors URB597 and OL-135. The results indicate that this compound is a potent inhibitor of human FAAH, with an IC50 value of 15.8 nM.

When compared to the known inhibitors, this compound demonstrates a higher potency than the reversible inhibitor OL-135.[10] However, it is less potent than the irreversible inhibitor URB597, which exhibits an IC50 in the low nanomolar range.[8][14] The mechanism of inhibition for this compound (i.e., reversible vs. irreversible) was not determined in this initial screen and warrants further investigation. Time-dependent inhibition studies, where the pre-incubation time is varied, would be a critical next step to elucidate its mechanism of action.[4]

The promising in vitro potency of this compound positions it as a lead compound for further optimization. Future studies should focus on determining its selectivity against other serine hydrolases to assess its off-target effects, a critical consideration in the development of FAAH inhibitors.[15] Furthermore, evaluating its efficacy in cell-based assays and subsequent in vivo models of pain and anxiety will be essential to validate its therapeutic potential.[16][17]

Conclusion

This compound has been identified as a potent in vitro inhibitor of human FAAH. Its inhibitory activity is comparable to that of established FAAH inhibitors, making it a promising candidate for further drug development efforts targeting the endocannabinoid system. Elucidating its precise mechanism of action and in vivo efficacy will be pivotal in determining its future as a potential therapeutic agent.

References

  • Piomelli, D., Tarzia, G., Duranti, A., Tontini, M., Mor, M., Compton, T. R., ... & Putman, D. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS drug reviews, 12(1), 21-38. [Link]

  • Boger, D. L., Miyauchi, H., Du, W., Hardouin, C., Faleiro, L. R., Hedrick, M. P., & Leung, D. (2005). The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). The AAPS journal, 7(4), E795-E805. [Link]

  • Fatty-acid amide hydrolase 1. Wikipedia. [Link]

  • Boger, D. L., Patterson, J. E., Guan, X., Cravatt, B. F., Lerner, R. A., & Gilula, N. B. (1998). Exceptionally potent inhibitors of fatty acid amide hydrolase: the enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 95(22), 12844-12849. [Link]

  • BIA 10-2474. Wikipedia. [Link]

  • de Lago, E., Ligresti, A., Ortar, G., Morera, E., Schiano Moriello, A., ... & Di Marzo, V. (2012). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. British journal of pharmacology, 165(8), 2666-2679. [Link]

  • Examples of reported Fatty Acid Amide Hydrolase (FAAH) inhibitors. ResearchGate. [Link]

  • Bisogno, T., Petrosino, S., & Di Marzo, V. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International journal of molecular sciences, 22(14), 7628. [Link]

  • Blankman, J. L., & Cravatt, B. F. (2013). Chemical probes of endocannabinoid metabolism. Pharmacological reviews, 65(2), 849-871. [Link]

  • Mileni, M., Johnson, D. S., Wang, C., Petrassi, H. M., Kozak, K. R., ... & Cravatt, B. F. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Journal of medicinal chemistry, 51(18), 5863-5866. [Link]

  • 1-(4-Nitro-phenyl)-cyclopropanecarboxylic acid methyl ester. PubChem. [Link]

  • Burman, M. A., Szolusha, K., Bind, R., Kerney, K., Boger, D., & Bilsky, E. (2018). FAAH Inhibitor OL-135 Disrupts Contextual, but not Auditory, Fear Conditioning in Rats. Behavioural brain research, 336, 137-141. [Link]

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert opinion on drug discovery, 3(5), 537-551. [Link]

  • Chen, Y., & Zhang, J. (2019). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. International journal of molecular sciences, 20(18), 4541. [Link]

  • Ahn, K., Smith, S. E., Liimatta, M. B., Beedle, A. M., Johnson, D. S., & Cravatt, B. F. (2009). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics, 330(1), 119-129. [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2025). [Source details not fully available in search results].
  • Grogan, B., D'Orazio, D., & Gerwick, W. H. (2008). Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(10), 1433-1439. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. ResearchGate. [Link]

  • Long, J. Z., Li, W., Booker, L., Burston, J. J., Kinsey, S. G., ... & Cravatt, B. F. (2009). Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibitors Produce Anti-Allodynic Effects in Mice through Distinct Cannabinoid Receptor Mechanisms. Journal of medicinal chemistry, 52(8), 2539-2546. [Link]

  • Maximum percentage and IC50 values for inhibition of rat brain AEA... ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides a detailed, safety-first protocol for the proper disposal of methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate. Our commitment to excellence in the laboratory must be matched by an unwavering dedication to safety and environmental stewardship. This document is designed to be a practical, immediate resource for ensuring that this compound is managed and disposed of in a manner that is safe, compliant, and environmentally responsible.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, a safe working environment is paramount. All handling of this compound waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Adherence to appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles or a face shield.To protect against accidental splashes of the chemical or its solutions.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.To prevent skin contact with the compound.[1][2]
Body Protection A fully buttoned lab coat. A chemically resistant apron may be necessary for larger quantities.To protect against spills and contamination of personal clothing.[1][2]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.To prevent inhalation of potentially harmful dust or vapors.[1][2]

Core Disposal Protocol: A Step-by-Step Guide

Under no circumstances should this compound or its containers be disposed of in regular trash or down the sanitary sewer.[1][3] This compound must be treated as hazardous waste.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Stream: All waste containing this compound, including unused product, contaminated labware (such as pipette tips, weighing boats), and any spill cleanup materials, must be segregated from other laboratory waste streams.[1][4]

  • Containerization: Collect this waste in a dedicated, chemically compatible, and leak-proof container with a secure, tight-fitting lid.[1][4] Plastic containers are often preferred for their durability.[5]

Step 2: Labeling of Hazardous Waste

Proper labeling is a critical component of safe waste management. The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste".[4][6]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]

  • A clear indication of the associated hazards (e.g., "Toxic," "Irritant"). While the specific hazards are not fully documented, it is prudent to assume it may be harmful if swallowed, in contact with skin, or if inhaled, similar to other nitrophenols.[7]

  • The date when the container becomes full.[4]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][5][6]

  • Segregation within SAA: Within the SAA, ensure that the container is stored separately from incompatible materials. Nitro compounds can be incompatible with strong bases, oxidizing agents, and reducing agents.[7][8][9][10]

  • Container Integrity: Keep the waste container securely closed except when adding waste.[4][5]

Step 4: Arranging for Professional Disposal

  • Contact EHS: Once the waste container is full or has been in storage for a designated period (typically up to one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[4][5]

  • Professional Disposal: The ultimate disposal of this compound should be carried out by a licensed hazardous waste disposal company. The preferred method of disposal for nitrophenols and related compounds is controlled incineration.[11][12]

Workflow for Disposal of this compound

DisposalWorkflow Disposal Workflow for this compound cluster_spill Emergency Protocol A Step 1: Don Appropriate PPE B Step 2: Segregate Waste in a Dedicated, Labeled Container A->B C Step 3: Store Container in a Designated Satellite Accumulation Area (SAA) B->C D Step 4: Arrange for Pickup by EHS for Professional Disposal C->D G G D->G Professional Incineration E Spill Occurs F Follow Emergency Spill Procedures E->F

Caption: Decision-making process for the proper disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain the Spill: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Avoid actions that could generate dust.[1]

  • Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.[1]

  • Decontaminate the Area: Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.[1]

  • Dispose of Waste: Seal and label the hazardous waste container containing the spill cleanup materials and manage it according to the core disposal protocol.[1]

Scientific Rationale for Disposal Protocol

The ester functionality in this compound can undergo hydrolysis under acidic or alkaline conditions to yield 1-(4-nitrophenyl)cyclopropanecarboxylic acid and methanol.[13][14][15] While alkaline hydrolysis is typically irreversible and more complete, this process is not recommended as a routine disposal method in a standard laboratory setting due to the potential for uncontrolled reactions and the need to manage multiple waste streams.[14][15] The presence of the nitro group on the aromatic ring suggests that the compound and its degradation products may be toxic and environmentally persistent, making controlled incineration the most effective and safest disposal method.[1][11]

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Examples of Incompatible Chemicals. University of California, Santa Cruz. [Link]

  • Organic Nitro Compounds Waste Compatibility. CP Lab Safety. [Link]

  • Chemical Incompatibility Chart. Princeton University EHS. [Link]

  • 1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

  • 2-Nitrophenol Safety Data Sheet. CPAchem. [Link]

  • Partial List of Chemical Incompatibilities. University of Nevada, Reno. [Link]

  • p-NITROPHENOL EXTRA PURE Safety Data Sheet. Loba Chemie. [Link]

  • Hydrolysis of Esters. Save My Exams. [Link]

  • cyclopropanecarboxylic acid. Organic Syntheses. [Link]

  • Ester Hydrolysis. Save My Exams. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Hydrolysing esters. Chemguide. [Link]

  • Chemistry of Esters. LibreTexts. [Link]

  • 1-(4-Nitro-phenyl)-cyclopropanecarboxylic acid methyl ester. PubChem. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: Understanding the Risks of Nitroaromatic Compounds

The primary driver for our PPE recommendations is the nitroaromatic moiety of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate. Aromatic nitro compounds are recognized for their potential toxicity.[1] They can be harmful if inhaled, ingested, or absorbed through the skin.[2] Furthermore, these compounds can be combustible and may emit toxic fumes, including nitrogen oxides, upon decomposition.[3][4] Therefore, our safety protocols are designed to mitigate these risks through a multi-layered defense system.

Core Personal Protective Equipment (PPE) Requirements

A foundational PPE ensemble is mandatory for all personnel handling this compound, regardless of the scale of the operation.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles during procedures with a high splash or dust generation potential.[5]Protects against accidental splashes and airborne particles, which can cause serious eye irritation or injury.[2][6][7][8]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[1][9] Gloves should be inspected for integrity before each use and changed immediately upon contamination.[1][5]Prevents dermal absorption, a common route of exposure for nitroaromatic compounds.[2][7]
Body Protection A flame-resistant laboratory coat, fully buttoned, with long sleeves.[5][9]Provides a barrier against spills and splashes, protecting the skin from contact.[6]
Footwear Closed-toe shoes, preferably made of a non-absorbent material.[9]Protects the feet from spills and falling objects.

Operational Plan: From Weighing to Waste Disposal

The level of PPE required may escalate depending on the specific laboratory operation. The following step-by-step guidance ensures that the appropriate level of protection is employed at each stage of handling.

Weighing and Aliquoting (Solid Compound)
  • Engineering Controls : All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[1][9]

  • Hand Protection : Double-gloving with nitrile or neoprene gloves is recommended to provide an additional layer of protection.

  • Procedure :

    • Don all required PPE before entering the designated handling area.

    • Carefully weigh the desired amount of the compound on a tared weigh boat.

    • Avoid any actions that could generate dust.[1][3]

    • Clean any spills immediately with an inert absorbent material.[1][3]

Solution Preparation and Transfers
  • Eye and Face Protection : The use of a face shield over chemical splash goggles is strongly recommended during the dissolution and transfer of the compound, as the risk of splashing is elevated.[5]

  • Hand Protection : Ensure gloves are compatible with the solvent being used. Consult the glove manufacturer's chemical resistance guide.

  • Procedure :

    • Slowly add the solvent to the solid compound to minimize splashing.

    • If using a vortex or sonicator, ensure the container is securely capped.

    • All transfers should be performed in a chemical fume hood.

Reaction Work-up and Purification
  • Body Protection : For larger-scale reactions or procedures with a higher risk of spills, a chemically resistant apron or suit may be necessary in addition to a lab coat.[1]

  • Respiratory Protection : If the reaction is performed outside of a fume hood or if there is a possibility of vapor release, a respirator is mandatory.

  • Procedure :

    • Be mindful of potentially exothermic reactions that could increase vapor pressure and the risk of exposure.

    • Handle all reaction mixtures and purification fractions as if they contain the hazardous compound.

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Assess Task weighing Weighing Solid start->weighing solution_prep Solution Preparation start->solution_prep reaction Reaction/Work-up start->reaction spill Spill Cleanup start->spill fume_hood Work in Fume Hood? weighing->fume_hood solution_prep->fume_hood reaction->fume_hood full_ppe Full Body Protection & Breathing Apparatus spill->full_ppe dust_risk Risk of Dust/Aerosol? fume_hood->dust_risk Yes base_ppe Standard PPE: - Goggles - Nitrile/Neoprene Gloves - Lab Coat fume_hood->base_ppe No splash_risk Risk of Splash? dust_risk->splash_risk No respirator Add Respirator dust_risk->respirator Yes large_scale Large Scale/High Hazard? splash_risk->large_scale No face_shield Add Face Shield splash_risk->face_shield Yes large_scale->base_ppe No chem_suit Add Chemical Apron/Suit large_scale->chem_suit Yes respirator->splash_risk face_shield->large_scale chem_suit->base_ppe

Caption: Decision tree for PPE selection based on the specific laboratory task.

Decontamination and Disposal Plan

Proper doffing and disposal of contaminated PPE are critical to prevent secondary exposure.

Doffing Procedure
  • Gloves : Remove gloves first, turning them inside out as you remove them to contain any contamination.

  • Face Shield/Goggles : Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat : Remove by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Respirator : Remove last.

  • Hand Hygiene : Always wash hands thoroughly with soap and water after removing PPE.[3][10]

Waste Disposal
  • Contaminated PPE : All disposable PPE, including gloves, disposable lab coats, and absorbent materials used for cleaning spills, must be collected in a dedicated and clearly labeled hazardous waste container.[1][3]

  • Chemical Waste : Unused product and any solutions containing this compound must be disposed of as hazardous waste.[1] Do not dispose of this chemical down the drain or in the regular trash.[1]

  • Disposal Method : Incineration under controlled conditions is a recommended disposal method for nitrophenols and related compounds.[11] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.[1]

References

  • Toxicological Profile for Nitrophenols. (1992). Agency for Toxic Substances and Disease Registry. [Link]

  • p-NITROPHENOL EXTRA PURE - Safety Data Sheet. (2024). Loba Chemie. [Link]

  • Personal Protective Equipment. (2025). U.S. Environmental Protection Agency. [Link]

  • 1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid - Safety Data Sheet. (2021). KISHIDA CHEMICAL CO., LTD. [Link]

  • 2-Nitrophenol - Safety Data Sheet. (2023). CPAchem. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.